molecular formula C5H5NO3S B189471 3-Pyridinesulfonic acid CAS No. 636-73-7

3-Pyridinesulfonic acid

Número de catálogo: B189471
Número CAS: 636-73-7
Peso molecular: 159.17 g/mol
Clave InChI: DVECLMOWYVDJRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Pyridinesulfonic acid is a useful research compound. Its molecular formula is C5H5NO3S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-2-1-3-6-4-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVECLMOWYVDJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212980
Record name 3-Pyridinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellow crystalline powder; [Alfa Aesar MSDS]
Record name 3-Pyridinesulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21610
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

636-73-7
Record name 3-Pyridinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-3-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Pyridinesulfonic acid discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of this compound, a significant heterocyclic compound. We will delve into its initial synthesis, subsequent improvements, and modern production methods. This document offers detailed experimental protocols, comparative data, and visualizations to illuminate the evolution of its synthesis, catering to researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS 636-73-7), a white to off-white crystalline powder, is a valuable intermediate in various chemical industries.[1] Its unique molecular structure, featuring both a basic pyridine (B92270) ring and a strongly acidic sulfonic acid group, imparts versatile reactivity.[2] This has led to its application in electroplating, as a precursor for sulfonamides and other pharmaceuticals, and in the synthesis of water-soluble reactive dyes.[3][4] A notable modern application is its role as a key intermediate in the manufacturing of Vonoprazan Fumarate, a proton pump inhibitor.[5]

The Discovery and First Synthesis by O. Fischer (1882)

The history of this compound begins in the late 19th century with the pioneering work of O. Fischer. In 1882, Fischer reported the first synthesis of this compound by the direct sulfonation of pyridine.[3][4] This method, while groundbreaking for its time, was characterized by its harsh reaction conditions.

The reaction involved heating pyridine with concentrated sulfuric acid at extremely high temperatures, ranging from 300°C to 350°C, for an extended period of 24 hours.[3][4] Under these forcing conditions, the electrophilic substitution of a sulfonic acid group onto the pyridine ring occurs preferentially at the 3-position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, making high temperatures necessary. The 3-position is the least deactivated, hence the regioselectivity of the sulfonation.[6]

Experimental Protocol: Fischer's Direct Sulfonation (1882)

Objective: To synthesize this compound by the direct sulfonation of pyridine.

Materials:

  • Pyridine

  • Concentrated sulfuric acid

Procedure:

  • Combine pyridine with an excess of concentrated sulfuric acid in a sealed reaction vessel capable of withstanding high pressure and temperature.

  • Heat the mixture to a temperature of 300-350°C.

  • Maintain this temperature for 24 hours.

  • After cooling, the reaction mixture is worked up to isolate the this compound.

The yield for this pioneering synthesis was reported to be around 50%.[3][4] The significant drawbacks of this method were the high energy input required, the long reaction time, and the corrosive nature of the reagents at such high temperatures.

The Elvain and Goese Improvement: Catalytic Sulfonation (1943)

For over six decades, Fischer's method remained the primary route to this compound. A significant breakthrough came in 1943 when S. M. Elvain and his colleagues introduced a catalytic approach. They discovered that the addition of mercuric sulfate (B86663) (HgSO₄) as a catalyst allowed the reaction to proceed under significantly milder conditions.[3][7]

The use of mercuric sulfate lowered the required reaction temperature to 230°C and was reported to increase the yield by approximately 20% compared to the original method.[3][7] The exact mechanism of the mercury catalyst is not fully elucidated but is thought to involve the formation of an intermediate with pyridine that is more susceptible to electrophilic attack by sulfur trioxide.[6]

While this method offered a considerable improvement in terms of reaction conditions and yield, it introduced a new challenge: the use of a toxic heavy metal catalyst. The removal of mercury from the final product is a complicated and crucial step, especially for pharmaceutical applications where high purity is paramount.[4] The environmental concerns and disposal issues associated with mercury also detracted from the long-term viability of this method on an industrial scale.[3]

Modern Synthesis: A Heavy Metal-Free Approach

In response to the environmental and safety concerns of the mercuric sulfate-catalyzed method, a more contemporary and sustainable synthesis route was developed. This multi-step process starts from the readily available and inexpensive 3-chloropyridine (B48278), which is often an undesired byproduct in the synthesis of 2-chloropyridine.[3][4] This modern approach avoids the use of heavy metals and proceeds under milder conditions.[4]

The synthesis involves three main steps:

  • Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide.

  • Sulfonation: The chlorine atom in 3-chloropyridine-N-oxide is substituted with a sulfonic acid group.

  • Reduction: The N-oxide is reduced to yield the final product, this compound.

Experimental Protocol: Modern Synthesis from 3-Chloropyridine

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

Objective: To oxidize 3-chloropyridine to its N-oxide.

Materials:

Procedure:

  • In a reaction vessel, dissolve 113.5 g of 3-chloropyridine in 250 ml of acetic acid.

  • Heat the solution to 80°C.

  • Add 75 g of 70% hydrogen peroxide dropwise over 3 hours while maintaining the temperature at 80°C.

  • Stir the mixture for an additional 5 hours at 80°C.

  • Remove excess oxidizing agent by adding sodium sulfite solution.

  • Distill off the acetic acid and water under vacuum until the temperature of the liquid phase reaches 80°C.

  • Cool the solution and, while cooling, add 157 ml of water and 334 g of 50% sodium hydroxide at 50°C.

  • The product phase will separate and is then taken up in 167 ml of toluene.

  • The combined organic phases are distilled to remove the toluene, yielding 3-chloropyridine-N-oxide.

This step typically results in a yield of 98-99%.[3]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

Objective: To substitute the chlorine atom with a sulfonic acid group.

Materials:

  • 3-Chloropyridine-N-oxide (crude)

  • Sodium sulfite

  • Water

Procedure:

  • Dissolve 252 g of sodium sulfite in 700 ml of water.

  • Add 129.6 g of crude 3-chloropyridine-N-oxide to the solution.

  • Heat the reaction mixture to 145°C in an autoclave under a nitrogen atmosphere.

  • Stir the mixture at this temperature for 17 hours. A pressure of 4 to 5 bars will develop.

  • After the reaction, cool the mixture to 60°C to obtain pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

Objective: To reduce the N-oxide to obtain this compound.

Materials:

  • Pyridine-3-sulfonic acid-N-oxide solution from the previous step

  • Sodium hydroxide

  • Raney nickel

  • Hydrogen gas

Procedure:

  • To the cooled solution from the previous step, add sodium hydroxide to make it alkaline.

  • Under a nitrogen atmosphere, add Raney nickel as the catalyst.

  • Heat the suspension to 100-110°C in an autoclave.

  • Pressurize the autoclave with hydrogen gas to 7 bars.

  • Carry out the hydrogenation for approximately 16 hours.

  • After hydrogenation, cool the mixture to 70°C and separate the catalyst by filtration.

  • The resulting solution is then worked up to isolate and purify the this compound.

The overall yield for this modern, three-step process is reported to be in the range of 77-80%, with a purity of 99%.[4][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for easy comparison.

ParameterFischer Method (1882)Elvain & Goese Method (1943)Modern Method (from 3-Chloropyridine)
Starting Material PyridinePyridine3-Chloropyridine
Key Reagents Concentrated H₂SO₄Concentrated H₂SO₄, HgSO₄H₂O₂, Acetic acid, Na₂SO₃, Raney Ni, H₂
Temperature 300-350°C230°C80-145°C
Reaction Time 24 hoursNot specified, but implied to be shorter~25 hours (total for all steps)
Yield ~50%~70% (approx. 20% increase from Fischer)77-80%
Purity Not specifiedNot specified~99%
Key Advantages First synthesisMilder conditions, higher yield than FischerHeavy metal-free, high purity, high yield
Key Disadvantages Harsh conditions, long reaction timeUse of toxic heavy metalMulti-step process

Visualizing the Synthetic Evolution

The following diagram illustrates the historical progression of the synthesis of this compound, from the direct, high-temperature method to the modern, multi-step, and more sustainable approach.

Synthesis_Evolution cluster_fischer Fischer Method (1882) cluster_elvain Elvain & Goese Method (1943) cluster_modern Modern Method pyridine1 Pyridine sulfonation1 Direct Sulfonation (H₂SO₄, 300-350°C, 24h) pyridine1->sulfonation1 psa1 This compound (Yield: ~50%) sulfonation1->psa1 pyridine2 Pyridine sulfonation2 Catalytic Sulfonation (H₂SO₄, HgSO₄, 230°C) pyridine2->sulfonation2 psa2 This compound (Yield: ~70%) sulfonation2->psa2 chloropyridine 3-Chloropyridine oxidation Oxidation (H₂O₂, Acetic Acid) chloropyridine->oxidation n_oxide 3-Chloropyridine-N-oxide oxidation->n_oxide sulfonation3 Sulfonation (Na₂SO₃, 145°C) n_oxide->sulfonation3 psa_n_oxide Pyridine-3-sulfonic acid-N-oxide sulfonation3->psa_n_oxide reduction Reduction (Raney Ni, H₂) psa_n_oxide->reduction psa3 This compound (Yield: 77-80%) reduction->psa3

Caption: Evolution of this compound synthesis.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, some studies have explored its biological effects. It is a structural analog of nicotinic acid (niacin). Research in rats has shown that dietary administration of this compound can significantly reduce the synthesis of cholesterol in the liver. However, this effect on cholesterol synthesis does not translate to a reduction in serum cholesterol levels.[5] It has also been noted that this compound does not appear to interfere with the metabolic pathways of nicotinic acid.[5]

At present, there is limited information available detailing specific signaling pathways that are directly and significantly modulated by this compound. Its biological activity appears to be more of a metabolic influence rather than a classical signaling cascade modulator. The following diagram provides a simplified representation of its known biological effect.

Biological_Effect cluster_main Effect of this compound on Cholesterol Metabolism psa This compound liver Liver psa->liver Ingested cholesterol_synthesis Hepatic Cholesterol Synthesis psa->cholesterol_synthesis Reduces liver->cholesterol_synthesis serum_cholesterol Serum Cholesterol Levels cholesterol_synthesis->serum_cholesterol Contributes to serum_cholesterol->serum_cholesterol No significant change observed

Caption: Biological effect of this compound.

Conclusion

The journey of this compound from its discovery in 1882 to its modern, sustainable production methods reflects the broader evolution of synthetic chemistry. From the brute-force conditions of the 19th century to the catalyzed and more elegant multi-step syntheses of today, the history of this compound is a testament to the drive for efficiency, safety, and environmental responsibility in chemical manufacturing. For researchers and professionals in drug development, understanding this history provides context for the importance of process optimization and the continuous search for better synthetic routes. The availability of high-purity this compound through modern methods continues to underpin its importance as a versatile building block in the creation of novel and essential molecules.

References

An In-depth Technical Guide to 3-Pyridinesulfonic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pyridinesulfonic acid, a versatile heterocyclic organic compound, holds significant importance as a key intermediate in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and insights into its primary applications. The information is curated to support researchers, scientists, and professionals in drug development and other relevant fields in understanding and utilizing this compound effectively.

Introduction

This compound (CAS No. 636-73-7) is an aromatic sulfonic acid characterized by a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position. Its unique molecular structure, combining the basicity of the pyridine ring with the strong acidity of the sulfonic acid moiety, imparts a range of valuable chemical properties. This has led to its widespread use, most notably as a crucial building block in the synthesis of pharmaceutical agents, such as the proton pump inhibitor Vonoprazan Fumarate. It also finds applications in the electroplating industry.[1] This guide aims to consolidate the available technical data on this compound, presenting it in a clear and accessible format for scientific and industrial applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the tables below, providing a comprehensive dataset for reference.

General and Physical Properties
PropertyValueReferences
Appearance White to almost white or pale yellow crystalline powder or needle-like/plate-like crystals.[2][3]
Molecular Formula C5H5NO3S[2][4]
Molecular Weight 159.16 g/mol [5]
Melting Point >300 °C[2]
Solubility Soluble in water. Insoluble in alcohol, ether, benzene, and trichloroethylene.[2][6]
pKa -2.30 ± 0.18 (Predicted)[2][6]
Density 1.7130 g/cm³[2]
Refractive Index 1.5480 (estimate)[5]
Spectroscopic Data
Spectrum TypeKey Data PointsReferences
UV-Vis (in 50% aq. EtOH) λmax at 208 nm and 262 nm[6][7]
Infrared (IR) Key peaks corresponding to pyridine ring breathing mode (around 1022 cm⁻¹) and C-S stretching (around 742 cm⁻¹).[8][9]
¹H NMR Spectral data available.[4][10]
Mass Spectrometry (GC-MS) Top peak at m/z 159.[4]

Experimental Protocols

Synthesis of this compound from 3-Chloropyridine (B48278)

This protocol is based on a multi-step synthesis pathway involving oxidation, sulfonation, and reduction.[1][11][12]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloro-pyridine-N-oxide

  • Dissolve 3-chloropyridine in acetic acid.

  • Add 70% (by weight) hydrogen peroxide dropwise to the solution at 80°C over a period of 3 hours.

  • Stir the mixture for an additional 5 hours at 80°C.

  • After the reaction, remove the excess oxidation agent by adding a sodium sulfite (B76179) solution.

  • Distill the acetic acid and water under vacuum until the liquid phase temperature reaches 80°C.

  • Cool the solution and add water and sodium hydroxide (B78521) (50% by weight) at 50°C.

  • Extract the product phase with toluene.

Step 2: Sulfonation of 3-Chloro-pyridine-N-oxide to 3-Sulfonic acid-pyridine-N-oxide

  • Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide.

  • Add the crude 3-chloro-pyridine-N-oxide to the solution.

  • Heat the mixture in an autoclave to 145°C and stir for 17 hours, during which a pressure of 4 to 5 bars will develop.

  • After the reaction, cool the mixture to 90°C.

Step 3: Reduction of 3-Sulfonic acid-pyridine-N-oxide to this compound

  • To the resulting solution from Step 2, add sodium hydroxide (50% by weight) to make it alkaline.

  • In a nitrogen atmosphere, add Raney nickel to the suspension.

  • Heat the suspension to 100-110°C.

  • Introduce hydrogen gas at a pressure of 7 bars and carry out the hydrogenation for 16 hours.

  • After hydrogenation, cool the mixture to 70°C and separate the catalyst using a pressure filter.

  • The resulting this compound can then be isolated and purified.

Purification by Recrystallization

This compound can be purified by recrystallization from water or aqueous ethanol (B145695) to obtain needles or plates.[6][7]

Reactivity and Stability

This compound is a stable compound under normal temperatures and pressures, though it is noted to be light-sensitive.[6][13] The sulfonic acid group is strongly acidic and can participate in various acid-catalyzed reactions. It can also be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are valuable intermediates in organic synthesis. For instance, it reacts with phosphorus pentachloride at elevated temperatures to produce pyridine-3-sulfonyl chloride.[14]

Applications

The primary application of this compound is as a key intermediate in the pharmaceutical industry. It is notably used in the synthesis of Vonoprazan Fumarate, a proton pump inhibitor for treating acid-related gastrointestinal disorders. Additionally, it is utilized in the electroplating industry as an additive to improve the deposition behavior of electropolishing baths.[1]

Visualization

Synthesis Workflow of this compound

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_sulfonation Step 2: Sulfonation cluster_reduction Step 3: Reduction cluster_purification Purification A 3-Chloropyridine B 3-Chloro-pyridine-N-oxide A->B H₂O₂ / Acetic Acid C 3-Sulfonic acid-pyridine-N-oxide B->C NaHSO₃ / H₂O D This compound C->D H₂ / Raney Ni E Purified this compound D->E Recrystallization

References

An In-depth Technical Guide to 3-Pyridinesulfonic Acid (CAS 636-73-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid is a heterocyclic organic compound that holds significant importance as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique chemical structure, combining the aromaticity of a pyridine (B92270) ring with the strong acidity of a sulfonic acid group, imparts valuable reactivity and physical properties. This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, spectral data, synthesis, analytical methods, and its pivotal role in the synthesis of the potassium-competitive acid blocker, Vonoprazan.

Physicochemical Properties

This compound is a white to off-white crystalline solid that is highly soluble in water. Its high melting point is indicative of its stable ionic nature in the solid state.

PropertyValueReference(s)
Molecular Formula C₅H₅NO₃S[1]
Molecular Weight 159.16 g/mol [1]
Appearance White to almost white crystalline powder[1]
Melting Point >300 °C[2]
Water Solubility Soluble[3]
pKa -2.30 ± 0.18 (Predicted)
Density 1.713 g/cm³ (Predicted)
InChI Key DVECLMOWYVDJRM-UHFFFAOYSA-N[1]
SMILES C1=CC(=CN=C1)S(=O)(=O)O[1]

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in D₂O typically exhibits four distinct signals corresponding to the four protons on the pyridine ring. The electron-withdrawing effect of the sulfonic acid group significantly influences the chemical shifts of the adjacent protons.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.9s
H-4~8.6d~8
H-5~7.8dd~8, 5
H-6~8.8d~5

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentIntensityReference(s)
3100-3000C-H stretching (aromatic)Medium[4]
~1630C=C stretching (aromatic ring)Medium[4]
~1250S=O asymmetric stretchingStrong[4]
~1035S=O symmetric stretchingStrong[4]
~742C-S stretchingMedium[4]
3000-2500O-H stretching (broad, sulfonic acid)Broad
Mass Spectrometry

Electron ionization mass spectrometry of this compound typically shows a molecular ion peak at m/z 159. The fragmentation pattern is characterized by the loss of SO₃ (80 Da) to give a prominent peak at m/z 79, corresponding to the pyridinium (B92312) cation. Further fragmentation of the pyridine ring can also be observed.

Experimental Protocols

Synthesis of this compound

A common and well-documented method for the synthesis of this compound involves the sulfonation of pyridine.

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum, 20% SO₃)

  • Mercuric sulfate (B86663) (catalyst)

  • Calcium hydroxide

  • Hydrochloric acid

Procedure:

  • To a reaction vessel equipped with a stirrer and a reflux condenser, add pyridine and a catalytic amount of mercuric sulfate.

  • Slowly add fuming sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to 220-240 °C for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a slurry of calcium hydroxide. This will precipitate calcium sulfate.

  • Filter off the calcium sulfate precipitate and wash it with hot water.

  • Treat the filtrate with a calculated amount of hydrochloric acid to precipitate any remaining calcium as calcium chloride.

  • Filter the solution again and concentrate the filtrate by evaporation to obtain crude this compound.

  • Recrystallize the crude product from water to yield pure this compound.

HPLC Analysis of this compound

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound.[3][5]

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).[3] A typical starting gradient could be 95:5 (aqueous:organic), with a gradient to increase the organic phase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 262 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Role in Drug Development: Synthesis of Vonoprazan

This compound is a key starting material for the synthesis of Vonoprazan, a potassium-competitive acid blocker used for the treatment of acid-related gastrointestinal disorders. The synthesis involves the conversion of this compound to its more reactive sulfonyl chloride derivative.

Experimental Workflow: Synthesis of Vonoprazan from this compound

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Reduction and Salt Formation A This compound C 3-Pyridinesulfonyl chloride A->C Reaction B Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) B->C Reagent D 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde F Intermediate Imine C->F Reacts with D->F Reacts with E Methylamine E->F Reacts with H Vonoprazan (free base) F->H Reduction G Sodium borohydride (B1222165) (NaBH₄) G->H Reducing Agent J Vonoprazan Fumarate H->J Salt Formation I Fumaric acid I->J Acid G cluster_0 Adipose Tissue cluster_1 Liver A This compound (Nicotinic Acid Analog) B GPR109A Receptor A->B F Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2) A->F C Inhibition of Hormone-Sensitive Lipase B->C D Decreased Free Fatty Acid (FFA) Release C->D E Reduced FFA uptake D->E G Decreased Triglyceride (TG) Synthesis E->G F->G H Decreased VLDL Secretion G->H I Reduced LDL Cholesterol Levels H->I

References

Determining the Solubility of 3-Pyridinesulfonic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-Pyridinesulfonic acid in organic solvents, a critical parameter for its application in pharmaceutical synthesis, materials science, and various chemical processes. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. This guide, therefore, provides a comprehensive overview of the qualitative solubility characteristics of this compound, alongside detailed experimental protocols for the quantitative determination of its solubility. The methodologies described herein, including gravimetric analysis, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC), are intended to equip researchers with the necessary tools to generate reliable solubility data in their own laboratory settings.

Introduction to this compound

This compound (CAS No. 636-73-7) is a heterocyclic organic compound featuring a pyridine (B92270) ring functionalized with a sulfonic acid group.[1] This structure imparts a high degree of polarity and strong acidic properties.[2] In the pharmaceutical industry, sulfonic acids are often used to form sulfonate salts of active pharmaceutical ingredients (APIs) to enhance their solubility and stability.[2] Understanding the solubility of this compound in various organic solvents is crucial for reaction chemistry, purification processes like recrystallization, and the formulation of drug products.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits the following general solubility characteristics:

  • High Solubility: It is readily soluble in water.[3][4][5][6][7][8]

  • Polar Organic Solvents: It is generally described as soluble in polar organic solvents.[2][9]

  • Low to Insoluble: It is reported to be difficultly soluble or insoluble in alcohol.[3][5] Specifically, one source indicates it is insoluble in methanol.[10] It is also reported as insoluble in non-polar solvents such as ether, benzene, and trichloroethylene.[3][5][10]

It is important to note that these are qualitative descriptions. The following sections provide methodologies to determine precise quantitative solubility.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents

Solvent Temperature (°C) Solubility ( g/100 mL) Solubility (mol/L) Method Used
e.g., Ethanol e.g., 25 Record Experimental Data Record Experimental Data e.g., Gravimetric
e.g., Acetone e.g., 25 Record Experimental Data Record Experimental Data e.g., HPLC
e.g., Isopropanol e.g., 25 Record Experimental Data Record Experimental Data e.g., UV/Vis

| ... | ... | ... | ... | ... |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound. The choice of method will depend on the available equipment, the properties of the solvent, and the required accuracy.

Gravimetric Method

This classic and straightforward method determines solubility by measuring the mass of the solute dissolved in a known mass or volume of a saturated solution.

4.1.1. Materials

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or vial

  • Oven or vacuum desiccator

4.1.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a pre-conditioned filter (compatible with the solvent) to remove any remaining microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood, on a hot plate at a temperature below the decomposition point of the acid, or using a rotary evaporator).

    • Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven or vacuum desiccator.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final mass of the dish with the dried residue.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

UV/Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV/Vis spectrum and is advantageous for its speed and sensitivity.

4.2.1. Materials

  • UV/Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • This compound

  • Solvent of interest

4.2.2. Procedure

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution across a range of wavelengths to identify the λmax, where the absorbance is highest.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (Beer-Lambert Law).

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1.2, step 1).

    • After equilibration, filter the supernatant.

    • Dilute a precise volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures or when high sensitivity is required.

4.3.1. Materials

  • HPLC system with a suitable detector (e.g., UV)

  • Appropriate HPLC column

  • Mobile phase solvents

  • Volumetric flasks and pipettes

  • Syringe filters

  • This compound

  • Solvent of interest

4.3.2. Procedure

  • Method Development:

    • Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to create a calibration curve.

  • Analysis of the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 4.1.2, step 1).

    • After equilibration, filter the supernatant through a syringe filter compatible with the solvent and HPLC mobile phase.

    • If necessary, dilute a known volume of the clear filtrate with the mobile phase to a concentration within the calibration curve's range.

    • Inject the prepared sample into the HPLC system and record the peak area for this compound.

  • Calculation:

    • Use the calibration curve to determine the concentration of the (diluted) sample.

    • Calculate the concentration in the original saturated solution, accounting for any dilution.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_calc Calculation prep_start Start: Excess Solute + Solvent prep_equilibrate Equilibrate at Constant T (e.g., 24-48h shaking) prep_start->prep_equilibrate prep_filter Filter to Remove Undissolved Solid prep_equilibrate->prep_filter analysis_grav Gravimetric: Evaporate Solvent & Weigh Residue prep_filter->analysis_grav Method 1 analysis_uv UV/Vis: Dilute & Measure Absorbance prep_filter->analysis_uv Method 2 analysis_hplc HPLC: Dilute & Inject prep_filter->analysis_hplc Method 3 branch_point branch_point calc_solubility Calculate Solubility (g/100mL, mol/L) analysis_grav->calc_solubility analysis_uv->calc_solubility analysis_hplc->calc_solubility

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is not extensively documented, its polar nature suggests solubility in polar solvents and insolubility in non-polar solvents. This guide provides robust and validated experimental protocols—gravimetric, UV/Vis spectrophotometric, and HPLC—to enable researchers to accurately determine these crucial solubility parameters. The generation of such data will be invaluable for the optimization of synthetic routes, purification techniques, and formulation development involving this compound.

References

3-Pyridinesulfonic acid melting point and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Melting Point and Stability of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and stability of this compound (CAS 636-73-7), a key intermediate in the pharmaceutical industry. The information is compiled from various chemical and safety data sources to support research, development, and handling of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is known for its high melting point, which is indicative of a stable molecular structure. Its solubility in water is a key property that facilitates its use in various chemical syntheses.

Melting Point

The melting point of this compound is consistently reported to be above 300 °C, with several sources indicating decomposition at higher temperatures. This high melting point suggests strong intermolecular forces within the crystal lattice.

Table 1: Reported Melting Point of this compound

ParameterReported Value(s)Source(s)
Melting Point>300 °C[2][3]
300 ºC[4]
~350°C (decomposition)
365-370 °C
Stability Profile

This compound is generally stable under normal temperature and pressure.[4] However, it exhibits sensitivity to light and is incompatible with certain classes of chemicals. Proper storage and handling are crucial to maintain its integrity.

Table 2: Stability and Incompatibility Data for this compound

ParameterInformationSource(s)
Chemical Stability Stable under normal temperatures and pressures.[4]
Light Sensitivity Light sensitive.[4]
Incompatibilities Strong oxidizing agents, acids, bases.
Hazardous Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, oxides of sulfur.
Recommended Storage Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from heat, sparks, and flame. Protect from light.

Experimental Protocols

Melting Point Determination (Capillary Method)

The capillary method is a standard procedure for determining the melting range of a crystalline solid.

Principle: A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the point of initial melting (first appearance of liquid) to the point of complete melting (disappearance of all solid) is recorded.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Calibrated thermometer or temperature probe.

  • Glass capillary tubes (one end sealed).

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The apparatus is heated at a steady and controlled rate. For an unknown sample, a preliminary rapid heating can determine an approximate melting range.

  • Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is about 20 °C below the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.

MeltingPointWorkflow start Start prep Sample Preparation: - Finely powder the sample - Pack into capillary tube (2-3 mm height) start->prep setup Apparatus Setup: - Place capillary in heating block - Calibrate thermometer prep->setup heat_fast Rapid Heating (Preliminary Run): - Determine approximate melting range setup->heat_fast heat_slow Controlled Heating (Accurate Run): - Heat to 20°C below approx. MP - Reduce heating rate to 1-2°C/min setup->heat_slow cool Cool Apparatus heat_fast->cool cool->prep Use new sample observe Observation: - Record temperature of first liquid droplet - Record temperature of complete melting heat_slow->observe record Record Melting Range observe->record end End record->end ForcedDegradationWorkflow cluster_stress start Start: Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (Solid, 70°C) stress_conditions->thermal photo Photostability (Solid, Light Chamber) stress_conditions->photo sampling Sample at Various Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Data Interpretation: - Quantify degradation - Identify degradation products - Determine degradation pathway analysis->data end End data->end StabilityFactors cluster_factors External Factors cluster_outcomes Potential Outcomes compound This compound light Light Exposure compound->light heat Elevated Temperature compound->heat oxidants Oxidizing Agents compound->oxidants ph Extreme pH (Acids/Bases) compound->ph degradation Chemical Degradation light->degradation heat->degradation oxidants->degradation ph->degradation impurity Impurity Formation degradation->impurity loss Loss of Purity/Potency degradation->loss

References

Spectroscopic Characterization of 3-Pyridinesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Pyridinesulfonic acid (CAS 636-73-7), a compound of interest in various chemical, pharmaceutical, and material science applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₅NO₃S, with a molecular weight of approximately 159.16 g/mol .[1][2] Spectroscopic analysis confirms the structure of a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆): The proton NMR spectrum reveals four distinct signals corresponding to the aromatic protons on the pyridine ring.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
9.01s1HH-2
8.87d1HH-65.7
8.68d1HH-48.1
8.03-8.07m1HH-5

Table 1: ¹H NMR Data for this compound in DMSO-d₆.[3]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound shows characteristic absorption bands for the pyridine ring and the sulfonic acid functional group.

Wavenumber (cm⁻¹)IntensityAssignment
1628, 1617, 1551, 1470-Ring Stretching Vibrations (ν C=C, ν C=N)
1263-1048-In-plane C-H Bending (δ C-H)
1035StrongS=O Stretching (ν S=O)
742, 633, 608, 568-In-plane Pyridine Ring Deformation
633, 608-SO₂ Deformation

Table 2: Key FT-IR Absorption Bands for this compound.[5]

Mass Spectrometry (MS)

Mass spectral analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
159Top Peak[M]⁺ (Molecular Ion)
782nd Highest[C₅H₄N]⁺ Fragment
513rd HighestFurther Fragmentation

Table 3: GC-MS Fragmentation Data for this compound.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound. Instrument parameters may vary and should be optimized for the specific equipment used.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Allow the sample temperature to equilibrate (e.g., at 298 K).

    • Lock the field using the deuterium (B1214612) signal from the solvent.

    • Optimize the magnetic field homogeneity by shimming the Z1, Z2, and higher-order shims. A line width of <1 Hz for a reference signal (like residual solvent peak) is desirable.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse width should be calibrated. Typically, 16 to 64 scans are sufficient depending on the concentration.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually or automatically.

    • Apply a baseline correction.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die and press under high pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.[7]

  • Instrument Setup:

    • Place the empty pellet holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the KBr pellet containing the sample into the holder within the sample compartment.

    • Acquire the sample spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.[8]

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation tables to confirm the presence of functional groups.[9][10] The region from 1200-600 cm⁻¹ is known as the "fingerprint" region and is unique to the compound.[9]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrument Setup (GC-MS):

    • The sample is introduced into a gas chromatograph (GC) to separate it from any impurities. The GC column and temperature program should be optimized for the analyte.

    • The separated compound then enters the mass spectrometer.

  • Ionization:

    • Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam to generate a molecular ion and characteristic fragments.

  • Mass Analysis:

    • The mass analyzer (e.g., a quadrupole) separates the generated ions based on their mass-to-charge (m/z) ratio.

    • An external or internal calibrant should be used to ensure accurate mass measurement.

  • Data Analysis:

    • The resulting mass spectrum plots ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent (DMSO-d6) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or ATR Sample Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Structure Structure Confirmation & Purity Assessment Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Pyridinesulfonic acid. This document outlines the expected spectral data, a comprehensive experimental protocol for its acquisition, and a structural representation with proton assignments to aid in the characterization and quality control of this compound in research and drug development settings.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application. ¹H NMR spectroscopy is a primary analytical technique for this purpose, providing detailed information about the molecular structure and the chemical environment of the protons. This guide offers an in-depth look at the ¹H NMR spectrum of this compound, focusing on the interpretation of its key features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the pyridine (B92270) ring. Due to the electron-withdrawing nature of the sulfonic acid group and the nitrogen atom, all protons are expected to be deshielded and resonate at relatively high chemical shifts (downfield).

The data presented below is based on the analysis of the ¹H NMR spectrum of the sodium salt of this compound in deuterium (B1214612) oxide (D₂O). The use of D₂O as a solvent results in the exchange of the acidic proton of the sulfonic acid group, which is therefore not observed in the spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for Sodium 3-Pyridinesulfonate in D₂O

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityEstimated Coupling Constants (J) (Hz)Integration
H-2~8.97Singlet (broad)-1H
H-6~8.94Doublet³J(H6-H5) ≈ 5-61H
H-4~8.70Doublet³J(H4-H5) ≈ 8-91H
H-5~8.31Doublet of Doublets³J(H5-H4) ≈ 8-9, ³J(H5-H6) ≈ 5-61H

Note: The exact chemical shifts and coupling constants can vary depending on the concentration, pH, and specific counter-ion present. The values provided are estimations based on available spectral data and typical values for pyridine derivatives.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is adapted from standard procedures for similar water-soluble organic compounds.

3.1. Materials and Equipment

  • This compound sample

  • Deuterium oxide (D₂O, 99.9% D)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (optional, e.g., DSS or TSP)

  • Pipettes and vials

  • pH meter (optional, for pH-dependent studies)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of D₂O to the vial.

  • If an internal standard is used, add a known quantity to the D₂O before adding it to the sample.

  • Gently vortex or shake the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.

  • Carefully transfer the solution into a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the spectrometer's probe (typically around 4-5 cm).

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent peak or a reference signal.

  • Set the appropriate acquisition parameters. A standard ¹H NMR experiment would typically involve:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

    • Spectral width: sufficient to cover the aromatic region (e.g., 0-10 ppm)

  • Acquire the Free Induction Decay (FID) data.

3.4. Data Processing

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis. If no internal standard is used, the residual HDO peak (around 4.79 ppm at 25 °C) can be used as a reference, though this can be pH-dependent.

  • Integrate the signals to determine the relative ratios of the different protons.

  • Analyze the multiplicities and measure the coupling constants of the signals.

Structural Representation and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

G cluster_0 This compound Structure mol H2 H-2 H4 H-4 H5 H-5 H6 H-6

Caption: Chemical structure of this compound with color-coded proton assignments.

Logical Relationship of Spectral Features

The observed splitting patterns in the ¹H NMR spectrum of this compound arise from spin-spin coupling between adjacent protons. The logical relationships of these couplings are crucial for unambiguous signal assignment.

G H2 H-2 (~8.97 ppm, s) H6 H-6 (~8.94 ppm, d) H4 H-4 (~8.70 ppm, d) H5 H-5 (~8.31 ppm, dd) H6->H5 ³J ≈ 5-6 Hz H4->H5 ³J ≈ 8-9 Hz

Caption: Coupling relationships between the protons of this compound.

Conclusion

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound. The provided data table, experimental protocol, and structural diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Accurate interpretation of the ¹H NMR spectrum is essential for the verification of the structure and purity of this compound, ensuring its suitability for downstream applications.

References

Navigating the Fragmentation Landscape of 3-Pyridinesulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry fragmentation behavior of 3-Pyridinesulfonic acid. While direct, comprehensive studies on the fragmentation of this specific molecule are not extensively available in the public domain, this document synthesizes information from related aromatic sulfonic acids and fundamental mass spectrometry principles to propose a likely fragmentation pathway. This guide is intended to support researchers in method development, compound identification, and structural elucidation.

Core Concepts in the Fragmentation of Aromatic Sulfonic Acids

The mass spectrometry analysis of aromatic sulfonic acids, such as this compound, typically involves electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS). The fragmentation is induced by collision-induced dissociation (CID), where the precursor ion is accelerated and collided with neutral gas molecules, leading to bond cleavage and the formation of characteristic product ions.[1]

A key fragmentation pathway observed for aromatic sulfonamides, which are structurally related to sulfonic acids, is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[2][3] This process often involves a rearrangement. For sulfonic acids, a primary fragmentation is the loss of the entire sulfonic acid group (SO₃H) or its components.

Proposed Fragmentation Pathway of this compound

This compound (Molecular Formula: C₅H₅NO₃S, Molecular Weight: 159.16 g/mol ) is expected to exhibit characteristic fragmentation patterns under ESI-MS/MS analysis.[4][5] In positive ion mode, the molecule will likely be observed as the protonated molecule [M+H]⁺ at m/z 160.17. In negative ion mode, it will be observed as the deprotonated molecule [M-H]⁻ at m/z 158.15.

The primary fragmentation of the protonated molecule is anticipated to be the loss of a neutral sulfur trioxide (SO₃) molecule (80 Da), resulting in a protonated pyridine (B92270) ion at m/z 80. This is a common fragmentation pathway for aromatic sulfonic acids. A subsequent or alternative fragmentation could be the loss of sulfur dioxide (SO₂) (64 Da), leading to a fragment ion at m/z 96.

The following diagram illustrates the proposed fragmentation pathway for protonated this compound.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor [M+H]⁺ This compound m/z 160 fragment1 [M+H - SO₃]⁺ Protonated Pyridine m/z 80 precursor->fragment1 - SO₃ (80 Da) fragment2 [M+H - SO₂]⁺ Hydroxy Pyridine Cation m/z 96 precursor->fragment2 - SO₂ (64 Da)

Figure 1: Proposed fragmentation of protonated this compound.

Quantitative Fragmentation Data

Due to the absence of specific experimental studies on this compound, a table of quantitative data (e.g., relative abundance of fragment ions) cannot be provided at this time. Such data would require dedicated experimental analysis.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed, generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation

  • Solvent: Prepare a stock solution of this compound (1 mg/mL) in a mixture of water and methanol (B129727) (50:50, v/v).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent to ensure compatibility.

2. Liquid Chromatography (LC) Conditions

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% formic acid in water. Formic acid is a common modifier for MS compatibility in reversed-phase chromatography.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • MS1 Scan Range: m/z 50-300

  • MS/MS (Tandem MS) Analysis:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 160.2) in positive mode and the [M-H]⁻ ion (m/z 158.1) in negative mode.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy for producing a rich fragmentation spectrum.

The following workflow diagram outlines the experimental process.

Experimental_Workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolution & Dilution) start->sample_prep lc_injection LC Injection sample_prep->lc_injection lc_separation Reverse-Phase LC Separation lc_injection->lc_separation esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization ms1_scan MS1 Scan (Full Scan for Precursor Ion) esi_ionization->ms1_scan precursor_selection Precursor Ion Selection ([M+H]⁺ or [M-H]⁻) ms1_scan->precursor_selection cid Collision-Induced Dissociation (CID) precursor_selection->cid ms2_scan MS2 Scan (Product Ion Scan) cid->ms2_scan data_analysis Data Analysis (Fragmentation Pattern) ms2_scan->data_analysis end End: Structural Elucidation data_analysis->end

Figure 2: General workflow for LC-MS/MS analysis.

Conclusion

This guide provides a foundational understanding of the anticipated mass spectrometric fragmentation of this compound. The proposed fragmentation pathway, centered on the loss of SO₃ and SO₂, offers a starting point for researchers. The detailed experimental protocol provides a robust methodology for acquiring empirical data. Future experimental work is necessary to validate these proposed fragmentation patterns and to generate quantitative data on the relative abundance of fragment ions.

References

In-Depth Technical Guide to the Crystal Structure of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of 3-Pyridinesulfonic acid, a compound of interest in various chemical and pharmaceutical applications. The document details the crystallographic data, experimental protocols for its synthesis and structural determination, and a workflow for the crystallographic analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The crystallographic data is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 904423.[1]

Table 1: Summary of Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₅H₅NO₃S
Formula Weight159.16 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.668(3)
b (Å)13.337(7)
c (Å)8.883(5)
α (°)90
β (°)106.898(9)
γ (°)90
Volume (ų)642.5(6)
Z4
Density (calculated) (g/cm³)1.646
Absorption Coefficient (mm⁻¹)0.43
F(000)328
Temperature (K)293(2)
RadiationMoKα (λ = 0.71073 Å)

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common and well-documented method involves a three-step process starting from 3-chloropyridine.[2]

1. Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide:

  • 3-Chloropyridine is dissolved in a suitable solvent, such as acetic acid.

  • An oxidizing agent, commonly hydrogen peroxide, is added to the solution.

  • The reaction is typically conducted at a temperature ranging from 25°C to 100°C.[2] This oxidation step is crucial for activating the pyridine (B92270) ring for the subsequent sulfonation.[2]

2. Sulfonation of 3-Chloropyridine-N-oxide:

  • The resulting 3-chloropyridine-N-oxide is reacted with a sulfonating agent.

  • An alkali metal sulfite, such as sodium sulfite, in an aqueous solution is typically used.[2]

  • This reaction is carried out at an elevated temperature, generally between 50°C and 170°C.[2]

  • This step substitutes the chlorine atom with a sulfonic acid group, yielding pyridine-3-sulfonic acid-N-oxide.

3. Reduction of Pyridine-3-sulfonic acid-N-oxide:

  • The final step is the reduction of the N-oxide to afford this compound.

  • A common method for this reduction is catalytic hydrogenation using Raney nickel as the catalyst in an alkaline solution.[2]

An alternative, more traditional method involves the direct sulfonation of pyridine with fuming sulfuric acid at high temperatures (230-240°C), often with a mercury(II) sulfate (B86663) catalyst.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through recrystallization.

  • Purification: The crude this compound is purified by recrystallization from water or aqueous ethanol.

  • Crystal Growth: The purified compound is dissolved in a minimal amount of hot solvent (water or aqueous ethanol) to create a saturated or near-saturated solution. The solution is then allowed to cool slowly to room temperature. Slow evaporation of the solvent over several days can also yield crystals in the form of needles or plates.

Single-Crystal X-ray Diffraction Analysis

The following is a generalized protocol for the determination of the crystal structure of an organic compound like this compound. The specific parameters for the data collection of this compound are detailed in the crystallographic information file (CIF) associated with CCDC 904423.

1. Crystal Mounting:

  • A suitable single crystal of this compound is selected under a microscope.

  • The crystal is mounted on a goniometer head.

2. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector.

  • The crystal is cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.

  • A series of X-ray diffraction images are collected as the crystal is rotated.

3. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Corrections for various experimental factors (e.g., absorption) are applied.

4. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • The atomic positions and other parameters are refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of this compound.

experimental_workflow start Start: 3-Chloropyridine oxidation Oxidation (e.g., H₂O₂ in Acetic Acid) start->oxidation n_oxide 3-Chloropyridine-N-oxide oxidation->n_oxide sulfonation Sulfonation (e.g., Na₂SO₃) n_oxide->sulfonation sulfonic_n_oxide Pyridine-3-sulfonic acid-N-oxide sulfonation->sulfonic_n_oxide reduction Reduction (e.g., Raney Ni) sulfonic_n_oxide->reduction crude_product Crude this compound reduction->crude_product crystallization Recrystallization (Water/Ethanol) crude_product->crystallization single_crystal Single Crystal of This compound crystallization->single_crystal data_collection Single-Crystal X-ray Data Collection single_crystal->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure (CCDC 904423) structure_solution->final_structure

Synthesis and Crystallographic Workflow

Signaling Pathways

Currently, there is no significant body of research available to suggest the involvement of this compound in specific biological signaling pathways. Its primary applications are in chemical synthesis and materials science.[2] While it is a structural analog of nicotinic acid, studies have shown that it does not interfere with the metabolism of nicotinic acid and lacks cholesterol-lowering activity.

References

pKa and acidity of 3-Pyridinesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the pKa and Acidity of 3-Pyridinesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of this compound, a compound of significant interest in organic synthesis and pharmaceutical development. This document outlines the key physicochemical properties, detailed experimental protocols for pKa determination, and visual representations of its chemical behavior.

This compound (CAS 636-73-7) is an organic compound featuring a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position. This unique structure, combining a basic heterocyclic aromatic ring with a strongly acidic functional group, imparts distinct chemical properties that are valuable in various applications.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals, such as the proton pump inhibitor Vonoprazan Fumarate, and is also used in the manufacturing of water-soluble reactive dyes and as an additive in electroplating.[1][2] The compound typically appears as a white to off-white crystalline powder that is soluble in water.[3]

Acidity and pKa of this compound

The acidity of this compound is characterized by the presence of two ionizable groups: the sulfonic acid group (-SO₃H) and the pyridine ring nitrogen.

  • Sulfonic Acid Group: The sulfonic acid group is strongly acidic.[1] Its electron-withdrawing nature decreases the electron density of the pyridine ring, making the compound more susceptible to nucleophilic attack.[1] The pKa of the sulfonic acid group is generally low, indicating a high degree of dissociation in aqueous solutions.[1]

  • Pyridine Nitrogen: The pyridine nitrogen atom has basic properties and can be protonated. The acidity of the corresponding pyridinium (B92312) ion is also a key characteristic of the molecule.

Quantitative pKa Data

The dissociation constants (pKa) are critical parameters for understanding the ionization behavior of this compound in various chemical and biological environments. Below is a summary of reported pKa values.

Ionizable GroupReported pKa ValueTypeReference
Sulfonic Acid (-SO₃H)~ 1–2Experimental Estimate[1]
Sulfonic Acid (-SO₃H)-2.30 ± 0.18Predicted[3][4][5]

Note: Predicted values are calculated based on computational models and may differ from experimentally determined values.

Acid-Base Equilibrium

The dual functional nature of this compound results in a zwitterionic form at certain pH ranges, where the sulfonic acid group is deprotonated and the pyridine nitrogen is protonated. The following diagram illustrates the acid-base equilibria.

G cluster_low_ph Low pH (Acidic) cluster_mid_ph Intermediate pH cluster_high_ph High pH (Basic) cation Cationic Form (Pyridinium Sulfonic Acid) zwitterion Zwitterionic Form (Pyridinium Sulfonate) cation->zwitterion +H₂O / -H₃O⁺ pKa₁ ≈ -2.3 to 2 zwitterion->cation -H₂O / +H₃O⁺ anion Anionic Form (Pyridine Sulfonate) zwitterion->anion +OH⁻ / -H₂O pKa₂ anion->zwitterion -OH⁻ / +H₂O

Caption: Acid-base equilibrium of this compound.

Experimental Determination of pKa

The pKa values of ionizable compounds are commonly determined using techniques such as potentiometric titration and UV-Vis spectrophotometry.[6] Potentiometric titration is a high-precision method well-suited for this purpose.[6]

Potentiometric Titration Protocol

This protocol outlines the steps for determining the pKa of this compound using potentiometric titration.[6][7][8]

Objective: To determine the acid dissociation constants (pKa) of this compound by monitoring pH changes during titration with a strong base.

Materials and Reagents:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized, CO₂-free water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beakers or titration vessel

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1 mM concentration.[7]

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[7]

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel.[7]

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl to ensure the titration starts with the fully protonated species.[7]

    • Immerse the pH electrode and a magnetic stir bar into the solution.

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in the neutral to high pH range.[7][8]

  • Titration Process:

    • Begin stirring the solution at a constant rate.

    • Add the 0.1 M NaOH titrant in small, precise increments from the burette.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[8]

    • Continue the titration until the pH reaches a value in the basic range (e.g., pH 12-12.5).[7]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points.

    • For more accurate determination of the equivalence points, calculate the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV²). The peaks in the derivative plot indicate the equivalence points.[9]

  • Replication: Perform the titration at least in triplicate to ensure the reproducibility and accuracy of the results. Calculate the average pKa and standard deviation.[7]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the potentiometric titration experiment.

G start Start calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) start->calibrate prepare_sample Prepare 1 mM Sample Solution (with 0.15 M KCl) calibrate->prepare_sample initial_ph Adjust Initial pH to ~2.0 (with 0.1 M HCl) prepare_sample->initial_ph setup Setup Titration Vessel (add stir bar, immerse electrode) initial_ph->setup purge Purge with Nitrogen Gas setup->purge titrate Titrate with 0.1 M NaOH (record pH and volume) purge->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Analyze Curve (Derivatives to find pKa) plot->analyze replicate Repeat Experiment (≥3 times) analyze->replicate end End replicate->end

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The acidic and basic properties of this compound, quantified by its pKa values, are fundamental to its reactivity and applications in pharmaceutical and chemical synthesis. The strong acidity of the sulfonic acid group and the basicity of the pyridine nitrogen govern its behavior in solution. Accurate determination of its pKa values, through methods like potentiometric titration, is essential for optimizing reaction conditions, understanding its physiological behavior, and developing new applications for this versatile compound.

References

Unveiling the Molecular Architecture of 3-Pyridinesulfonic Acid: A Theoretical and Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of 3-pyridinesulfonic acid, a compound of significant interest in pharmaceutical and materials science. By integrating experimental crystallographic data with established theoretical calculation protocols, this document offers a detailed framework for understanding the structural characteristics of this versatile molecule.

Core Concepts in Molecular Geometry Determination

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. Two primary methodologies are employed to elucidate molecular geometry: experimental techniques, such as X-ray crystallography, and theoretical calculations based on quantum mechanics.

Experimental Determination via X-ray Crystallography: This technique provides a precise measurement of the atomic positions within a crystal lattice, offering a "gold standard" for the solid-state conformation of a molecule. The Cambridge Crystallographic Data Centre (CCDC) serves as a central repository for these structures.

Theoretical Calculations: Computational chemistry provides powerful tools to predict and analyze molecular structures. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are used to solve the Schrödinger equation, yielding an optimized molecular geometry that corresponds to a minimum on the potential energy surface.

Data Presentation: Molecular Geometry of this compound

Table 1: Experimental Bond Lengths and Angles from X-ray Crystallography

Bond/AngleLength (Å) / Angle (°)
S1-O11.445
S1-O21.451
S1-O31.789
S1-C31.768
N1-C21.338
N1-C61.341
C2-C31.389
C3-C41.391
C4-C51.381
C5-C61.383
O1-S1-O2119.5
O1-S1-C3107.9
O2-S1-C3107.5
O3-S1-C3101.9
C2-N1-C6117.2
N1-C2-C3123.7
S1-C3-C2120.3
S1-C3-C4119.9
C2-C3-C4119.8
C3-C4-C5119.1
C4-C5-C6119.2
N1-C6-C5121.0

Table 2: Template for Theoretical Bond Lengths and Angles (Hartree-Fock)

Bond/AngleHF/6-31G(d) (Å/°)HF/6-311++G(d,p) (Å/°)
S1-O1Calculated ValueCalculated Value
S1-O2Calculated ValueCalculated Value
S1-O3Calculated ValueCalculated Value
S1-C3Calculated ValueCalculated Value
N1-C2Calculated ValueCalculated Value
N1-C6Calculated ValueCalculated Value
C2-C3Calculated ValueCalculated Value
C3-C4Calculated ValueCalculated Value
C4-C5Calculated ValueCalculated Value
C5-C6Calculated ValueCalculated Value
O1-S1-O2Calculated ValueCalculated Value
O1-S1-C3Calculated ValueCalculated Value
O2-S1-C3Calculated ValueCalculated Value
O3-S1-C3Calculated ValueCalculated Value
C2-N1-C6Calculated ValueCalculated Value
N1-C2-C3Calculated ValueCalculated Value
S1-C3-C2Calculated ValueCalculated Value
S1-C3-C4Calculated ValueCalculated Value
C2-C3-C4Calculated ValueCalculated Value
C3-C4-C5Calculated ValueCalculated Value
C4-C5-C6Calculated ValueCalculated Value
N1-C6-C5Calculated ValueCalculated Value

Table 3: Template for Theoretical Bond Lengths and Angles (Density Functional Theory)

Bond/AngleB3LYP/6-31G(d) (Å/°)B3LYP/6-311++G(d,p) (Å/°)
S1-O1Calculated ValueCalculated Value
S1-O2Calculated ValueCalculated Value
S1-O3Calculated ValueCalculated Value
S1-C3Calculated ValueCalculated Value
N1-C2Calculated ValueCalculated Value
N1-C6Calculated ValueCalculated Value
C2-C3Calculated ValueCalculated Value
C3-C4Calculated ValueCalculated Value
C4-C5Calculated ValueCalculated Value
C5-C6Calculated ValueCalculated Value
O1-S1-O2Calculated ValueCalculated Value
O1-S1-C3Calculated ValueCalculated Value
O2-S1-C3Calculated ValueCalculated Value
O3-S1-C3Calculated ValueCalculated Value
C2-N1-C6Calculated ValueCalculated Value
N1-C2-C3Calculated ValueCalculated Value
S1-C3-C2Calculated ValueCalculated Value
S1-C3-C4Calculated ValueCalculated Value
C2-C3-C4Calculated ValueCalculated Value
C3-C4-C5Calculated ValueCalculated Value
C4-C5-C6Calculated ValueCalculated Value
N1-C6-C5Calculated ValueCalculated Value

Experimental and Computational Protocols

X-ray Crystallography

The experimental geometry of this compound was determined from a single-crystal X-ray diffraction experiment.

  • Data Deposition: The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 904423.

  • Publication: The crystal structure was reported in the following peer-reviewed article:

    Nangia, A.; et al. Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. Crystal Growth & Design2012 , 12 (9), 4491–4504.

  • Methodology: A suitable single crystal of this compound was mounted on a diffractometer. X-ray diffraction data was collected at a specified temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F².

Theoretical Calculation Methodology

The following protocol outlines a standard procedure for the geometry optimization of this compound using computational chemistry software such as Gaussian.

  • Initial Structure Generation: An initial 3D structure of this compound is built using a molecular editor. The initial geometry can be based on known structural parameters of similar molecules or can be generated using molecular mechanics.

  • Selection of Computational Method and Basis Set:

    • Method: Choose a quantum mechanical method. Common choices include:

      • Hartree-Fock (HF): A fundamental ab initio method that provides a good starting point.

      • Density Functional Theory (DFT): A widely used method that includes electron correlation effects, often providing more accurate results than HF. A popular functional is B3LYP.

    • Basis Set: Select a basis set to describe the atomic orbitals. The choice of basis set affects the accuracy and computational cost. Common choices include:

      • Pople-style basis sets: e.g., 6-31G(d), 6-311++G(d,p). The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the geometry and electronic properties of molecules with heteroatoms and anionic character.

  • Geometry Optimization:

    • The geometry optimization is performed to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.

    • This is an iterative process where the energy and the gradient of the energy with respect to the atomic positions are calculated at each step. The atomic positions are then adjusted to lower the energy.

    • Convergence is typically achieved when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold. Algorithms such as the Berny optimization are commonly used.

  • Frequency Analysis:

    • Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Workflow for Theoretical Molecular Geometry Calculation

The following diagram illustrates the logical workflow for a typical theoretical calculation of molecular geometry.

Theoretical_Calculation_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Output and Analysis Initial_Structure Initial Molecular Structure Method_Selection Select Method (e.g., DFT, HF) Initial_Structure->Method_Selection Basis_Set_Selection Select Basis Set (e.g., 6-31G(d)) Method_Selection->Basis_Set_Selection Geometry_Optimization Geometry Optimization Basis_Set_Selection->Geometry_Optimization Energy_Minimization Energy & Gradient Calculation Geometry_Optimization->Energy_Minimization Iterative Process Convergence_Check Convergence Check Energy_Minimization->Convergence_Check Convergence_Check->Geometry_Optimization Not Converged Frequency_Calculation Frequency Analysis Convergence_Check->Frequency_Calculation Converged Optimized_Geometry Optimized Geometry (Bond Lengths, Angles) Frequency_Calculation->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies Frequency_Calculation->Vibrational_Frequencies Final_Analysis Final Analysis and Comparison with Experiment Optimized_Geometry->Final_Analysis Thermodynamic_Properties Thermodynamic Properties Vibrational_Frequencies->Thermodynamic_Properties Thermodynamic_Properties->Final_Analysis

Caption: Logical workflow of a theoretical molecular geometry calculation.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Pyridinesulfonic Acid from 3-Chloropyridine-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Pyridinesulfonic acid is a pivotal intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[1] Notably, it serves as a crucial building block in the manufacturing of Vonoprazan Fumarate, a proton pump inhibitor used for treating acid-related gastrointestinal disorders. This document outlines a detailed, heavy-metal-free synthetic route to this compound commencing from 3-chloropyridine (B48278), which is first oxidized to 3-chloropyridine-N-oxide.[2][3] The subsequent conversion involves the sulfonation of 3-chloropyridine-N-oxide followed by a reduction step.[2][3][4] This method provides a reliable and scalable process for researchers, scientists, and professionals in drug development.

Reaction Scheme

The overall synthetic pathway can be summarized in three main steps:

  • Oxidation: 3-Chloropyridine is oxidized to 3-chloropyridine-N-oxide.

  • Sulfonation: The resulting 3-chloropyridine-N-oxide undergoes nucleophilic substitution with a sulfite (B76179) source to yield pyridine-3-sulfonic acid-N-oxide.[2][3]

  • Reduction: The N-oxide is then reduced to the final product, this compound.[2][3][4]

A visual representation of this workflow is provided below.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Sulfonation cluster_2 Step 3: Reduction 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine-N-oxide 3-Chloropyridine-N-oxide 3-Chloropyridine->3-Chloropyridine-N-oxide H2O2, Acetic Acid, 80°C 3-Chloropyridine-N-oxide_2 3-Chloropyridine-N-oxide Pyridine-3-sulfonic_acid-N-oxide Pyridine-3-sulfonic_acid-N-oxide 3-Chloropyridine-N-oxide_2->Pyridine-3-sulfonic_acid-N-oxide Sodium Bisulfite, Water, 145°C, 4-5 bar Pyridine-3-sulfonic_acid-N-oxide_2 Pyridine-3-sulfonic acid-N-oxide 3-Pyridinesulfonic_acid 3-Pyridinesulfonic_acid Pyridine-3-sulfonic_acid-N-oxide_2->3-Pyridinesulfonic_acid Raney Nickel, H2, 7 bar, 100-110°C

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the three key steps in the synthesis of this compound.

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

This procedure describes the oxidation of 3-chloropyridine to its corresponding N-oxide using hydrogen peroxide in acetic acid.[2][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloropyridine113.55113.5 g1.0
Acetic Acid60.05250 mL-
Hydrogen Peroxide (70% w/w)34.0175 g1.54
Sodium Sulfite126.04As needed-
Toluene92.14167 mL-
Sodium Hydroxide (B78521) (50% w/w)40.00334 g4.18
Water18.02157 mL-

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 113.5 g of 3-chloropyridine in 250 mL of acetic acid.[2]

  • Heat the solution to 80°C.[2][4]

  • Carefully add 75 g of 70% hydrogen peroxide dropwise over a period of 3 hours, ensuring the temperature is maintained at 80°C.[2][4]

  • After the addition is complete, continue stirring the mixture at 80°C for an additional 5 hours.[2][4]

  • To quench the excess oxidizing agent, add a solution of sodium sulfite until the reaction mixture no longer tests positive for peroxides.[2][4]

  • Distill off the acetic acid and water under reduced pressure until the temperature of the liquid phase reaches 80°C.[2]

  • Cool the resulting solution. While maintaining the temperature at 50°C, add 157 mL of water and 334 g of 50% sodium hydroxide solution.[2]

  • The product phase will separate and can be taken up in 167 mL of toluene.[2] The crude 3-chloropyridine-N-oxide can be used directly in the next step.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

This protocol details the nucleophilic substitution of the chlorine atom in 3-chloropyridine-N-oxide with a sulfite group to form pyridine-3-sulfonic acid-N-oxide.[2][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Crude 3-Chloropyridine-N-oxide129.5511.7 kg~90.3
Sodium Bisulfite104.0618.7 kg179.7
Sodium Hydroxide40.0014.4 kg360
Water18.0255.8 L-

Procedure:

  • In an autoclave, dissolve 18.7 kg of sodium bisulfite in 55.8 L of water.[2][5]

  • Adjust the pH of the solution to 9-9.5 by adding 14.4 kg of sodium hydroxide.[2][5]

  • Add 11.7 kg of crude 3-chloropyridine-N-oxide to the alkaline sulfite solution.[2][5]

  • Seal the autoclave and heat the mixture to 145°C. A pressure of 4 to 5 bars will develop during the reaction.[2][4][5]

  • Stir the reaction mixture at 145°C for 17 hours.[2][4][5]

  • After the reaction is complete, cool the mixture to 90°C.[4][5] The resulting solution contains pyridine-3-sulfonic acid-N-oxide and can be used directly in the subsequent reduction step.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

This final step involves the catalytic hydrogenation of the N-oxide to yield this compound.[2][4]

Materials and Reagents:

ReagentQuantity
Reaction mixture from Step 2-
Sodium Hydroxide (50% w/w)1 kg
Raney Nickel0.5 kg
Hydrogen GasAs needed

Procedure:

  • To the reaction mixture from Step 2, add 1 kg of 50% sodium hydroxide solution to make it alkaline.[4][5]

  • Under a nitrogen atmosphere, carefully add 0.5 kg of Raney nickel to the solution.[4][5]

  • Heat the suspension to 100-110°C.[4][5]

  • Pressurize the autoclave with hydrogen gas to 7 bars and maintain the hydrogenation for 16 hours.[4][5]

  • After the hydrogenation is complete, cool the mixture to 70°C.[4][5]

  • Separate the Raney nickel catalyst by filtration through a pressure filter.[4][5]

Purification of this compound

  • The filtrate containing the sodium salt of this compound can be further purified.

  • For purification, the product can be dissolved in water, treated with activated charcoal at 80°C, and filtered.[2]

  • A portion of the water is then distilled off, and ethanol (B145695) is added to precipitate the pure this compound upon cooling.[2]

  • The precipitated product is filtered and washed with methanol (B129727) to yield pure this compound.[2]

Quantitative Data Summary

StepProductYieldPurity
2 & 3This compound75-80% (of theoretical)~99% (after purification)

Yield and purity data are based on the described multi-step synthesis.[2]

Applications and Significance

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries.[1]

  • Pharmaceutical Intermediate: Its primary application is as a key starting material in the synthesis of Vonoprazan Fumarate, a modern drug for acid-related gastrointestinal disorders. The high purity of this compound is critical for the successful synthesis of this API.

  • Organic Synthesis: The presence of both a pyridine (B92270) ring and a sulfonic acid group imparts unique reactivity, making it a valuable building block for a wide range of organic molecules.[6] The strongly acidic sulfonic acid group can be converted into other functional groups like sulfonyl chlorides or sulfonamides, which are precursors to many other compounds.

  • Materials Science: Recent research has explored the use of this compound in materials science, such as an interface-modifying layer in perovskite solar cells to enhance device efficiency and stability.[6]

The logical relationship of this compound's utility is depicted in the following diagram.

G cluster_0 Key Intermediate cluster_1 Broader Applications 3-Pyridinesulfonic_Acid 3-Pyridinesulfonic_Acid Vonoprazan_Fumarate Vonoprazan_Fumarate 3-Pyridinesulfonic_Acid->Vonoprazan_Fumarate Sulfonamides Sulfonamides 3-Pyridinesulfonic_Acid->Sulfonamides Other_APIs Other_APIs 3-Pyridinesulfonic_Acid->Other_APIs Organic_Synthesis_Building_Block Organic_Synthesis_Building_Block 3-Pyridinesulfonic_Acid->Organic_Synthesis_Building_Block Materials_Science Materials_Science 3-Pyridinesulfonic_Acid->Materials_Science Catalysis Catalysis 3-Pyridinesulfonic_Acid->Catalysis

Caption: Applications of this compound.

References

Application Notes: 3-Pyridinesulfonic Acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid is a stable, water-soluble crystalline powder that serves as a critical starting material and intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its pyridine (B92270) ring offers a key structural motif present in numerous approved drugs, while the sulfonic acid group provides a reactive handle for chemical modifications.[1][2] This document outlines the application of this compound in the synthesis of prominent pharmaceuticals, providing detailed experimental protocols and relevant biological context. The primary focus will be on its role in the production of the proton pump inhibitor Vonoprazan and the loop diuretic Torsemide (B1682434).

Key Applications

The principal utility of this compound in pharmaceutical synthesis is its conversion to the highly reactive intermediate, 3-pyridinesulfonyl chloride . This sulfonyl chloride is then used to introduce the pyridinesulfonyl moiety into the target drug molecule.

Synthesis of Vonoprazan (A Potassium-Competitive Acid Blocker)

Vonoprazan (TAK-438) is a potent potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[1][3] It functions by inhibiting the gastric H+/K+ ATPase (proton pump) in parietal cells, the final step in gastric acid secretion.[4][5] 3-Pyridinesulfonyl chloride is a key building block in the synthesis of Vonoprazan.[6][7]

The gastric proton pump (H+/K+ ATPase) is regulated by multiple signaling pathways within the parietal cells of the stomach lining. Stimulation by histamine, acetylcholine, and gastrin leads to the translocation of H+/K+ ATPase-containing tubulovesicles to the apical membrane, initiating the exchange of intracellular H+ for extracellular K+, resulting in gastric acid secretion.[1][5] Vonoprazan competitively and reversibly binds to the potassium-binding site of the active proton pump, thereby blocking acid secretion.[4]

H_K_ATPase_Signaling cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R K_ext K+ H_K_ATPase H+/K+ ATPase (Proton Pump) K_ext->H_K_ATPase H_ext H+ AC Adenylyl Cyclase H2R->AC + PLC Phospholipase C M3R->PLC + CCK2R->PLC + H_K_ATPase->H_ext K_int K+ H_K_ATPase->K_int cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + PKA->H_K_ATPase Activation IP3_DAG IP3 / DAG PLC->IP3_DAG + Ca2 Ca2+ IP3_DAG->Ca2 + Ca2->H_K_ATPase Activation H_int H+ H_int->H_K_ATPase Vonoprazan Vonoprazan Vonoprazan->H_K_ATPase Inhibition

Caption: Gastric H+/K+ ATPase signaling pathway and inhibition by Vonoprazan.

The synthesis of Vonoprazan from this compound involves a multi-step process. The key steps are the conversion of this compound to 3-pyridinesulfonyl chloride, followed by the sulfonylation of a pyrrole (B145914) intermediate, and finally, reductive amination to yield Vonoprazan.

Vonoprazan_Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Sulfonylation cluster_step3 Step 3: Reductive Amination & Salification A This compound B 3-Pyridinesulfonyl Chloride A->B SOCl2 or PCl5 D 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl) -1H-pyrrole-3-carboxaldehyde B->D C 5-(2-fluorophenyl)-1H- pyrrole-3-carboxaldehyde C->D Base (e.g., DMAP, TEA) E Vonoprazan Free Base D->E 1. Methylamine (B109427) 2. Reducing Agent (e.g., NaBH4) F Vonoprazan Fumarate (B1241708) E->F Fumaric Acid

Caption: Synthetic workflow for Vonoprazan Fumarate.

Protocol 1: Synthesis of 3-Pyridinesulfonyl Chloride from this compound

This protocol describes the chlorination of this compound using thionyl chloride or phosphorus pentachloride.

Method A: Using Thionyl Chloride and a Catalyst

  • Add 238 g (2 mol) of thionyl chloride to 500 ml of water in a reaction vessel and cool to 0-5°C.

  • Add 1 g (0.01 mol) of cuprous chloride.

  • In a separate vessel, prepare a diazonium fluoroborate salt from 94 g (1 mol) of 3-aminopyridine.

  • Add 189.8 g (1 mol) of the diazonium fluoroborate salt in portions to the thionyl chloride solution, maintaining the temperature at 0-5°C.

  • Allow the reaction to proceed overnight at 0-5°C.

  • Extract the product with dichloromethane (B109758) (2 x 300 ml).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 3-pyridinesulfonyl chloride.[8][9]

Method B: Using Phosphorus Pentachloride

  • Mix 10.3 g (64.8 mmol) of this compound, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 mL (109 mmol) of phosphorus oxychloride.

  • Heat the mixture to reflux for 3 hours.

  • Evaporate to dryness to yield a solid.

  • Dissolve the solid in ice water and methyl-tert-butyl ether.

  • Neutralize cautiously with saturated sodium bicarbonate solution.

  • Saturate with solid NaCl and separate the phases.

  • Dry the organic layer over sodium sulfate and remove the solvent in vacuum to yield 3-pyridinesulfonyl chloride.[8]

MethodReagentsYieldPurityReference
AThionyl chloride, cuprous chloride~90.7%N/A
BPhosphorus pentachloride, POCl₃~94%N/A[8]

Protocol 2: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxaldehyde

  • To a reaction vessel, add 50.03 g of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, 6.47 g of 4-N,N-dimethylaminopyridine (DMAP), 37.78 g of triethylamine, and 250 ml of dichloromethane.

  • Stir the mixture and add 56.41 g of 3-pyridinesulfonyl chloride dropwise, maintaining the internal temperature at 20±5°C.

  • Continue the reaction for approximately 3 hours until the starting pyrrole is consumed (monitored by TLC/HPLC).

  • Quench the reaction, perform an extraction, and wash with water.

  • Remove the solvent by vacuum distillation.

  • The residue is dissolved in 90% ethanol (B145695), heated to reflux for 30 minutes, then cooled and stirred at 0-5°C for 2 hours to induce crystallization.

  • Filter the crystals, wash with a 50% ethanol solution, and dry to obtain the product.

ReactantsProductYieldPurityReference
5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde, 3-pyridinesulfonyl chloride5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxaldehyde78.39%N/A

Protocol 3: Synthesis of Vonoprazan

  • Add 100.01 g (0.303 mol) of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxaldehyde to 1000 ml of methanol (B129727) in a reaction flask.

  • Add a solution of 37.19 g (0.359 mol) of methylamine in methanol.

  • Stir the mixture at 40±5°C for 2 hours.

  • Cool the mixture and add sodium borohydride (B1222165) (5.73 g, 0.151 mol) in portions, maintaining the temperature at 0±5°C to perform the reductive amination.

  • Following the reaction, standard work-up and purification procedures are employed to isolate the Vonoprazan free base, which can then be converted to the fumarate salt.

ReactantProductYieldPurityReference
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxaldehydeVonoprazan86% (over 2 steps including deprotection)88.8 area% (HPLC, crude)[6]
Synthesis of Torsemide (A Sulfonylurea Loop Diuretic)

Torsemide is a pyridine-sulfonylurea derivative that acts as a loop diuretic, used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for hypertension.[4] The synthesis of Torsemide utilizes a derivative of 3-pyridinesulfonyl chloride.

The synthesis of Torsemide involves the reaction of 4-chloro-3-pyridinesulfonamide with m-toluidine, followed by reaction with isopropyl isocyanate. The required 4-chloro-3-pyridinesulfonamide is synthesized from a pyridine sulfonic acid derivative.

Torsemide_Synthesis_Workflow cluster_step1_T Step 1: Intermediate Synthesis cluster_step2_T Step 2: Amination cluster_step3_T Step 3: Sulfonylurea Formation A_T 4-Hydroxypyridine-3-sulfonic acid B_T 4-Chloro-3-pyridinesulfonyl chloride A_T->B_T PCl5, POCl3 C_T 4-Chloro-3-pyridinesulfonamide B_T->C_T Ammonia D_T 4-(m-tolylamino)pyridine-3-sulfonamide C_T->D_T m-toluidine E_T Torsemide D_T->E_T Isopropyl isocyanate

Caption: Synthetic workflow for Torsemide.

Protocol 4: Synthesis of 4-Chloro-3-pyridinesulfonamide

  • Synthesize 4-chloro-3-pyridinesulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid using phosphorus pentachloride and phosphorus oxychloride.

  • Suspend 10 g (46.7 mmol) of 4-chloro-3-pyridinesulfonyl chloride in 30 mL of methyl tert-butyl ether (MTBE) at room temperature.

  • Add ammonium (B1175870) hydroxide (B78521) to the suspension to facilitate the amination reaction, yielding 4-chloro-3-pyridinesulfonamide.[8]

ReactantProductYieldPurityReference
4-Chloro-3-pyridinesulfonyl chloride4-Chloro-3-pyridinesulfonamide67.42% (two steps)N/A

Protocol 5: Synthesis of 4-(m-Tolylamino)pyridine-3-sulfonamide (Torsemide Intermediate B)

  • In a three-necked round-bottom flask, add 9.60 g (0.05 mol) of 4-chloro-3-pyridinesulfonamide, 100 mL of n-propanol, and 6.5 mL (0.06 mol) of m-toluidine.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and filter the resulting precipitate to obtain the product.

ReactantProductYieldPurityReference
4-Chloro-3-pyridinesulfonamide4-(m-Tolylamino)pyridine-3-sulfonamide92.86%N/A

Protocol 6: Synthesis of Torsemide

  • React 3-sulfonamide-4-(3'-methylphenyl)aminopyridine with isopropyl isocyanate in the presence of triethylamine.

  • The reaction can be carried out in a solvent such as acetonitrile, toluene, acetone, ethyl acetate, or butyl acetate.[3][8]

ReactantProductYieldPurityReference
4-(m-Tolylamino)pyridine-3-sulfonamideTorsemideN/AN/A[3][8]

Conclusion

This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its ready conversion to 3-pyridinesulfonyl chloride and its derivatives provides a robust platform for the synthesis of complex drug molecules such as the proton pump inhibitor Vonoprazan and the sulfonylurea diuretic Torsemide. The protocols and data presented here highlight the importance of this chemical entity in enabling the efficient production of these and potentially other vital medicines. Researchers and drug development professionals can leverage these methodologies for process optimization, impurity profiling, and the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Vonoprazan Fumarate Utilizing 3-Pyridinesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Vonoprazan Fumarate (B1241708), a potassium-competitive acid blocker (P-CAB). A key intermediate derived from 3-Pyridinesulfonic acid, namely pyridine-3-sulfonyl chloride, plays a crucial role in this synthetic pathway. The following sections detail the synthetic steps, present quantitative data from various reported methods, and provide illustrative diagrams of the process.

Introduction

Vonoprazan Fumarate is a novel drug for the treatment of acid-related gastrointestinal disorders.[1][2] Its synthesis involves a multi-step process, with a critical step being the introduction of the pyridinesulfonyl moiety to the pyrrole (B145914) ring. This is typically achieved using pyridine-3-sulfonyl chloride, a derivative of this compound. Understanding the nuances of this reaction and the subsequent steps is vital for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Overall Synthesis Scheme

The synthesis of Vonoprazan Fumarate from 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde can be summarized in the following three main stages:

  • Sulfonylation: Reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride to form the key intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.

  • Reductive Amination: Conversion of the aldehyde intermediate to Vonoprazan free base via reaction with methylamine (B109427) and a reducing agent.

  • Salt Formation and Purification: Reaction of the Vonoprazan free base with fumaric acid to yield Vonoprazan Fumarate, followed by purification.

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key steps in the synthesis of Vonoprazan Fumarate.

Table 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

Starting MaterialReagentsSolventYield (%)Purity (%)Reference
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydePyridine-3-sulfonyl chloride, Triethylamine (B128534)Dichloromethane (B109758)93.8Not Specified[3]
5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydePyridine-3-sulfonyl chloride, DMAP, TriethylamineDichloromethane78.39Not Specified[4]
5-(2-fluorophenyl)-1H-pyrrole-3-formamide3-Pyridine sulfonyl chloride, TriethylamineAcetonitrileNot Specified (135.6g from 86.86g)95.2

Table 2: Synthesis of Vonoprazan Fumarate (from Aldehyde Intermediate)

Aldehyde IntermediateReagentsSolventOverall Yield (%)Purity (%)Reference
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeMethylamine, Sodium borohydride (B1222165), Fumaric acidMethanol (B129727), Ethyl acetate78.2397.72[4]
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeMethylamine, Sodium triacetoxyborohydride, Fumaric acidTetrahydrofuran67.4Not SpecifiedCN105130955A
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehydeMethylamine, Sodium borohydride, Fumaric acidMethanol, N,N-DimethylacetamideNot Specified99.79[5]

Table 3: Purification of Vonoprazan Fumarate

Crude Purity (%)Recrystallization SolventFinal Purity (%)Yield (%)Reference
90.67Ethylene glycol dimethyl ether, Methanol99.7565.1[6]
Not SpecifiedMethanol, N,N-Dimethylformamide99.866.8[7]
Not SpecifiedMethanol, Water99.75Not Specified[5]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

This protocol describes the sulfonylation of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde.

Materials:

  • 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

  • Pyridine-3-sulfonyl chloride

  • Triethylamine

  • 4-N,N-dimethylaminopyridine (DMAP)

  • Dichloromethane

  • Ethanol (B145695) (90%)

Procedure:

  • To a reaction vessel, add 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (50.03 g), 4-N,N-dimethylaminopyridine (DMAP) (6.47 g), triethylamine (37.78 g), and dichloromethane (250 ml).[4]

  • Stir the mixture and maintain the internal temperature at 20±5°C.[4]

  • Slowly add a solution of pyridine-3-sulfonyl chloride (56.41 g) in dichloromethane dropwise to the reaction mixture.[4]

  • Continue the reaction for approximately 3 hours, monitoring the consumption of the starting material by a suitable method (e.g., TLC or HPLC).[4]

  • Once the reaction is complete, quench the reaction and perform an aqueous work-up.[4]

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by vacuum distillation.[4]

  • Dissolve the residue in 90% ethanol, heat to reflux for 30 minutes, then cool to 0-5°C and stir for 2 hours to induce crystallization.[4]

  • Filter the resulting crystals, wash with a cold 50% ethanol solution, and dry to obtain 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde.[4]

Protocol 2: Synthesis of Vonoprazan Fumarate via Reductive Amination

This protocol details the conversion of the aldehyde intermediate to Vonoprazan Fumarate.

Materials:

  • 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

  • Methanol

  • Methylamine solution in methanol

  • Sodium borohydride

  • Ethyl acetate

  • Fumaric acid

Procedure:

  • Dissolve 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (100.01 g, 0.303 mol) in methanol (1000 ml) in a reaction flask.[4]

  • Add a solution of methylamine in methanol (37.19 g, 0.359 mol) to the mixture.[4]

  • Stir the reaction mixture and maintain the temperature at 40±5°C for 2 hours.[4]

  • Cool the mixture to 0±5°C.[4]

  • Add sodium borohydride (5.73 g, 0.151 mol) in portions, ensuring the temperature remains at 0±5°C.[4]

  • After the addition is complete, continue to stir until the reaction is complete (monitor by TLC or HPLC).

  • Remove the methanol under reduced pressure.

  • Perform an extraction with water and ethyl acetate.[4]

  • Separate the organic layer and wash the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water.

  • To the resulting solution of Vonoprazan free base, add a solution of fumaric acid to precipitate Vonoprazan Fumarate.

  • Filter the solid, wash with a suitable solvent (e.g., ethyl acetate), and dry to obtain the crude product.

Protocol 3: Purification of Vonoprazan Fumarate by Recrystallization

This protocol outlines a method for the purification of crude Vonoprazan Fumarate.

Materials:

  • Crude Vonoprazan Fumarate

  • Methanol

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Add crude Vonoprazan Fumarate (300 g) to a mixed solvent of methanol (2.7 L) and N,N-Dimethylformamide (0.3 L).[7]

  • Heat the mixture to 70°C until the solid is completely dissolved.[7]

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to 0°C and allow it to crystallize for 6 hours.[7]

  • Filter the white crystals and dry them under reduced pressure at 50°C to obtain high-purity Vonoprazan Fumarate.[7]

Visualizations

Synthesis Pathway of Vonoprazan Fumarate

Vonoprazan_Synthesis cluster_1 Key Intermediate cluster_2 Vonoprazan Free Base Formation cluster_3 Final Product A 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde C 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde A->C Sulfonylation B Pyridine-3-sulfonyl chloride (from this compound) B->C D Vonoprazan (Free Base) C->D Reductive Amination (Methylamine, NaBH4) E Vonoprazan Fumarate D->E Salt Formation (Fumaric Acid)

Caption: Synthesis pathway of Vonoprazan Fumarate.

Experimental Workflow for Vonoprazan Fumarate Synthesis

Experimental_Workflow start Start step1 Step 1: Sulfonylation - React 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde  with Pyridine-3-sulfonyl chloride start->step1 step2 Step 2: Work-up & Isolation - Quench reaction, extract, and crystallize  to get aldehyde intermediate step1->step2 step3 Step 3: Reductive Amination - React aldehyde with Methylamine - Add reducing agent (e.g., NaBH4) step2->step3 step4 Step 4: Vonoprazan Free Base Isolation - Solvent removal and extraction step3->step4 step5 Step 5: Salt Formation - React free base with Fumaric Acid step4->step5 step6 Step 6: Purification - Recrystallize crude Vonoprazan Fumarate step5->step6 end End: High-Purity Vonoprazan Fumarate step6->end

Caption: Experimental workflow for Vonoprazan Fumarate synthesis.

Logical Relationship of Key Components

Logical_Relationship cluster_reagents Key Reagents cluster_intermediates Intermediates & Products reagent1 This compound reagent2 Pyridine-3-sulfonyl chloride reagent1->reagent2 is a precursor to intermediate1 Aldehyde Intermediate reagent2->intermediate1 reacts to form reagent3 Methylamine product1 Vonoprazan Free Base reagent3->product1 reacts to form reagent4 Fumaric Acid product2 Vonoprazan Fumarate (API) reagent4->product2 reacts to form intermediate1->product1 is a precursor to product1->product2 is a precursor to

Caption: Logical relationship of key components in the synthesis.

References

Application Notes and Protocols: 3-Pyridinesulfonic Acid in Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridinesulfonic acid is a versatile organic compound that finds significant application as an additive in various electroplating baths. Its unique chemical structure, featuring both a basic pyridine (B92270) ring and a strongly acidic sulfonic acid group, allows it to act as a valuable agent in controlling the deposition of metal coatings. In electroplating, it is primarily utilized to enhance the quality, appearance, and performance of the deposited metal layer. It contributes to achieving fine-grained, smooth, and bright deposits by influencing the electrochemical reactions at the cathode surface. This document provides detailed application notes and experimental protocols for the use of this compound in gold, rhodium, and nickel electroplating baths.

I. Applications of this compound in Electroplating

This compound is employed in electroplating to serve several key functions:

  • Brightener and Grain Refiner: It promotes the formation of fine-grained and bright metallic deposits, enhancing the aesthetic appeal and surface properties of the plated object.

  • Leveling Agent: By influencing the current distribution on a micro-scale, it helps to produce a smoother and more uniform coating, especially on irregular surfaces.

  • Stress Reducer: The incorporation of organic additives like this compound can help to alleviate the internal stress within the electrodeposited layer, improving its mechanical stability and adhesion.

  • Complexing Agent: It can form complexes with metal ions in the plating bath, which can slow down the deposition rate, leading to more controlled and uniform plating.[1]

These functions are critical in achieving high-quality finishes in decorative and functional electroplating across various industries, including electronics, jewelry, and automotive.

II. Quantitative Data Summary

Table 1: Application of this compound in Gold Electroplating

ParameterRecommended Range/ValueEffectReference
Concentration 0.1 - 10 g/LActs as a brightener.US Patent 6,565,732 B1
Bath Composition Non-cyanide electrolytic gold plating solution containing a bis(1,2-ethanediamine) gold complex, an inorganic potassium salt, and an organic carboxylic acid.Contributes to achieving a bright deposit.US Patent 6,565,732 B1
Operating pH Slightly acidicGenerally preferred for gold plating baths to ensure stability of the gold complex and efficient deposition.General Knowledge
Current Density --Not Specified
Current Efficiency --Not Specified
Throwing Power --Not Specified
Deposit Hardness --Not Specified
Internal Stress --Not Specified

Table 2: Application of this compound in Rhodium Electroplating

ParameterValueEffectReference
Concentration 1 g/LIncreased the light reflectance of the rhodium layer from 0.716 to 0.770.European Patent EP0056590A1
Bath Composition Rhodium phosphate (B84403) (5 g/L as Rh), phosphoric acid (10 g/L), sulfuric acid (60 g/L).Leads to a glossy and haze-free rhodium coating.European Patent EP0056590A1
Operating Temperature Room Temperature-European Patent EP0056590A1
Current Density 1 A/dm²-European Patent EP0056590A1
Current Efficiency --Not Specified
Throwing Power --Not Specified
Deposit Hardness --Not Specified
Internal Stress --Not Specified

Table 3: Inferred Application of Pyridine-Sulfonic Acid Derivatives in Nickel Electroplating

Note: Data for a related compound, pyridinium-1-propane-3'-sulfonate (PPS), is used to infer the potential effects of this compound. Further experimental validation is required.

ParameterObservationInferred Effect of this compoundReference
Additive Pyridinium-1-propane-3'-sulfonate (PPS)Likely acts as a brightener and grain refiner.ResearchGate Article
Effect on Deposition Inhibited the reduction of nickel ions; the inhibitory effect increased with concentration.Controls the deposition rate, leading to a more uniform and fine-grained structure.ResearchGate Article
Deposit Morphology Fine-grained, bright, compact, and smooth nickel electrodeposits.Improves the surface quality and appearance of the nickel coating.ResearchGate Article
Crystal Orientation Promoted a preferred orientation with the (111) plane parallel to the surface.Can influence the crystallographic texture of the deposit, which can affect its physical and mechanical properties.ResearchGate Article

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of this compound in electroplating.

A. Protocol for Evaluating the Effect of this compound in a Gold Electroplating Bath using a Hull Cell

The Hull cell is a standardized trapezoidal container used to test the quality of an electroplating bath over a wide range of current densities on a single test panel.

1. Materials and Equipment:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Gold anode (or platinized titanium anode for insoluble anode systems)

  • Brass or copper Hull cell test panels

  • Heater and thermostat (if operating at elevated temperatures)

  • Magnetic stirrer or air agitation system

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Chemicals for the gold plating bath (e.g., bis(1,2-ethanediamine) gold complex, potassium sulfate, acetic acid)

  • This compound

  • Deionized water

  • Appropriate personal protective equipment (gloves, safety glasses)

2. Bath Preparation:

  • Prepare the base gold electroplating solution according to the desired formulation. For example, a non-cyanide bath as described in US Patent 6,565,732 B1.

  • Create a series of test solutions by adding varying concentrations of this compound (e.g., 0.1 g/L, 1 g/L, 5 g/L, 10 g/L) to separate beakers containing the base solution.

3. Hull Cell Test Procedure:

  • Clean the Hull cell and the anode thoroughly.

  • Degrease and activate the brass test panel according to standard procedures (e.g., alkaline cleaning, acid dip, water rinse).

  • Fill the Hull cell with 267 mL of the test solution.

  • Place the anode and the prepared test panel in their respective positions in the Hull cell.

  • Set the operating temperature and agitation as required for the specific bath.

  • Connect the electrodes to the rectifier (anode to positive, cathode/test panel to negative).

  • Apply a specific total current (e.g., 1A, 2A, or 5A) for a set duration (e.g., 5 or 10 minutes).

  • After plating, remove the test panel, rinse it with deionized water, and dry it.

4. Evaluation:

  • Visually inspect the plated panel under good lighting. The deposit appearance will vary along the length of the panel, corresponding to different current densities.

  • Evaluate the brightness, smoothness, and presence of any defects (e.g., burning, pitting, dullness) across the current density range.

  • Use a Hull cell ruler to correlate the position on the panel to the corresponding current density.

  • Compare the results from the different concentrations of this compound to determine the optimal concentration for achieving the desired bright and uniform deposit.

B. Protocol for Measuring the Internal Stress of a Nickel Deposit with this compound Additive

Internal stress in electrodeposits can be measured using the bent strip method. This method relies on plating onto a thin, flexible cathode and measuring the resulting curvature.

1. Materials and Equipment:

  • Plating tank with temperature control and agitation

  • DC power supply

  • Nickel anode

  • Thin, flexible cathode strips (e.g., copper or brass foil of known thickness and properties)

  • A device for measuring the curvature of the strip (e.g., a stressometer or a custom-built jig with a micrometer)

  • Chemicals for a Watts nickel plating bath (Nickel Sulfate, Nickel Chloride, Boric Acid)

  • This compound (or a derivative like PPS for initial studies)

  • Deionized water

  • Appropriate personal protective equipment

2. Experimental Procedure:

  • Prepare the Watts nickel plating bath.

  • Prepare a series of baths with varying concentrations of this compound.

  • Secure a clean, flat cathode strip in a holder that leaves one end free to deflect.

  • Immerse the cathode strip in the plating bath and connect the electrodes to the power supply.

  • Plate a nickel layer of a specific thickness (e.g., 10-20 µm) under controlled conditions (current density, temperature, agitation).

  • After plating, carefully remove the strip, rinse, and dry it.

  • Measure the deflection or curvature of the free end of the strip. Tensile stress will cause the strip to bend towards the anode, while compressive stress will cause it to bend away.

3. Calculation and Analysis:

  • The internal stress (σ) can be calculated using the Stoney equation or a modified version depending on the measurement setup. A simplified formula is: σ = (E * t_s^2 * δ) / (3 * L^2 * t_f * (1 - ν)) Where:

    • E is the Young's modulus of the substrate

    • t_s is the thickness of the substrate

    • δ is the deflection of the strip

    • L is the length of the plated section of the strip

    • t_f is the thickness of the plated film

    • ν is the Poisson's ratio of the substrate

  • Compare the internal stress values for deposits obtained from baths with different concentrations of this compound to determine its effect on stress.

IV. Visualizations

A. Signaling Pathway: Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound and other aromatic sulfonic acids act as leveling and brightening agents in an electroplating bath.

Mechanism Proposed Mechanism of Aromatic Sulfonic Acids in Electroplating cluster_cathode Cathode Surface MetalIons Metal Ions (e.g., Au+, Ni2+) LowCurrent Low Current Density Areas (Valleys) MetalIons->LowCurrent Enhanced Deposition Additive This compound HighCurrent High Current Density Areas (Peaks) Additive->HighCurrent Preferential Adsorption HighCurrent->MetalIons Inhibits Deposition SmoothDeposit Smooth, Bright Deposit LowCurrent->SmoothDeposit Leads to

Caption: Proposed mechanism of this compound as a leveling agent.

B. Experimental Workflow: Hull Cell Test

This diagram outlines the logical flow of the Hull Cell test for evaluating the effect of an additive like this compound.

HullCellWorkflow Experimental Workflow for Hull Cell Testing Start Start PrepareBaths Prepare Base Plating Bath and Test Baths with Varying Additive Concentrations Start->PrepareBaths PreparePanel Clean and Prepare Hull Cell Test Panel PrepareBaths->PreparePanel SetupCell Set up Hull Cell with Anode, Cathode, and Test Solution PreparePanel->SetupCell ApplyCurrent Apply Controlled DC Current for a Set Time SetupCell->ApplyCurrent RinseDry Rinse and Dry the Plated Panel ApplyCurrent->RinseDry Evaluate Visually Evaluate Deposit Quality Across Current Density Range RinseDry->Evaluate Analyze Analyze Results to Determine Optimal Additive Concentration Evaluate->Analyze End End Analyze->End DepositProperties Influence of this compound on Deposit Properties Additive This compound Addition Adsorption Adsorption on Cathode Surface Additive->Adsorption GrainRefinement Grain Refinement Adsorption->GrainRefinement Leveling Current Density Micro-distribution (Leveling) Adsorption->Leveling StressReduction Modification of Crystal Growth Adsorption->StressReduction Brightness Increased Brightness GrainRefinement->Brightness Smoothness Improved Smoothness Leveling->Smoothness ReducedStress Reduced Internal Stress StressReduction->ReducedStress

References

Application Notes: Synthesis of Water-Soluble Pyridyl Azo Dyes Utilizing 3-Pyridinesulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Pyridinesulfonic acid is a valuable precursor in the synthesis of water-soluble dyes, particularly those belonging to the azo class. The sulfonic acid group (-SO₃H) imparts significant water solubility to the final dye molecule, a critical property for applications in textiles, inks, and as biological stains.[1] The pyridine (B92270) ring, a heterocyclic aromatic amine, can be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors.[2] This document provides detailed protocols for the synthesis of a water-soluble pyridyl azo dye, specifically Sodium (E)-2-hydroxy-5-((5-sulfonatopyridin-3-yl)diazenyl)benzoate, using 3-amino-5-pyridinesulfonic acid as the key intermediate.

The overall synthetic strategy involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction.[3] Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures.[4] The resulting diazonium salt is a reactive electrophile that can then attack an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form the stable azo linkage (-N=N-), which is the chromophore responsible for the dye's color.[2]

For the synthesis of water-soluble pyridyl azo dyes, 3-aminopyridine-5-sulfonic acid is a key starting material. This compound combines the reactive amino group necessary for diazotization with the water-solubilizing sulfonic acid group. The following protocols detail the synthesis of a specific water-soluble pyridyl azo dye, including the preparation of the diazonium salt of 3-aminopyridine-5-sulfonic acid and its subsequent coupling with salicylic (B10762653) acid.

Experimental Protocols

Protocol 1: Diazotization of 3-Aminopyridine-5-sulfonic acid

Objective: To prepare the diazonium salt of 3-aminopyridine-5-sulfonic acid for use in azo coupling reactions.

Materials:

  • 3-Aminopyridine-5-sulfonic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, suspend 1.90 g (0.01 mol) of 3-aminopyridine-5-sulfonic acid in 20 mL of distilled water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add 2.5 mL of concentrated hydrochloric acid to the cooled suspension. Stir until a fine, uniform suspension is obtained.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the suspension of 3-aminopyridine-5-sulfonic acid over 15-20 minutes, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

  • The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of nitrous acid. If the test is negative, add a small amount of sodium nitrite solution until a positive test is observed.

  • The resulting cold solution of the diazonium salt is used immediately in the subsequent coupling reaction. Diazonium salts are generally unstable and should not be isolated.[5]

Protocol 2: Azo Coupling of Diazotized 3-Aminopyridine-5-sulfonic acid with Salicylic Acid

Objective: To synthesize the water-soluble azo dye, Sodium (E)-2-hydroxy-5-((5-sulfonatopyridin-3-yl)diazenyl)benzoate.

Materials:

  • Cold diazonium salt solution from Protocol 1

  • Salicylic acid

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

  • pH paper or a pH meter

Procedure:

  • In a 500 mL beaker, dissolve 1.38 g (0.01 mol) of salicylic acid in 50 mL of 1 M sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of salicylic acid with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Maintain the reaction mixture in the ice bath and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The pH of the solution should be maintained at 8-9 by the dropwise addition of 1 M sodium hydroxide solution as needed.

  • After the coupling is complete, the dye is precipitated from the solution by "salting out." Add sodium chloride (approximately 20% w/v) to the reaction mixture and stir until the salt is dissolved.

  • Allow the mixture to stand in the ice bath for another 30 minutes to facilitate complete precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove unreacted starting materials and inorganic salts.

  • The crude dye can be purified by recrystallization from a minimal amount of hot water or a water-ethanol mixture.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized water-soluble pyridyl azo dye.

ParameterValueReference
Product Name Sodium (E)-2-hydroxy-5-((5-sulfonatopyridin-3-yl)diazenyl)benzoateN/A
Molecular Formula C₁₂H₈N₃NaO₆SN/A
Molecular Weight 361.26 g/mol N/A
Theoretical Yield 3.61 gN/A
Appearance Orange-Red Crystalline Solid[6]
λmax (in water) ~450-480 nm[7]
Solubility Soluble in water[1]

Visualizations

experimental_workflow cluster_diazotization Protocol 1: Diazotization cluster_coupling Protocol 2: Azo Coupling cluster_purification Purification start_diaz 3-Aminopyridine-5-sulfonic acid diaz_reaction Diazotization Reaction (0-5 °C) start_diaz->diaz_reaction reagents_diaz HCl, NaNO₂, H₂O, Ice reagents_diaz->diaz_reaction diaz_product Diazonium Salt Solution diaz_reaction->diaz_product coupling_reaction Azo Coupling Reaction (0-5 °C, pH 8-9) diaz_product->coupling_reaction start_coupling Salicylic Acid start_coupling->coupling_reaction reagents_coupling NaOH, H₂O, Ice reagents_coupling->coupling_reaction crude_dye Crude Dye Solution coupling_reaction->crude_dye salting_out Salting Out (NaCl) crude_dye->salting_out filtration Vacuum Filtration salting_out->filtration recrystallization Recrystallization (Water/Ethanol) filtration->recrystallization final_product Pure Water-Soluble Azo Dye recrystallization->final_product

Caption: Experimental workflow for the synthesis of a water-soluble pyridyl azo dye.

signaling_pathway amine Primary Aromatic Amine (e.g., 3-Aminopyridine-5-sulfonic acid) diazotization Diazotization (Electrophilic Attack) amine->diazotization nitrous_acid Nitrous Acid (HNO₂) (from NaNO₂ + HCl) nitrous_acid->diazotization diazonium_salt Aryl Diazonium Salt (Electrophile) diazotization->diazonium_salt azo_coupling Azo Coupling (Electrophilic Aromatic Substitution) diazonium_salt->azo_coupling coupling_component Coupling Component (e.g., Phenol, Aniline) coupling_component->azo_coupling azo_dye Azo Dye azo_coupling->azo_dye

Caption: General reaction pathway for the synthesis of azo dyes.

References

Application Notes and Protocols for the Analysis of 3-Pyridinesulfonic Acid by Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of 3-Pyridinesulfonic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined below are designed to offer robust and reproducible results for research, quality control, and drug development applications.

Introduction

This compound is a polar organic compound that can be challenging to retain and resolve using standard reverse-phase chromatography due to its hydrophilic nature.[1] The methods presented here utilize different approaches, including a straightforward reversed-phase method and an ion-pairing chromatography method, to achieve adequate retention and separation. Additionally, Hydrophilic Interaction Chromatography (HILIC) is discussed as a viable alternative for the analysis of such polar compounds.[2][3][4]

Method 1: Reversed-Phase HPLC

This method is a simple and direct approach for the analysis of this compound.

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS).

  • HPLC Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol (B1196071) activity).[5][6]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS-compatible applications).[5][6]

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • This compound reference standard.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the required volume of Mobile Phase A and B. Degas the mobile phases before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of known concentration. Prepare working standard solutions by diluting the stock solution with the sample diluent to the desired concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the sample diluent to a suitable concentration. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm.[5][6]

  • Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 262 nm.[7]

4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution at least five times and evaluate the following parameters:

  • Tailing Factor: Should be ≤ 2.0.

  • Relative Standard Deviation (RSD) for Peak Area and Retention Time: Should be ≤ 2.0%.

  • Theoretical Plates (N): Should be ≥ 2000.

5. Analysis Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms. The concentration of this compound in the sample can be determined by comparing the peak area with that of the standard solution.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Samples and Standards prep_sample->inject_samples system_suitability->inject_samples If Passed acquire_data Data Acquisition inject_samples->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_results Calculate Concentration integrate_peaks->calculate_results generate_report Generate Report calculate_results->generate_report Ion_Pair_Mechanism cluster_interaction Formation of Ion-Pair Analyte This compound (Anionic) Ion_Pair Neutral Ion-Pair Complex Analyte->Ion_Pair Counter_Ion Tetrabutylammonium (Cationic) Counter_Ion->Ion_Pair Stationary_Phase C18 Stationary Phase (Hydrophobic) Mobile_Phase Mobile Phase Stationary_Phase->Mobile_Phase Partitioning Ion_Pair->Stationary_Phase Increased Hydrophobic Interaction

References

3-Pyridinesulfonic Acid: A Versatile Ligand in Coordination Chemistry for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Pyridinesulfonic acid is a heterocyclic organic compound that has garnered significant interest in the field of coordination chemistry. Its unique molecular structure, featuring both a pyridine (B92270) ring and a sulfonic acid group, allows it to act as a versatile ligand, coordinating with a variety of metal ions to form stable complexes with diverse properties and potential applications. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the synthesis and study of coordination compounds.

The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary coordination site for metal ions.[1] Additionally, the sulfonic acid group, typically deprotonated to a sulfonate anion, can participate in coordination, potentially leading to the formation of higher-dimensional metal-organic frameworks (MOFs) and coordination polymers.[1] The presence of both a nitrogen and oxygen donor atoms allows for various coordination modes, influencing the resulting complex's geometry, stability, and reactivity.

Applications in Coordination Chemistry

The coordination complexes of this compound exhibit a range of promising applications, primarily in catalysis and as potential therapeutic agents.

Catalysis

As a solid acid catalyst, this compound itself has demonstrated high catalytic activity in esterification reactions, offering an environmentally friendly alternative to traditional liquid acid catalysts.[1] When incorporated into metal complexes, the ligand can influence the catalytic properties of the metal center, enhancing activity and selectivity in various organic transformations. The pyridine ring can stabilize different oxidation states of the metal, while the sulfonate group can affect the solubility and electronic properties of the catalyst.

Drug Development

The pyridine scaffold is a common motif in many pharmaceutical compounds. Metal complexes incorporating pyridine derivatives are being explored for their therapeutic potential, including anticancer, antibacterial, and antifungal activities. The coordination of a bioactive ligand like a this compound derivative to a metal center can enhance its therapeutic efficacy, modify its pharmacokinetic properties, and potentially overcome drug resistance mechanisms. The resulting coordination compounds may exhibit unique mechanisms of action, targeting specific biological pathways.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for coordination complexes of this compound. However, analysis of related structures and general principles of coordination chemistry can provide valuable insights. For instance, the crystal structure of this compound itself has been determined, providing precise bond lengths and angles for the free ligand.

Table 1: Crystallographic Data for this compound [2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.363(2)
b (Å)10.123(3)
c (Å)7.621(2)
β (°)108.03(3)
Volume (ų)612.9(3)

Note: This data pertains to the free ligand, not a metal complex. It serves as a baseline for understanding the ligand's geometry.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of related coordination compounds and can serve as a starting point for the synthesis of this compound metal complexes.

Protocol 1: General Synthesis of a Metal Complex of this compound (Solvothermal Method)

This protocol describes a general approach for the synthesis of a crystalline coordination polymer using a solvothermal method, which is often employed for the preparation of MOFs.

Materials:

  • This compound

  • A metal salt (e.g., Cobalt(II) nitrate (B79036) hexahydrate, Zinc(II) acetate (B1210297) dihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), water, ethanol)

  • Base (optional, e.g., sodium hydroxide, triethylamine)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (1 mmol) in a suitable solvent or solvent mixture (e.g., 10 mL of DMF/water).

  • In a separate vial, dissolve the metal salt (0.5 mmol) in a minimal amount of the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • If necessary, adjust the pH of the resulting mixture by adding a base dropwise to deprotonate the sulfonic acid group.

  • Transfer the final reaction mixture to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to a specific temperature (typically between 100-180 °C).

  • Maintain the temperature for a period of 24-72 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with the mother liquor and then with a fresh solvent.

  • Dry the crystals in air or under a vacuum.

Characterization:

The synthesized complex should be characterized using various analytical techniques to confirm its structure and purity. These include:

  • Single-crystal X-ray Diffraction (SC-XRD): To determine the precise three-dimensional structure, including bond lengths and angles.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and sulfonate groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.

  • Elemental Analysis (CHN): To confirm the empirical formula of the complex.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand Dissolution Ligand Dissolution Mixing Mixing Ligand Dissolution->Mixing Metal Salt Dissolution Metal Salt Dissolution Metal Salt Dissolution->Mixing pH Adjustment pH Adjustment Mixing->pH Adjustment Solvothermal Reaction Solvothermal Reaction pH Adjustment->Solvothermal Reaction Crystallization Crystallization Solvothermal Reaction->Crystallization Isolation and Purification Isolation and Purification Crystallization->Isolation and Purification SC-XRD SC-XRD Isolation and Purification->SC-XRD Structure PXRD PXRD Isolation and Purification->PXRD Purity FTIR FTIR Isolation and Purification->FTIR Coordination TGA TGA Isolation and Purification->TGA Stability Elemental Analysis Elemental Analysis Isolation and Purification->Elemental Analysis Composition Final Product Final Product Elemental Analysis->Final Product

Caption: Workflow for the synthesis and characterization of a this compound metal complex.

Potential Coordination Modes of this compound

Coordination_Modes cluster_ligand 3-Pyridinesulfonate (B15499124) Ligand N N M Metal Ion N->M Monodentate (N-donor) N->M Bidentate (N,O-chelate) S S O1 O S->O1 O2 O S->O2 O3 O S->O3 O1->M Monodentate (O-donor) O2->M Bidentate (N,O-chelate) O3->M Bridging Py Pyridine Ring Py->N

Caption: Possible coordination modes of the 3-pyridinesulfonate ligand with a metal ion.

This compound presents a promising platform for the design and synthesis of novel coordination compounds with potential applications in catalysis and drug development. While specific quantitative data on its metal complexes is still emerging, the protocols and characterization techniques outlined in this document provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand. Further investigation into the synthesis, structure, and properties of these complexes is warranted to fully realize their potential in various scientific and industrial fields.

References

Application Notes and Protocols for Employing 3-Pyridinesulfonic Acid in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Pyridinesulfonic acid (3-PSA) as a self-assembled monolayer (SAM) in the fabrication of perovskite solar cells (PSCs). The incorporation of 3-PSA at the interface between the electron transport layer (ETL) and the perovskite active layer has been demonstrated to significantly enhance device performance and stability.

Introduction

This compound is a functionalized aromatic compound that can form a dense, self-assembled monolayer on metal oxide surfaces, such as tin oxide (SnO₂), which is commonly used as an electron transport layer in PSCs. This interfacial modification leads to improved charge extraction and transport, reduced interfacial recombination, and enhanced perovskite film quality, ultimately resulting in higher power conversion efficiencies (PCE) and better operational stability of the solar cells. The sulfonic acid group in 3-PSA can anchor to the metal oxide surface, while the pyridine (B92270) group interacts with the perovskite precursor solution, influencing its crystallization and passivating defects at the interface.

Mechanism of Action

The primary role of the 3-PSA SAM is to passivate the interface between the ETL (e.g., SnO₂) and the perovskite layer. This passivation is crucial for reducing charge recombination, a major loss mechanism in PSCs. The sulfonic acid group of 3-PSA is believed to coordinate with the SnO₂ surface, while the pyridine ring can interact with the perovskite precursors. This interaction facilitates the formation of larger, more uniform perovskite grains with fewer defects at the grain boundaries and the interface. The improved interfacial contact and reduced defect density enhance charge separation, transport, and collection, leading to improvements in all photovoltaic parameters.

Mechanism_of_Action Mechanism of 3-PSA in Perovskite Solar Cells cluster_ETL Electron Transport Layer (ETL) cluster_SAM Self-Assembled Monolayer (SAM) cluster_Perovskite Perovskite Active Layer cluster_Performance Device Performance SnO2 SnO₂ Surface PSA This compound (3-PSA) SnO2->PSA Sulfonic acid group anchors to SnO₂ Perovskite Perovskite Precursors PSA->Perovskite Pyridine group interacts with precursors Perovskite_Film High-Quality Perovskite Film Perovskite->Perovskite_Film Improved Crystallization (Larger Grains, Fewer Defects) Performance Enhanced Photovoltaic Performance Perovskite_Film->Performance Reduced Recombination Improved Charge Extraction

Mechanism of 3-PSA in Perovskite Solar Cells

Quantitative Data Presentation

The introduction of a 3-PSA self-assembled monolayer at the SnO₂/perovskite interface results in a notable enhancement of the photovoltaic performance of the solar cells. A comparative summary of the key performance parameters for devices with and without the 3-PSA treatment is presented below.

TreatmentOpen-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Control (without 3-PSA) 1.0520.867.014.65[1]
With 3-PSA SAM 1.1022.575.016.88[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of perovskite solar cells incorporating a 3-PSA self-assembled monolayer.

Materials and Reagents
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Tin(IV) oxide (SnO₂) colloidal dispersion (e.g., 15 wt% in H₂O)

  • This compound (3-PSA)

  • Isopropanol (B130326) (IPA)

  • Perovskite precursors (e.g., Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), Lead Bromide (PbBr₂))

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Spiro-OMeTAD (hole transport material)

  • Chlorobenzene

  • 4-tert-butylpyridine (tBP)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Acetonitrile

  • Gold (Au) for thermal evaporation

Experimental Workflow Diagram

Experimental_Workflow Fabrication Workflow of Perovskite Solar Cells with 3-PSA SAM cluster_Substrate Substrate Preparation cluster_ETL ETL & SAM Deposition cluster_Perovskite Perovskite Layer Deposition cluster_HTL_Electrode HTL & Electrode Deposition A1 FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) A2 UV-Ozone Treatment A1->A2 B1 Spin-coat SnO₂ solution A2->B1 B2 Anneal SnO₂ layer B1->B2 B3 Spin-coat 3-PSA solution B2->B3 B4 Anneal 3-PSA SAM B3->B4 C2 Spin-coat Perovskite Solution B4->C2 C1 Prepare Perovskite Precursor Solution C1->C2 C3 Anneal Perovskite Film C2->C3 D1 Spin-coat Spiro-OMeTAD solution C3->D1 D2 Thermal Evaporation of Gold Electrode D1->D2

Fabrication Workflow of Perovskite Solar Cells with 3-PSA SAM
Detailed Fabrication Steps

  • Substrate Preparation:

    • Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the cleaned substrates with UV-ozone for 15 minutes to remove any organic residues and improve the wettability of the surface.

  • Electron Transport Layer (ETL) and 3-PSA SAM Deposition:

    • Prepare a diluted SnO₂ solution by mixing the colloidal dispersion with deionized water (e.g., 1:5 v/v).

    • Spin-coat the SnO₂ solution onto the FTO substrate at 3000 rpm for 30 seconds.

    • Anneal the SnO₂ coated substrates at 150°C for 30 minutes in ambient air.

    • Prepare a 3-PSA solution by dissolving 3-PSA in isopropanol at a concentration of 1 mg/mL.

    • After the substrates have cooled to room temperature, spin-coat the 3-PSA solution onto the SnO₂ layer at 4000 rpm for 30 seconds.

    • Anneal the substrates at 100°C for 10 minutes in ambient air.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Prepare the perovskite precursor solution. For a typical mixed-cation perovskite, dissolve FAI, PbI₂, MABr, and PbBr₂ in a mixed solvent of DMF and DMSO (e.g., 4:1 v/v).

    • Spin-coat the perovskite precursor solution onto the 3-PSA modified SnO₂ layer in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.

    • Anneal the perovskite film at 100°C for 60 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare the Spiro-OMeTAD solution by dissolving Spiro-OMeTAD powder in chlorobenzene.

    • Add tBP and a Li-TFSI solution (in acetonitrile) as additives to the Spiro-OMeTAD solution.

    • Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • Gold Electrode Deposition:

    • Define the active area of the device using a shadow mask.

    • Deposit an 80-100 nm thick gold layer by thermal evaporation under high vacuum (<10⁻⁶ Torr).

Characterization Protocols

  • Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the fabricated solar cells should be measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²) with a calibrated silicon reference cell. The J-V curves are recorded by sweeping the voltage from reverse to forward bias and vice-versa to assess any hysteresis.

  • External Quantum Efficiency (EQE): EQE measurements are performed to determine the wavelength-dependent photon-to-current conversion efficiency. The integrated short-circuit current density from the EQE spectrum should be compared with the Jsc value obtained from the J-V measurements.

  • Scanning Electron Microscopy (SEM): Top-view and cross-sectional SEM images are used to characterize the morphology and grain size of the perovskite films grown on substrates with and without the 3-PSA SAM.

  • X-ray Diffraction (XRD): XRD analysis is used to investigate the crystallinity and phase purity of the perovskite films.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: Steady-state PL and TRPL measurements are conducted to study the charge carrier dynamics and recombination processes at the ETL/perovskite interface. A longer carrier lifetime in the presence of the 3-PSA SAM indicates reduced non-radiative recombination.

References

Application Notes and Protocols: 3-Pyridinesulfonic Acid as a High-Performance Electrolyte Additive for Aqueous Zinc-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-Pyridinesulfonic acid (3-PSA) as an electrolyte additive to enhance the performance and lifespan of aqueous zinc-ion batteries (ZIBs). The information is compiled from recent studies, offering insights into the mechanism of action, experimental procedures, and expected performance metrics.

Introduction

Aqueous zinc-ion batteries are a promising energy storage technology due to their inherent safety, low cost, and the high theoretical capacity of zinc metal. However, their practical application is often hindered by issues such as zinc dendrite growth, parasitic side reactions (e.g., hydrogen evolution), and low coulombic efficiency. The use of electrolyte additives is a key strategy to mitigate these challenges. This compound (3-PSA) has emerged as a highly effective additive that synergistically addresses these issues by modifying the electrolyte's solvation chemistry and the electrode-electrolyte interface.[1][2]

Mechanism of Action

The primary mechanism by which 3-PSA enhances ZIB performance involves a dual-action approach:

  • Solvation Sheath Reconstruction: The sulfonic acid group (-SO₃H) of the 3-PSA molecule preferentially coordinates with Zn²⁺ ions in the electrolyte. This interaction displaces water molecules from the original [Zn(H₂O)₆]²⁺ solvation sheath.[1][2][3] This restructuring of the solvation shell is crucial as it reduces the amount of "free" or active water molecules at the zinc anode surface, which are responsible for parasitic corrosion and hydrogen evolution reactions.[1][2]

  • Hydrogen-Bond Network Regulation: The introduction of 3-PSA disrupts the existing hydrogen-bond network of the aqueous electrolyte.[1][2] This disruption further suppresses water-induced side reactions and promotes a more uniform deposition of zinc ions.

This synergistic effect leads to the formation of a more stable solid-electrolyte interphase (SEI), inhibits the growth of zinc dendrites, and ultimately results in a longer cycle life and higher efficiency of the battery.

Data Presentation

The following tables summarize the quantitative performance improvements observed in aqueous zinc-ion batteries when using this compound as an electrolyte additive.

Table 1: Performance of Zn//Zn Symmetric Cells

Electrolyte CompositionCurrent Density (mA cm⁻²)Areal Capacity (mAh cm⁻²)Cycle Life (hours)
2 M ZnSO₄ (Control)11< 500
2 M ZnSO₄ + 50 mM 3-PSA11> 2700[1][3]

Table 2: Performance of Zn//MnO₂ Full Cells

Electrolyte CompositionCurrent Density (A g⁻¹)Cycle NumberCapacity Retention
2 M ZnSO₄ (Control)2< 500Rapid decay
2 M ZnSO₄ + 50 mM 3-PSA21500Stable cycling[1]

Table 3: Coulombic Efficiency of Zn//Cu Asymmetric Cells

Electrolyte CompositionCurrent Density (mA cm⁻²)Areal Capacity (mAh cm⁻²)Average Coulombic EfficiencyCycle Number for Stable CE
2 M ZnSO₄ + 50 mM 3-PSA5198.8%1300[3]

Experimental Protocols

The following are detailed protocols for the preparation and testing of zinc-ion batteries using this compound as an electrolyte additive, based on the methodologies reported in the literature.

Electrolyte Preparation

Objective: To prepare a 2 M ZnSO₄ aqueous electrolyte with a 50 mM concentration of this compound.

Materials:

  • Zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O)

  • This compound (C₅H₅NO₃S)

  • Deionized water

Procedure:

  • Calculate the required mass of ZnSO₄·7H₂O to prepare a 2 M solution in the desired volume of deionized water.

  • Dissolve the calculated mass of ZnSO₄·7H₂O in the deionized water and stir until fully dissolved.

  • Calculate the required mass of this compound to achieve a 50 mM concentration in the prepared ZnSO₄ solution.

  • Add the calculated mass of 3-PSA to the 2 M ZnSO₄ solution.

  • Stir the mixture until the 3-PSA is completely dissolved. The resulting solution is the final electrolyte.

Zn//Zn Symmetric Cell Assembly

Objective: To assemble a symmetric coin cell (e.g., CR2032) for evaluating the cycling stability of the zinc anode.

Materials:

  • Zinc foil (anode and counter electrode)

  • Glass fiber separator

  • Prepared electrolyte (2 M ZnSO₄ with or without 50 mM 3-PSA)

  • Coin cell components (casings, spacers, springs)

Procedure:

  • Cut two identical circular discs from the zinc foil to be used as the electrodes.

  • Cut a circular separator from the glass fiber sheet, with a diameter slightly larger than the electrodes.

  • In a glovebox or a controlled environment, place one zinc disc in the bottom case of the coin cell.

  • Add a few drops of the prepared electrolyte onto the zinc disc to wet its surface.

  • Place the separator on top of the wetted zinc disc, ensuring it is centered.

  • Add a few more drops of electrolyte to saturate the separator.

  • Place the second zinc disc on top of the separator.

  • Add a spacer and a spring on top of the second zinc disc.

  • Place the top case of the coin cell and crimp it to seal the cell.

Zn//MnO₂ Full Cell Assembly

Objective: To assemble a full coin cell to evaluate the performance of the 3-PSA additive in a complete battery system.

Materials:

  • MnO₂ cathode material

  • Conductive carbon (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector for cathode)

  • Zinc foil (anode)

  • Glass fiber separator

  • Prepared electrolyte

  • Coin cell components

Procedure:

  • Prepare the cathode slurry by mixing MnO₂, conductive carbon, and PVDF binder in a specific weight ratio (e.g., 7:2:1) in NMP solvent.

  • Stir the slurry until it becomes homogeneous.

  • Coat the slurry onto the aluminum foil and dry it in a vacuum oven to remove the NMP.

  • Cut circular cathode discs from the coated foil.

  • Assemble the coin cell in a similar manner to the symmetric cell, using the prepared MnO₂ cathode, the zinc foil anode, and the 3-PSA containing electrolyte.

Electrochemical Measurements

Objective: To characterize the electrochemical performance of the assembled cells.

Instrumentation:

  • Battery cycler

  • Electrochemical workstation with impedance spectroscopy capability

Procedures:

  • Galvanostatic Cycling (Symmetric Cells): Cycle the Zn//Zn symmetric cells at a constant current density (e.g., 1 mA cm⁻²) for a fixed duration or capacity (e.g., 1 mAh cm⁻²) to evaluate the voltage profile and cycling stability.

  • Galvanostatic Cycling (Full Cells): Cycle the Zn//MnO₂ full cells within a defined voltage window at various current densities (C-rates) to determine the specific capacity, rate capability, and long-term cycling performance.

  • Coulombic Efficiency Measurement: Assemble and cycle a Zn//Cu asymmetric cell. The coulombic efficiency is calculated as the ratio of the stripping capacity to the plating capacity for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements on the cells at different cycle stages to analyze the charge transfer resistance and other interfacial properties.

Visualizations

G cluster_electrolyte Aqueous Electrolyte cluster_anode Zinc Anode Surface Zn_ion [Zn(H2O)6]2+ Uniform_Deposition Uniform Zn Deposition Zn_ion->Uniform_Deposition Promotes H2O Free H2O Dendrites Dendrite Growth H2O->Dendrites Contributes to HER H2 Evolution H2O->HER Causes 3PSA 3-PSA 3PSA->Zn_ion Coordinates with Zn2+ (Solvation Sheath Reconstruction) 3PSA->H2O Disrupts H-Bond Network 3PSA->Dendrites Inhibits 3PSA->HER Inhibits Zn_Anode Zn Metal

Caption: Mechanism of 3-PSA in enhancing zinc-ion battery performance.

G start Start prep_electrolyte Prepare Electrolyte (2 M ZnSO4 + 50 mM 3-PSA) start->prep_electrolyte prep_cathode Prepare MnO2 Cathode start->prep_cathode prep_anode Cut Zn Anode start->prep_anode assemble_cell Assemble Coin Cell (Cathode, Separator, Anode) prep_electrolyte->assemble_cell prep_cathode->assemble_cell prep_anode->assemble_cell electrochem_test Electrochemical Testing assemble_cell->electrochem_test data_analysis Data Analysis (Capacity, Efficiency, Cycle Life) electrochem_test->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating 3-PSA in zinc-ion batteries.

References

Application Notes and Protocols for the Conversion of 3-Pyridinesulfonic Acid to 3-Pyridinesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-pyridinesulfonyl chloride, a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the acid blocker Vonoprazan Fumarate. The primary method detailed herein is the widely utilized reaction of 3-pyridinesulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). Alternative synthetic routes are also briefly discussed. The protocols include comprehensive, step-by-step instructions for the reaction, work-up, and purification, along with a summary of reaction parameters and expected yields to facilitate replication and optimization in a laboratory setting.

Introduction

3-Pyridinesulfonyl chloride is a key building block in medicinal chemistry and pharmaceutical development. Its synthesis is a crucial step in the production of a number of therapeutic agents. The conversion of this compound to its corresponding sulfonyl chloride is a standard transformation in organic synthesis. Several reagents are known to effect this conversion, with the most common being phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃) which can act as a solvent and catalyst.[1][2][3] Thionyl chloride (SOCl₂) is another viable reagent for this transformation.[4][5] Additionally, greener synthetic approaches have been developed, starting from 3-aminopyridine (B143674) via a diazonium salt intermediate, avoiding the use of harsh chlorinating agents like PCl₅.[6][7]

This document will focus on the robust and well-documented method utilizing phosphorus pentachloride and phosphorus oxychloride.

Data Presentation

The following table summarizes a typical experimental condition for the conversion of this compound to 3-pyridinesulfonyl chloride using phosphorus pentachloride and phosphorus oxychloride.

ParameterValueReference
Starting Material This compound[1]
Reagents Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃)[1]
Molar Ratio (Acid:PCl₅:POCl₃) 1 : 1.54 : 1.68[1]
Solvent Phosphorus oxychloride (POCl₃)[1]
Reaction Temperature Reflux[1]
Reaction Time 3 hours[1]
Product 3-Pyridinesulfonyl chloride[1]
CAS Number 16133-25-8[1]
Molecular Formula C₅H₄ClNO₂S[1]
Molecular Weight 177.61 g/mol [1]
Reported Yield 94%[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinesulfonyl Chloride using Phosphorus Pentachloride and Phosphorus Oxychloride

This protocol is adapted from a procedure described in the Journal of Organic Chemistry.[1]

Materials:

  • This compound (10.3 g, 64.8 mmol)

  • Phosphorus pentachloride (PCl₅) (20.82 g, 100 mmol)

  • Phosphorus oxychloride (POCl₃) (10 mL, 109 mmol)

  • Ice water

  • Methyl-tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol), and phosphorus oxychloride (10 mL, 109 mmol).[1]

  • Reaction: Heat the mixture to reflux and maintain for 3 hours.[1] The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl gas.

  • Quenching and Extraction: After cooling to room temperature, carefully evaporate the mixture to dryness under vacuum to obtain a yellow solid.[1] Cautiously dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.[1]

  • Neutralization: Transfer the mixture to a separatory funnel and carefully add saturated sodium bicarbonate solution until the aqueous layer is neutralized (pH ~7-8).[1] Exercise caution as CO₂ gas will be evolved.

  • Phase Separation and Washing: Saturate the aqueous layer with solid sodium chloride to improve phase separation.[1] Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with saturated brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-pyridinesulfonyl chloride as an orange liquid.[1]

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure if necessary.

Expected Outcome:

This procedure is reported to yield approximately 10.85 g (94%) of 3-pyridinesulfonyl chloride as an orange liquid.[1]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Combine this compound, PCl5, and POCl3 reflux Reflux for 3 hours start->reflux evaporate Evaporate to dryness reflux->evaporate dissolve Dissolve in ice water and MTBE evaporate->dissolve neutralize Neutralize with sat. NaHCO3 solution dissolve->neutralize separate Separate organic layer neutralize->separate wash Wash organic layer separate->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product 3-Pyridinesulfonyl chloride concentrate->product

Caption: Experimental workflow for the synthesis of 3-pyridinesulfonyl chloride.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine-3-Sulfonic Acid via Direct Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the direct sulfonation of pyridine (B92270) to yield pyridine-3-sulfonic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the direct sulfonation of pyridine.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of Pyridine-3-Sulfonic Acid 1. Insufficient Reaction Temperature: The reaction requires high temperatures to overcome the electron-deficient nature of the pyridine ring.[1] 2. Inactive Catalyst: The mercury(II) sulfate (B86663) catalyst may be old or of poor quality. 3. Inadequate Reaction Time: The sulfonation of pyridine is a slow reaction and may require prolonged heating.[1] 4. Moisture in Reaction: Water can dilute the fuming sulfuric acid (oleum) and deactivate the sulfur trioxide electrophile.1. Ensure the reaction temperature is maintained at a minimum of 230°C. Historically, temperatures up to 350°C have been used.[1] 2. Use fresh, high-purity mercury(II) sulfate. 3. Increase the reaction time, monitoring progress by taking small aliquots and analyzing via techniques like HPLC. 4. Use anhydrous pyridine and ensure all glassware is thoroughly dried. Handle oleum (B3057394) in a moisture-free environment.
Formation of Multiple Isomers (e.g., Pyridine-4-sulfonic acid) 1. High Reaction Temperatures: At temperatures above 300°C, the formation of the 4-isomer can become more significant.[2][3] 2. Reaction Equilibrium: The sulfonation of pyridine is a reversible process, and at higher temperatures, isomerization can occur.[2][3]1. Maintain the reaction temperature in the range of 230-275°C to favor the formation of the 3-isomer.[2][3] 2. Consider that complete suppression of the 4-isomer may not be possible, and purification will be necessary.
Presence of 4-Hydroxypyridine (B47283) as a Byproduct 1. Reaction at Very High Temperatures: At temperatures around 330°C, 4-hydroxypyridine can be formed as a significant byproduct.[2][3]1. Lower the reaction temperature to below 300°C to minimize the formation of this byproduct.[2][3]
Difficulty in Product Isolation and Purification 1. Product is Highly Soluble in Water: Pyridine-3-sulfonic acid is very soluble in water, making precipitation challenging. 2. Removal of Mercury Catalyst: Residual mercury catalyst is a toxic impurity that must be removed. 3. Separation from Isomers: The similar chemical properties of pyridine-3-sulfonic acid and its isomers can make separation difficult.1. After quenching the reaction mixture on ice, use a less polar solvent like ethanol (B145695) to precipitate the product. Recrystallization from aqueous ethanol is also effective. 2. After neutralization, the mercury can be precipitated as mercury sulfide (B99878) by treatment with a sulfide source. The resulting precipitate should be filtered and disposed of as hazardous waste according to institutional guidelines.[4][5][6][7] 3. Fractional crystallization can be employed to separate the isomers. Analytical techniques like HPLC can be used to monitor the purity of the fractions.[8]
Charring or Darkening of the Reaction Mixture 1. Localized Overheating: Poor stirring or too rapid heating can lead to decomposition of the organic material. 2. Reaction with Impurities: Impurities in the pyridine starting material may be more susceptible to charring under the harsh reaction conditions.1. Ensure efficient and constant stirring throughout the reaction. Heat the reaction mixture gradually to the target temperature. 2. Use freshly distilled, high-purity pyridine for the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the direct sulfonation of pyridine so challenging?

A1: The direct sulfonation of pyridine is difficult due to the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, the mechanism by which sulfonation occurs. Consequently, very harsh reaction conditions, such as high temperatures and the use of a strong sulfonating agent like fuming sulfuric acid (oleum), are required.[1]

Q2: What is the role of the mercury(II) sulfate catalyst?

A2: The addition of mercury(II) sulfate allows the reaction to proceed at a lower temperature (around 230°C) and can increase the yield of pyridine-3-sulfonic acid.[1] While the exact mechanism is not fully elucidated, it is believed that the mercury salt may coordinate to the pyridine nitrogen, further influencing the electron distribution in the ring and facilitating the electrophilic attack by sulfur trioxide.

Q3: Are there any alternatives to the hazardous mercury catalyst?

A3: Due to the high toxicity of mercury compounds, alternative methods are highly desirable. The most common alternative is a multi-step synthesis that avoids the use of mercury. This process typically involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation and subsequent reduction.[1][9] While this method involves more steps, it is considered safer and more environmentally friendly.[1]

Q4: What are the primary byproducts in the direct sulfonation of pyridine?

A4: The main byproduct is typically pyridine-4-sulfonic acid.[2][3] At higher temperatures (around 330°C), 4-hydroxypyridine can also be formed in considerable amounts.[2][3]

Q5: How can I confirm the identity and purity of my synthesized pyridine-3-sulfonic acid?

A5: The identity and purity of the final product can be confirmed using various analytical techniques. These include:

  • Melting Point: Pure pyridine-3-sulfonic acid has a high melting point.

  • Spectroscopy: FT-IR and FT-Raman spectroscopy can be used to identify the characteristic functional groups.[10]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing purity and quantifying the presence of isomers or other impurities.[8]

Q6: What are the key safety precautions to take during this experiment?

A6: This reaction involves several hazardous materials and conditions. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Handling fuming sulfuric acid (oleum) with extreme care, as it is highly corrosive and reacts violently with water.

  • Exercising caution when working with mercury(II) sulfate, as it is highly toxic.

  • Managing high temperatures carefully to prevent uncontrolled reactions or charring.

  • Proper disposal of all waste, especially the mercury-containing residues, according to institutional and environmental regulations.[4][5][6][7]

Data Presentation

Table 1: Comparison of Synthesis Methods for Pyridine-3-Sulfonic Acid

ParameterDirect Sulfonation (Fischer, 1882)[1]Direct Sulfonation with HgSO₄ Catalyst[1]Multi-step Synthesis from 3-Chloropyridine[1][11]
Starting Material PyridinePyridine3-Chloropyridine
Key Reagents Concentrated H₂SO₄Fuming H₂SO₄ (oleum), HgSO₄H₂O₂, Acetic Acid, NaHSO₃, Raney Nickel, H₂
Reaction Temperature 300-350°C230-275°C80-145°C
Reaction Time 24 hoursSeveral hoursMultiple steps with varying times
Typical Yield ~50%Increased yield compared to non-catalyzed77-80%[12]
Purity Requires extensive purificationRequires purification to remove catalyst and byproductsHigh purity (99%) can be achieved after purification[1][12]
Key Challenges Extremely harsh conditions, low yieldUse of highly toxic mercury catalystMulti-step process, use of pyrophoric Raney nickel

Experimental Protocols

Method 1: Direct Sulfonation of Pyridine with Oleum and Mercury(II) Sulfate Catalyst

Warning: This procedure involves highly corrosive and toxic materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials:

  • Pyridine (anhydrous)

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (HgSO₄)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add fuming sulfuric acid (oleum).

  • Cool the flask in an ice bath and slowly add pyridine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 75°C.

  • After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate to the mixture.

  • Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with stirring.

  • To the resulting acidic solution, add ethanol to precipitate the pyridine-3-sulfonic acid.

  • Cool the mixture to below 5°C to maximize the precipitation of the product.

  • Collect the precipitated solid by filtration and wash it with cold ethanol.

  • The crude product can be further purified by recrystallization from water or aqueous ethanol.

Method 2: Multi-step Synthesis from 3-Chloropyridine

This method avoids the use of a mercury catalyst.

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

  • Dissolve 3-chloropyridine in acetic acid in a round-bottom flask.

  • Heat the solution to 80°C.

  • Add 70% hydrogen peroxide dropwise over 3 hours while maintaining the temperature at 80°C.

  • Continue stirring at 80°C for an additional 5 hours.

  • After cooling, the 3-chloropyridine-N-oxide can be isolated through appropriate workup procedures.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide (B78521).

  • Add the crude 3-chloropyridine-N-oxide to the solution.

  • Heat the mixture in an autoclave to 145°C for 17 hours. This will result in the formation of pyridine-3-sulfonic acid-N-oxide.[11]

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • Cool the reaction mixture from Step 2 and make it alkaline with a 50% sodium hydroxide solution.

  • Under a nitrogen atmosphere, carefully add Raney nickel to the solution.

  • Heat the suspension to 100-110°C in an autoclave and pressurize with hydrogen gas to 7 bars.

  • Maintain hydrogenation for 16 hours.[11]

  • After hydrogenation, cool the mixture and carefully filter off the Raney nickel catalyst.

  • The pyridine-3-sulfonic acid can then be isolated from the filtrate by acidification and subsequent precipitation or crystallization.[1]

Visualizations

Direct_Sulfonation_Pathway Pyridine Pyridine Pyridinium Pyridinium Ion Pyridine->Pyridinium + H₂SO₄ (Oleum) Sulfonation Pyridine-3-sulfonic acid Pyridinium->Sulfonation + SO₃ (High Temp, HgSO₄ catalyst) Troubleshooting_Workflow Start Low Yield in Direct Sulfonation CheckTemp Is Reaction Temperature Adequate (≥230°C)? Start->CheckTemp CheckCatalyst Is Catalyst Active and Fresh? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase and Maintain Temperature at 230-275°C CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Sufficient? CheckCatalyst->CheckTime Yes ReplaceCatalyst Use Fresh HgSO₄ Catalyst CheckCatalyst->ReplaceCatalyst No CheckMoisture Are Reagents and Glassware Anhydrous? CheckTime->CheckMoisture Yes IncreaseTime Increase Reaction Time, Monitor Progress CheckTime->IncreaseTime No DryReagents Ensure Anhydrous Conditions CheckMoisture->DryReagents No PurifyProduct Proceed to Purification and Characterization CheckMoisture->PurifyProduct Yes IncreaseTemp->CheckCatalyst ReplaceCatalyst->CheckTime IncreaseTime->CheckMoisture DryReagents->PurifyProduct Challenges_Relationship Challenge Direct Sulfonation Challenges HarshConditions Harsh Reaction Conditions (High Temp & Pressure) Challenge->HarshConditions Byproducts Byproduct Formation (Isomers, Hydroxypyridine) Challenge->Byproducts Purification Difficult Purification Challenge->Purification Safety Safety Hazards (Oleum, Mercury) Challenge->Safety Alternative Alternative Multi-step Synthesis Challenge->Alternative motivates HarshConditions->Byproducts leads to HarshConditions->Safety creates LowReactivity Low Reactivity of Pyridine Ring LowReactivity->HarshConditions necessitates Byproducts->Purification complicates

References

Technical Support Center: Synthesis of 3-Pyridinesulfonic Acid without Heavy Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-pyridinesulfonic acid, focusing on methods that avoid the use of heavy metal catalysts. The primary environmentally friendly method discussed is a three-step synthesis starting from 3-chloropyridine (B48278).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common heavy-metal-free method for synthesizing this compound?

A1: The most prevalent and well-documented heavy-metal-free method is a three-step process that begins with 3-chloropyridine.[1][2][3] This approach is favored for its efficiency and the ability to control the reaction at each intermediate stage, avoiding the use of toxic mercury catalysts.[1][2][3][6] The process involves:

  • Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide.[1][2][3]

  • Sulfonation: The N-oxide intermediate is then sulfonated to produce pyridine-3-sulfonic acid-N-oxide.[1][2][3]

  • Reduction: The final step is the reduction of the N-oxide to yield this compound.[1][2][3]

Q2: Why is it necessary to avoid heavy metal catalysts like mercuric sulfate?

A2: Heavy metal catalysts, particularly mercuric sulfate, pose significant environmental and safety concerns.[1][6] The removal of mercury from the final product is a complicated and expensive process, which is critical for applications in the pharmaceutical industry where high purity is required.[2][3] Furthermore, traces of toxic heavy metal salts can lead to considerable disposal problems, especially in applications like electroplating.[2][3]

Q3: Can 3-chloropyridine be directly sulfonated to produce this compound?

A3: No, direct substitution of the chlorine atom in 3-chloropyridine with a sulfonic acid group is not feasible.[2][3] Therefore, the activation of the pyridine (B92270) ring through N-oxide formation is a crucial step in this synthesis pathway.[1][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the three-step synthesis of this compound.

Step 1: Oxidation of 3-Chloropyridine
Issue Possible Cause(s) Troubleshooting Action(s)
Low yield of 3-chloropyridine-N-oxide - Incomplete reaction. - Suboptimal temperature. - Insufficient oxidizing agent.- Monitor the reaction progress to ensure completion. - Maintain the reaction temperature within the recommended range of 25°C to 100°C.[1][3] - Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide).[1]
Side reactions or product degradation - Reaction temperature is too high. - Prolonged reaction time.- Carefully control the reaction temperature to avoid exceeding 100°C.[1][3] - Stop the reaction once the starting material is consumed to prevent over-oxidation.
Step 2: Sulfonation of 3-Chloropyridine-N-oxide
Issue Possible Cause(s) Troubleshooting Action(s)
Low conversion to pyridine-3-sulfonic acid-N-oxide - Insufficient temperature or reaction time. - Incorrect pH of the reaction mixture.- Ensure the reaction temperature is maintained between 50°C and 170°C.[1][3] - Verify that the reaction is carried out for the recommended duration (e.g., 17 hours at 145°C).[1][2] - For reactions using sodium bisulfite, adjust the pH to 9-9.5 with sodium hydroxide.[7]
Formation of impurities - Presence of unreacted starting material. - Side reactions due to incorrect conditions.- Ensure complete conversion by monitoring the reaction. - Strictly adhere to the recommended temperature and pressure parameters (e.g., 4 to 5 bar).[7][8]
Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide
Issue Possible Cause(s) Troubleshooting Action(s)
Slow or incomplete hydrogenation - Catalyst poisoning by sulfite (B76179) ions. - Insufficient catalyst concentration. - Suboptimal temperature or pressure.- Before hydrogenation, add an acid (e.g., hydrochloric acid) to remove residual sulfite ions as SO₂ gas.[3] - Increase the Raney nickel catalyst concentration if necessary. Increasing the catalyst amount can shorten the hydrogenation time.[2][3] - Ensure the reaction is conducted at the recommended temperature (e.g., 80°C to 120°C) and pressure (e.g., 7 bar).[3][7]
Hydrogenation of the aromatic ring - Use of unsuitable catalysts.- Use Raney nickel as the catalyst, as noble metal catalysts like platinum and palladium can lead to the hydrogenation of the pyridine ring, forming piperidine-3-sulfonic acid.[3]
Difficulty in catalyst separation - Fine catalyst particles.- After hydrogenation, cool the mixture (e.g., to 70°C) and separate the catalyst using a pressure filter.[7][8]

Experimental Protocols

Detailed Methodology for Heavy-Metal-Free Synthesis of this compound

This protocol is a synthesized representation based on available literature.[2][3][7][8]

Step 1: Oxidation of 3-Chloropyridine

  • Dissolve 3-chloropyridine in a suitable solvent, such as acetic acid.[1][3]

  • Add an oxidizing agent, commonly hydrogen peroxide, to the solution.[1]

  • Maintain the reaction temperature between 25°C and 100°C until the reaction is complete.[1][3]

  • The resulting 3-chloropyridine-N-oxide can be used in its crude form for the next step.[2][3]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • Prepare a solution of an alkali metal sulfite, such as sodium sulfite or sodium bisulfite, in water.[1][7]

  • If using sodium bisulfite, adjust the pH of the solution to 9-9.5 with sodium hydroxide.[7]

  • Add the crude 3-chloropyridine-N-oxide to the sulfite solution.

  • Heat the reaction mixture in an autoclave to a temperature between 145°C, allowing pressure to build up to 4-5 bar.[7][8]

  • Stir the reaction for approximately 17 hours.[1][2][7]

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • After the sulfonation reaction, cool the mixture to approximately 90°C.[7]

  • Make the solution alkaline by adding sodium hydroxide.[7]

  • Under a nitrogen atmosphere, add Raney nickel catalyst.[7]

  • Heat the suspension to 100-110°C and apply hydrogen pressure at 7 bar.[7][8]

  • Continue hydrogenation for 6 to 16 hours, depending on the presence of sulfite ions and catalyst concentration.[3][7]

  • After the reaction is complete, cool the mixture to 70°C and separate the catalyst by filtration.[7][8]

  • The resulting this compound can then be isolated and purified.

Quantitative Data Summary

ParameterStep 1: OxidationStep 2: SulfonationStep 3: Reduction
Starting Material 3-Chloropyridine3-Chloropyridine-N-oxidePyridine-3-sulfonic acid-N-oxide
Key Reagents Hydrogen peroxide, Acetic acidSodium sulfite/bisulfite, WaterRaney nickel, Hydrogen, Sodium hydroxide
Temperature 25 - 100 °C[1][3]50 - 170 °C (typically 145 °C)[1][2][3]80 - 120 °C (typically 100-110 °C)[3][7]
Pressure Atmospheric4 - 5 bar[7][8]7 bar[7][8]
Reaction Time Varies (monitor for completion)~17 hours[1][2][7]4 - 20 hours[2][3]
Yield High (e.g., 98-99% crude)[3]Up to 83% conversion[1][3]75 - 80% (purity ~90%)[8]

Visualizations

Heavy_Metal_Free_Synthesis Start 3-Chloropyridine Step1 Step 1: Oxidation Start->Step1 Intermediate1 3-Chloropyridine-N-oxide Step1->Intermediate1 H₂O₂, Acetic Acid Step2 Step 2: Sulfonation Intermediate1->Step2 Intermediate2 Pyridine-3-sulfonic acid-N-oxide Step2->Intermediate2 Na₂SO₃ / NaHSO₃ Step3 Step 3: Reduction Intermediate2->Step3 End This compound Step3->End H₂, Raney Ni

Caption: Workflow for the heavy-metal-free synthesis of this compound.

Troubleshooting_Logic Problem Low Yield in Final Reduction Step Cause1 Catalyst Poisoning by Sulfite? Problem->Cause1 Cause2 Incorrect Catalyst? Cause1->Cause2 No Solution1 Acidify to remove SO₂ before hydrogenation Cause1->Solution1 Yes Cause3 Suboptimal Conditions? Cause2->Cause3 No Solution2 Use Raney Nickel, avoid Pt/Pd Cause2->Solution2 Yes Solution3 Check Temperature (80-120°C) and Pressure (7 bar) Cause3->Solution3 Yes

Caption: Troubleshooting logic for the final reduction step.

References

Technical Support Center: Purification of 3-Pyridinesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 3-Pyridinesulfonic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its recrystallization?

A1: Understanding the properties of this compound is crucial for a successful recrystallization. It is a white to off-white crystalline powder with a high melting point of over 300 °C.[1][2][3] It is highly soluble in water, sparingly soluble in alcohols like ethanol (B145695), and generally insoluble in non-polar organic solvents such as ether and benzene.[1][3] The compound is also noted to be light-sensitive.[1][2][4]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Water is the most commonly recommended solvent for the recrystallization of this compound due to its high solubility at elevated temperatures and lower solubility at room temperature.[5][6] Low molecular weight alcohols, such as ethanol and isopropanol (B130326), are also suitable, often used in a mixed solvent system with water.[7][8] A common technique involves dissolving the crude acid in hot water, followed by the addition of ethanol or isopropanol to induce precipitation of the purified product upon cooling.[7][8]

Q3: What level of purity and yield can be expected from the recrystallization process?

A3: With a properly executed recrystallization protocol, it is possible to achieve a purity of approximately 99%.[7][8] The expected yield typically ranges from 75% to 80%.[7][8]

Q4: What are the common impurities found in crude this compound?

A4: Common impurities can include inorganic salts, such as sodium chloride, which may be byproducts of the synthesis.[7] Residual sulfuric acid can also be a common impurity in sulfonic acids.[5] Depending on the synthetic route, unreacted starting materials or other organic byproducts may also be present.[9]

Q5: How can colored impurities be removed during recrystallization?

A5: If the hot solution of this compound has a noticeable color, this often indicates the presence of high molecular weight, colored impurities. These can typically be removed by adding a small amount of activated charcoal to the hot solution before filtration.[7][10] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[10]

Q6: What safety precautions should be taken when handling this compound?

A6: this compound is a strong acid and is corrosive.[9] Direct contact can cause severe skin and eye burns.[9] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Appearance White to almost white crystalline powder[1][2][3]
Melting Point >300 °C[2][3]
Molecular Formula C₅H₅NO₃S[1][4]
Molecular Weight 159.16 g/mol [4]
Water Solubility Soluble[1][3][11]
Alcohol Solubility Difficultly soluble / Sparingly soluble[1]
Ether/Benzene Solubility Insoluble[1][3]
Stability Stable under normal temperatures and pressures. Light sensitive.[1][4]
Hazard Class Corrosive[2]

Table 2: Recommended Solvents for Recrystallization

Solvent SystemRationaleCitations
Water High solubility when hot, lower solubility when cold. Effective for removing organic impurities.[5][6]
Water/Ethanol A mixed solvent system. The product is dissolved in minimal hot water, and ethanol is added to decrease solubility and induce crystallization upon cooling.[6][7][8]
Water/Isopropanol Similar to the water/ethanol system, isopropanol is used as the anti-solvent to precipitate the product from an aqueous solution.[8]

Experimental Protocols

Protocol: Recrystallization of this compound from Water/Ethanol

This protocol describes a general procedure for the purification of this compound using a mixed solvent system.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of deionized water to the flask.

    • Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more water in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent to ensure a good yield.[12]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount (e.g., 1-2% by weight of the solute) of activated charcoal.[13]

    • Reheat the solution to boiling for 5-10 minutes.

  • Hot Gravity Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a funnel and a new, clean Erlenmeyer flask to prevent premature crystallization.

    • Pour the hot solution through a fluted filter paper to remove the charcoal and any other solid impurities.

  • Crystallization:

    • Allow the clear, hot filtrate to cool slightly.

    • Slowly add ethanol to the warm aqueous solution until a slight cloudiness (turbidity) persists. If too much ethanol is added, add a few drops of hot water until the solution becomes clear again.[14]

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15]

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the precipitation of the product.[14]

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

    • Wash the crystals with a small amount of ice-cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities.[12]

  • Drying:

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass and allow them to air-dry completely, or dry in a desiccator. Protect from light during drying and storage.[1]

Troubleshooting Guides

Table 3: Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)Citations
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is not sufficiently saturated.- Try scratching the inside of the flask at the liquid's surface with a glass rod. - Add a seed crystal of pure this compound. - Boil off some of the solvent to increase the concentration and allow it to cool again.[14][15]
Product "Oils Out" Instead of Crystallizing - The solution is too supersaturated. - The rate of cooling is too fast. - The melting point of the solid is lower than the boiling point of the solvent (unlikely for this compound).- Reheat the solution to dissolve the oil. - Add a small amount of additional hot water to decrease the saturation. - Allow the solution to cool much more slowly by insulating the flask.[9][15]
Low Yield of Purified Product - An excessive amount of solvent was used for dissolution. - The crystals were washed with too much cold solvent. - Premature crystallization occurred during hot filtration.- Before filtering, concentrate the mother liquor by boiling off some solvent and cool again to recover more product. - Use a minimal amount of ice-cold solvent for washing. - Ensure the filtration apparatus is sufficiently pre-heated.[12][15][16]
Crystals Appear Colored After Recrystallization - Colored impurities were not fully removed.- Repeat the recrystallization process, ensuring to include the activated charcoal step.[10]
Crystallization Occurs Too Quickly - The solution is too concentrated. - Cooling is too rapid.- Reheat the solution and add a small amount of additional hot water. - Insulate the flask to ensure a slow cooling rate.[15]

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimal Hot Water start->dissolve is_colored Is Solution Colored? dissolve->is_colored add_charcoal 2a. Add Activated Charcoal & Reheat is_colored->add_charcoal Yes add_etoh 3. Add Ethanol to Hot Filtrate is_colored->add_etoh No hot_filter 2b. Hot Gravity Filtration add_charcoal->hot_filter hot_filter->add_etoh cool 4. Cool Slowly to Room Temperature, then Ice Bath add_etoh->cool vacuum_filter 5. Isolate Crystals via Vacuum Filtration cool->vacuum_filter wash 6. Wash Crystals with Ice-Cold Solvent vacuum_filter->wash dry 7. Dry Purified Crystals wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Problem Encountered During Crystallization no_crystals No Crystals Formed? start->no_crystals oiling_out Product Oiled Out? no_crystals->oiling_out No solution_no_crystals 1. Scratch flask interior. 2. Add a seed crystal. 3. Reduce solvent volume. no_crystals->solution_no_crystals Yes low_yield Yield is Low? oiling_out->low_yield No solution_oiling_out 1. Reheat solution. 2. Add more hot solvent. 3. Cool solution slower. oiling_out->solution_oiling_out Yes low_yield->start No, other issue solution_low_yield 1. Use minimum solvent. 2. Concentrate mother liquor. 3. Preheat filter apparatus. low_yield->solution_low_yield Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Optimizing Raney Nickel Reduction of Pyridine-3-Sulfonic Acid-N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Raney nickel-catalyzed reduction of pyridine-3-sulfonic acid-N-oxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experiment in a question-and-answer format.

Question 1: Why is my reaction showing low or no conversion of pyridine-3-sulfonic acid-N-oxide?

Answer:

Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Sulfur Poisoning: The sulfonic acid group on the substrate or impurities can poison the Raney nickel catalyst.[1] Sulfur compounds strongly adsorb to the nickel surface, blocking active sites.

      • Solution: Use a higher catalyst loading. Consider a pre-treatment of the starting material to remove sulfur-containing impurities. A regeneration protocol for the sulfur-poisoned catalyst can be attempted by treating it with an aqueous organic acid solution containing metal ions that form insoluble sulfides.[1]

    • Improper Activation or Handling: Raney nickel is often supplied as an alloy and requires activation by leaching the aluminum with sodium hydroxide (B78521).[2][3] Improper activation or exposure of the activated catalyst to air can lead to deactivation. Activated Raney nickel is pyrophoric and must be handled under an inert atmosphere or as a slurry.[2][4]

      • Solution: Ensure the Raney nickel is freshly activated or purchased as the active form and handled correctly. A detailed activation protocol is provided in the "Experimental Protocols" section.

    • Old or Poor-Quality Catalyst: The catalytic activity can decrease over time.

      • Solution: Use a fresh batch of Raney nickel or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), though this may alter selectivity.[5]

  • Sub-optimal Reaction Conditions:

    • Insufficient Hydrogen Pressure: While some reductions proceed at atmospheric pressure, this reaction may require elevated pressure to achieve a reasonable rate.

      • Solution: Increase the hydrogen pressure. Pressures of 5 to 7 bar have been reported to be effective.[2]

    • Incorrect Temperature: The reaction may be too slow at lower temperatures.

      • Solution: Increase the reaction temperature. Temperatures in the range of 80-120°C are typically employed for this reduction.[2]

    • Inadequate Agitation: Poor mixing can limit the mass transfer of hydrogen gas to the catalyst surface.

      • Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid contact.

Question 2: The reaction is slow and takes a very long time to complete. How can I increase the reaction rate?

Answer:

A slow reaction rate can be addressed by modifying the reaction parameters.

Potential Solutions:

  • Increase Catalyst Loading: A higher concentration of catalyst will provide more active sites for the reaction. Increasing the catalyst amount from 3-9.5 g to 8-15 g per 100 g of starting material has been shown to shorten the reaction time from 15-20 hours to 4-7 hours.

  • Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.

  • Increase Temperature: Elevating the temperature will generally increase the reaction rate. However, be mindful of potential side reactions or decomposition at excessively high temperatures.[6][7]

Question 3: I am observing the formation of side products. What are the possible side reactions and how can I minimize them?

Answer:

Side product formation can be a result of over-reduction or other competing reactions.

Potential Side Reactions & Solutions:

  • Ring Reduction: While the primary goal is the deoxygenation of the N-oxide, prolonged reaction times, high temperatures, or a highly active catalyst could lead to the reduction of the pyridine (B92270) ring to a piperidine (B6355638) ring.

    • Solution: Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS and stop the reaction once the starting material is consumed. Milder reaction conditions (lower temperature and pressure) can also help to improve selectivity.

  • Decomposition: Pyridine-N-oxides can be thermally sensitive.[6][7]

    • Solution: Avoid excessively high temperatures. Ensure a gradual heating process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The reaction is typically carried out in an aqueous alkaline solution. The starting material is often dissolved in water, and the solution is made alkaline with sodium hydroxide before adding the Raney nickel catalyst.[2]

Q2: How do I handle and store Raney nickel safely?

A2: Activated Raney nickel is pyrophoric and should be handled with care. It is usually stored as a slurry in water or ethanol (B145695) to prevent ignition upon contact with air.[2][4] Always handle it in an inert atmosphere (e.g., under nitrogen or argon). After the reaction, the catalyst should be filtered carefully, and the filter cake should not be allowed to dry completely in the open air.[8]

Q3: Can I reuse the Raney nickel catalyst?

A3: While Raney nickel can sometimes be reused, its activity is likely to decrease, especially in this reaction due to potential sulfur poisoning. If you choose to reuse it, a regeneration step may be necessary. For consistent results, using fresh catalyst for each batch is recommended.

Q4: What is the effect of pH on the reaction?

A4: An alkaline pH is generally required for this reaction. The addition of a base like sodium hydroxide is a key step in the reported procedures.[2] The basic conditions may help in the activation of the N-oxide towards reduction.

Data Presentation

Table 1: Reported Reaction Conditions for Raney Nickel Reduction of Pyridine-3-Sulfonic Acid-N-Oxide

ParameterCondition RangeReference
Catalyst Loading3 - 15 g Raney Ni / 100 g starting material[2]
Temperature80 - 120 °C[2]
Hydrogen Pressure5 - 7 bar[2]
Reaction Time4 - 20 hours[2]
SolventAqueous Sodium Hydroxide[2]

Experimental Protocols

Protocol 1: Activation of Raney Nickel Alloy

  • In a fume hood, prepare a solution of sodium hydroxide (e.g., 25% w/v) in distilled water in a beaker of appropriate size. Caution: The dissolution of NaOH is highly exothermic.

  • Cool the NaOH solution in an ice bath.

  • Slowly and portion-wise, add the Raney nickel-aluminum alloy powder to the cooled NaOH solution with gentle stirring. Caution: The reaction is exothermic and produces hydrogen gas. Ensure adequate ventilation and no ignition sources.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 50-80°C) for a specified time (e.g., 1-2 hours) to ensure complete leaching of the aluminum.

  • Once the reaction has subsided, carefully decant the supernatant.

  • Wash the catalyst repeatedly with deionized water by decantation until the washings are neutral to pH paper.

  • The activated Raney nickel should be stored under water or a suitable solvent and should not be exposed to air.

Protocol 2: Reduction of Pyridine-3-Sulfonic Acid-N-Oxide

  • To a solution of pyridine-3-sulfonic acid-N-oxide in water, add a solution of sodium hydroxide to make the mixture alkaline.

  • Transfer the solution to a high-pressure reactor equipped with a magnetic stirrer.

  • Carefully add the activated Raney nickel slurry to the reactor under an inert atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-7 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 95-110°C) with vigorous stirring.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the reactor).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Do not allow the filter cake to dry completely.

  • The filtrate containing the product can then be worked up as required (e.g., acidification, extraction, crystallization).

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Pyridine-3-sulfonic acid-N-oxide D Mix & Charge Reactor A->D B Aqueous NaOH B->D C Activated Raney Ni C->D E Pressurize with H₂ D->E F Heat & Stir (80-120°C) E->F G Cool & Depressurize F->G H Filter Catalyst G->H I Isolate Product H->I

Caption: Experimental workflow for the Raney nickel reduction.

Reaction_Pathway Start Pyridine-3-sulfonic acid-N-oxide Intermediate Adsorption on Raney Ni surface Start->Intermediate H₂ / Raney Ni Product Pyridine-3-sulfonic acid Intermediate->Product Deoxygenation SideProduct Piperidine-3-sulfonic acid (Over-reduction) Product->SideProduct Ring Hydrogenation (prolonged reaction)

Caption: Potential reaction pathway for the reduction.

Troubleshooting_Guide Start Low or No Conversion? Catalyst Check Catalyst Start->Catalyst Conditions Check Reaction Conditions Start->Conditions Poisoned Sulfur Poisoning? Catalyst->Poisoned Yes Inactive Improper Activation/ Handling? Catalyst->Inactive No Pressure Insufficient H₂ Pressure? Conditions->Pressure Yes Temp Incorrect Temperature? Conditions->Temp No Sol_Poisoned Increase catalyst loading Regenerate catalyst Poisoned->Sol_Poisoned Sol_Inactive Use freshly activated catalyst Handle under inert atmosphere Inactive->Sol_Inactive Sol_Pressure Increase H₂ pressure (e.g., 5-7 bar) Pressure->Sol_Pressure Agitation Inadequate Agitation? Temp->Agitation No Sol_Temp Increase temperature (e.g., 80-120°C) Temp->Sol_Temp Yes Sol_Agitation Ensure vigorous stirring Agitation->Sol_Agitation Yes

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Synthesis of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3-Pyridinesulfonic acid. The information is tailored for professionals in research, development, and manufacturing.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, covering the two primary synthetic routes: direct sulfonation of pyridine (B92270) and a multi-step synthesis from 3-chloropyridine (B48278).

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine is a classical method that involves reacting pyridine with fuming sulfuric acid at high temperatures. While straightforward, this method is prone to several side reactions.

Problem 1: Low Yield of this compound and Formation of Isomeric Impurities.

Possible Causes:

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the product distribution.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

  • Moisture in Reagents: Water can dilute the fuming sulfuric acid, reducing its effectiveness.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Maintain a reaction temperature of approximately 230°C for optimal yield of the desired 3-isomer.[1] Increasing the temperature to around 275°C can still produce this compound as the main product, but with very small amounts of byproducts. However, at higher temperatures, such as 330°C, the reaction becomes more complex, leading to the formation of the 4-isomer and 4-hydroxypyridine (B47283) in considerable amounts.

  • Ensure Anhydrous Conditions: Use dry reagents and glassware to prevent the dilution of the fuming sulfuric acid.

  • Monitor Reaction Progress: Utilize techniques like HPLC to monitor the consumption of pyridine and the formation of the product to determine the optimal reaction time. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) can be employed for analysis.[2]

Problem 2: Presence of 3,5-Pyridinedisulfonic Acid in the Final Product.

Possible Cause:

  • High Reaction Temperature and/or Prolonged Reaction Time: More forcing conditions can lead to the introduction of a second sulfonic acid group onto the pyridine ring.

Troubleshooting Steps:

  • Control Reaction Parameters: Strictly adhere to the recommended reaction temperature and time to minimize the formation of the disulfonated byproduct.

  • Purification: If 3,5-pyridinedisulfonic acid is present, it can be separated from the monosulfonated product by fractional crystallization.

Multi-step Synthesis from 3-Chloropyridine

This modern approach involves the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide, followed by sulfonation and reduction. This method generally provides a cleaner product but requires careful control of each step.

Problem 1: Incomplete Oxidation of 3-Chloropyridine.

Possible Causes:

  • Insufficient Oxidizing Agent: The amount of hydrogen peroxide or other oxidizing agent may not be adequate for complete conversion.

  • Low Reaction Temperature: The oxidation reaction may be too slow at lower temperatures.

Troubleshooting Steps:

  • Ensure Stoichiometric Excess of Oxidant: Use a slight excess of the oxidizing agent to drive the reaction to completion.

  • Maintain Optimal Temperature: The oxidation of 3-chloropyridine is typically carried out at elevated temperatures. Monitor the reaction progress by TLC or GC to ensure the disappearance of the starting material.

Problem 2: Residual 3-Chloropyridine-N-oxide in the Final Product.

Possible Cause:

  • Incomplete Sulfonation or Reduction: One of the subsequent steps may not have gone to completion.

Troubleshooting Steps:

  • Verify Completion of Each Step: Before proceeding to the next step, confirm the complete conversion of the intermediate using appropriate analytical techniques (e.g., TLC, HPLC, or NMR).

  • Optimize Reaction Conditions: If a particular step is incomplete, re-evaluate the reaction time, temperature, and reagent stoichiometry. For the sulfonation of 3-chloropyridine-N-oxide, a conversion of up to 83% can be achieved.[1] The subsequent reduction with Raney nickel should be monitored for hydrogen uptake to ensure completion.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the direct sulfonation of pyridine, and at what levels are they typically formed?

A1: The primary side products in the direct sulfonation of pyridine are pyridine-4-sulfonic acid and 3,5-pyridinedisulfonic acid. At a reaction temperature of approximately 275°C, this compound is the main product, with only minor amounts of byproducts. However, at higher temperatures (e.g., 330°C), a more complex mixture is obtained, containing significant amounts of the 4-isomer and 4-hydroxypyridine. While precise quantitative data is scarce in readily available literature, it is understood that higher temperatures favor the formation of these byproducts.

Q2: How can I minimize the formation of the pyridine-4-sulfonic acid isomer during direct sulfonation?

A2: To minimize the formation of the 4-isomer, it is crucial to maintain the reaction temperature at the lower end of the effective range, around 230-275°C. Exceeding this temperature range significantly increases the likelihood of isomer formation.

Q3: In the multi-step synthesis from 3-chloropyridine, what are the critical impurities to monitor?

A3: The critical impurities to monitor are residual starting materials and intermediates, including 3-chloropyridine and 3-chloropyridine-N-oxide. The purity of the starting 3-chloropyridine is also important, as any isomeric impurities may be carried through the synthesis. Analysis of the 3-chloropyridine-N-oxide intermediate has shown a purity of 98-99%, with sulfate (B86663) content of 0.2-0.5%. The final this compound product can achieve a purity of approximately 99% with a sulfate ash content of 0.1%.

Q4: What analytical methods are recommended for quantifying this compound and its impurities?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the quantitative analysis of this compound and its isomers. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and an aqueous acidic buffer is commonly used.[2] For the analysis of impurities in the multi-step synthesis, Gas Chromatography (GC) can be used to monitor the volatile starting material, 3-chloropyridine.

Quantitative Data Summary

The following table summarizes the typical yields and purity data for the synthesis of this compound and its intermediates via the multi-step synthesis route.

Step/ProductReagent/ParameterValueReference
Oxidation
3-Chloropyridine-N-oxideYield98-99%
Purity98-99%
SO4 Content0.2-0.5%
Sulfonation
Pyridine-3-sulfonic acid-N-oxideYield76-80%
Purity99.5%
SO4 Ash0.1%
Reduction
This compoundYield75-80%[1]
Purity (from acid number)~99%[1]
SO4 Ash0.1%[1]

Experimental Protocols

Key Experiment: Multi-step Synthesis of this compound from 3-Chloropyridine

This protocol is based on a patented industrial process and offers a high-purity product.

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

  • In a suitable reaction vessel, dissolve 3-chloropyridine in acetic acid.

  • Heat the solution to 80°C.

  • Slowly add hydrogen peroxide (70% by weight) dropwise over 3 hours while maintaining the temperature at 80°C.

  • Stir the mixture for an additional 5 hours at 80°C.

  • After completion, remove excess oxidant by adding a sodium sulfite (B76179) solution.

  • Distill off the acetic acid and water under vacuum.

  • The resulting crude 3-chloropyridine-N-oxide can be used directly in the next step or purified further.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • In a pressure reactor, dissolve sodium sulfite in water.

  • Add the crude 3-chloropyridine-N-oxide from the previous step.

  • Heat the mixture to 145°C and stir for 17 hours.

  • After the reaction, cool the mixture and acidify with concentrated hydrochloric acid to precipitate pyridine-3-sulfonic acid-N-oxide.

  • Isolate the product by filtration and dry.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • Dissolve pyridine-3-sulfonic acid-N-oxide in water and make the solution alkaline with sodium hydroxide.

  • Add Raney nickel catalyst.

  • Heat the mixture to 95°C in an autoclave and hydrogenate at 7 bars of hydrogen pressure.

  • Monitor the reaction by hydrogen uptake. The reaction is typically complete within 3 hours.

  • After completion, cool the reaction mixture, filter off the catalyst, and concentrate the mother liquor to dryness.

  • The crude this compound can be further purified by crystallization from an isopropanol/hydrochloric acid mixture.

Visualizations

Side_Reactions_Direct_Sulfonation Pyridine Pyridine Sulfonation Sulfonation (Fuming H₂SO₄, 230-275°C) Pyridine->Sulfonation Product This compound (Major Product) Sulfonation->Product Main Pathway Side_Product_1 Pyridine-4-sulfonic Acid (Isomer) Sulfonation->Side_Product_1 Side Reaction Side_Product_2 3,5-Pyridinedisulfonic Acid (Di-substitution) Sulfonation->Side_Product_2 Side Reaction High_Temp Higher Temp (>275°C) Sulfonation->High_Temp Side_Product_3 4-Hydroxypyridine (High Temp Byproduct) High_Temp->Side_Product_1 High_Temp->Side_Product_3

Caption: Side reactions in the direct sulfonation of pyridine.

Multi_Step_Synthesis_Workflow Start 3-Chloropyridine Oxidation Oxidation (e.g., H₂O₂) Start->Oxidation Impurity1 Unreacted 3-Chloropyridine Start->Impurity1 Intermediate1 3-Chloropyridine-N-oxide Oxidation->Intermediate1 Sulfonation Sulfonation (e.g., Na₂SO₃) Intermediate1->Sulfonation Impurity2 Unreacted 3-Chloropyridine-N-oxide Intermediate1->Impurity2 Intermediate2 Pyridine-3-sulfonic acid-N-oxide Sulfonation->Intermediate2 Reduction Reduction (e.g., Raney Ni, H₂) Intermediate2->Reduction Final_Product This compound Reduction->Final_Product Impurity1->Final_Product Potential Contaminant Impurity2->Final_Product Potential Contaminant

Caption: Workflow of the multi-step synthesis of this compound.

References

Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving pyridine-containing compounds. The focus is on preventing the undesired hydrogenation of the pyridine (B92270) ring while selectively reducing other functional groups.

Troubleshooting Guide

Issue 1: Unwanted reduction of the pyridine ring during the hydrogenation of another functional group.

Question: I am trying to reduce a nitro group in my starting material, which also contains a pyridine ring. However, I am observing the reduction of both the nitro group and the pyridine ring. How can I selectively reduce the nitro group?

Answer:

Selective reduction of a functional group in the presence of a pyridine ring is a common challenge. The pyridine ring is susceptible to hydrogenation, particularly under conditions typically used for reducing other functionalities. Here are several strategies to achieve chemoselectivity:

  • Catalyst Selection: The choice of catalyst is crucial. While powerful catalysts like Rhodium and Ruthenium are highly effective for pyridine hydrogenation, they may not be suitable for selective reductions. Palladium on carbon (Pd/C) is a commonly used catalyst for the selective hydrogenation of nitro groups in the presence of a pyridine ring.[1][2][3] Raney Nickel can also be an alternative, especially if dehalogenation is a concern.[4]

  • Use of Additives to Moderate Catalyst Activity:

    • Pyridine as a Catalyst Poison: Paradoxically, adding a small amount of pyridine to the reaction mixture can act as a catalyst poison, selectively inhibiting the hydrogenation of the pyridine ring of the substrate while allowing the reduction of more labile groups like nitro groups or benzyl (B1604629) protecting groups.[5][6]

    • Acidic Additives: Protonating the pyridine nitrogen with an acid (e.g., HCl, H₂SO₄, or acetic acid) can prevent it from coordinating to the catalyst surface and thus deactivating it or promoting ring hydrogenation.[7][8] This strategy is particularly useful when aiming to hydrogenate the pyridine ring itself but can be adapted for selectivity.

  • Milder Reaction Conditions: Employing milder reaction conditions, such as lower hydrogen pressure and temperature, can often favor the reduction of the more reactive functional group over the aromatic pyridine ring.

  • Alternative Reducing Agents: For nitro group reductions, consider using alternative reagents that are less likely to affect the pyridine ring, such as:

Logical Workflow for Troubleshooting Unwanted Pyridine Ring Reduction

G start Problem: Unwanted Pyridine Ring Reduction catalyst Evaluate Catalyst Choice start->catalyst conditions Modify Reaction Conditions catalyst->conditions Is catalyst appropriate for selectivity (e.g., Pd/C)? solution Achieve Selective Reduction catalyst->solution Switch to a more selective catalyst (e.g., Pd/C for nitro reduction). additives Introduce Additives conditions->additives Are conditions too harsh (high T/P)? conditions->solution Use lower temperature and pressure. reagents Consider Alternative Reducing Agents additives->reagents Is catalyst poisoning or deactivation an issue? additives->solution Add pyridine as a catalyst poison or acid to protonate the ring. reagents->solution Are catalytic hydrogenation methods still not selective enough?

Caption: Troubleshooting workflow for unwanted pyridine ring reduction.

Issue 2: Incomplete hydrogenation of the target functional group.

Question: I am attempting to reduce an alkene in a molecule containing a pyridine ring. The reaction is sluggish and does not go to completion, even with extended reaction times. What could be the issue?

Answer:

Incomplete hydrogenation in the presence of a pyridine ring often points to catalyst deactivation or "poisoning." The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the metal surface of the catalyst, blocking active sites and inhibiting the hydrogenation of other functional groups.[7][9]

Troubleshooting Steps:

  • Acidic Additives: The most common solution is to add a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid.[7] The acid protonates the pyridine nitrogen, forming a pyridinium (B92312) salt. This prevents the nitrogen's lone pair from binding to and poisoning the catalyst.

  • Increase Catalyst Loading: Increasing the catalyst-to-substrate ratio can sometimes compensate for partial deactivation.

  • Optimize Reaction Conditions: Increasing hydrogen pressure and/or temperature can enhance the reaction rate, but care must be taken to avoid conditions that would lead to the reduction of the pyridine ring.[10]

  • Choice of Catalyst: While Pd/C is common, for more stubborn cases, consider more active catalysts like PtO₂ (Adams' catalyst) or Rh-based catalysts, always in conjunction with an acidic solvent to mitigate poisoning.[9][11]

Experimental Workflow for Overcoming Catalyst Poisoning

G start Incomplete Hydrogenation of Target Functional Group check_poisoning Hypothesis: Catalyst Poisoning by Pyridine Nitrogen start->check_poisoning add_acid Add Stoichiometric Acid (e.g., HCl, Acetic Acid) check_poisoning->add_acid optimize Optimize Other Parameters add_acid->optimize If reaction is still slow end Complete Hydrogenation Achieved add_acid->end If successful increase_catalyst Increase Catalyst Loading optimize->increase_catalyst increase_conditions Increase H2 Pressure / Temperature optimize->increase_conditions change_catalyst Consider a More Active Catalyst (e.g., PtO2, Rh/C) optimize->change_catalyst increase_catalyst->end increase_conditions->end change_catalyst->end

Caption: Workflow for addressing incomplete hydrogenation due to catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is generally best for selectively hydrogenating a nitro group without reducing a pyridine ring?

A1: Palladium on carbon (Pd/C) is the most frequently cited catalyst for this transformation.[1][2] It offers a good balance of reactivity towards the nitro group and lower activity towards the pyridine ring under appropriate conditions. For enhanced selectivity, transfer hydrogenation using Pd/C with a hydrogen donor like formic acid or hydrazine hydrate is often very effective.[1][3][12]

Q2: Can I reduce a carbon-carbon double bond in a side chain without affecting the pyridine ring?

A2: Yes, this is achievable. The key is often to prevent catalyst poisoning by the pyridine nitrogen. Using a standard hydrogenation catalyst like Pd/C or PtO₂ in an acidic solvent such as acetic acid or with an additive like HCl is a common strategy. The acid protonates the pyridine, preventing its lone pair from deactivating the catalyst. Birch reduction can also be a viable method for the partial reduction of the pyridine ring, leaving a side-chain olefin intact.[13]

Q3: What conditions are required to fully hydrogenate the pyridine ring to a piperidine?

A3: Full hydrogenation of the pyridine ring typically requires more forcing conditions than the reduction of other functional groups.[10] Rhodium-based catalysts (e.g., Rh₂O₃, Rh/C) and Ruthenium-based catalysts are particularly effective.[9][11] Often, elevated temperatures (60-80°C) and pressures (30-80 bar) are necessary.[7][10] Platinum oxide (PtO₂) in an acidic solvent is also a classic and effective method.[14]

Q4: Is it possible to partially hydrogenate a pyridine ring to a dihydropyridine (B1217469) or tetrahydropyridine?

A4: Yes, partial hydrogenation is possible and can be synthetically useful. Milder reducing agents or specific catalytic systems can afford partially reduced products. For instance, reduction with lithium aluminum hydride can yield a mixture of dihydropyridines. Birch reduction conditions can also lead to dihydropyridine products.[15] Rhodium-catalyzed transfer hydrogenation of pyridinium salts can selectively produce 1,2,3,6-tetrahydropyridines.[16]

Data Presentation: Catalyst Performance in Selective Reductions

Table 1: Selective Reduction of a Nitro Group in the Presence of a Pyridine Ring

Catalyst SystemSubstrate ExampleHydrogen SourceSolventTemp. (°C)Pressure/TimeYieldReference
10% Pd/CHalogenated NitroarenesHydrazine HydrateMethanol (B129727)RT - 805 min - 1 hrHigh[1][3]
10% Pd/CVarious NitroarenesFormic AcidMethanolRT3 - 30 minQuantitative[12]
Sulfided PtActivated Heteroaryl Halides with Nitro GroupH₂Not specifiedLowLowHigh[17]
Co@NCVarious NitroarenesHydrazine HydrateNot specified8030 minHigh[18]

Table 2: Hydrogenation of Pyridine Ring to Piperidine

CatalystSubstrate ExampleHydrogen SourceSolventTemp. (°C)Pressure (bar)Conversion/YieldReference
Rh₂O₃Functionalized PyridinesH₂TFE405>99%[9]
PtO₂Substituted PyridinesH₂Glacial Acetic AcidRT50 - 70Good[14]
Pd-Ag/Al₂O₃PyridineH₂Not specified6070 atm99%[19]
Rh/KB (Electrocatalytic)PyridineWaterWaterAmbientAmbient98% Yield[20]

Experimental Protocols

Protocol 1: Selective Reduction of a Nitro Group to an Amine using Pd/C and Hydrazine Hydrate

This protocol is adapted from procedures for the selective reduction of nitroarenes in the presence of reducible halogen substituents and is applicable to substrates containing a pyridine ring.[1][3]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitro-pyridine substrate (1.0 mmol) and 10% Palladium on carbon (10 mol%).

  • Solvent: Add methanol (5 mL) to dissolve or suspend the substrate.

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (10.0 mmol) dropwise to the mixture. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C on the filter pad is pyrophoric and should not be allowed to dry. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography, recrystallization, or acid-base extraction as appropriate for the specific product.

Protocol 2: Prevention of Catalyst Poisoning during Alkene Hydrogenation using an Acidic Additive

This protocol is a general method for hydrogenating a reducible functional group in a molecule containing a pyridine ring.

  • Setup: In a hydrogenation vessel or a thick-walled flask (e.g., a Parr shaker bottle), add the pyridine-containing substrate (1.0 mmol) and a hydrogenation catalyst (e.g., 10% Pd/C or PtO₂, 5-10 mol%).

  • Solvent and Additive: Add a suitable solvent, typically a protic solvent like ethanol, methanol, or glacial acetic acid. If not using acetic acid as the solvent, add a stoichiometric equivalent of an acid (e.g., HCl in ether, or concentrated HCl) relative to the pyridine substrate.

  • Hydrogenation: Seal the vessel, and purge the system with an inert gas (e.g., nitrogen or argon). Carefully evacuate and backfill the vessel with hydrogen gas. Repeat this purge cycle 3-5 times.

  • Reaction: Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or higher in a specialized apparatus) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots (after safely venting the hydrogen). Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through Celite® to remove the catalyst, keeping the filter cake wet. If an acid was added, the product may be in the form of a salt. Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product as needed.

References

Technical Support Center: Stability of 3-Pyridinesulfonic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-Pyridinesulfonic acid in aqueous solutions. Due to the limited availability of specific quantitative stability data in published literature, this guide focuses on foundational principles, expected stability based on analogous compounds, and detailed protocols to enable users to perform robust stability assessments for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions under standard laboratory conditions?

A1: this compound is a highly polar and thermally robust molecule, exhibiting good stability in aqueous solutions at ambient temperature when protected from light.[1] Its high melting point of over 300°C suggests a stable molecular structure. However, it is reported to be light-sensitive, and prolonged exposure to light should be avoided.[1][2]

Q2: How is the stability of this compound affected by the pH of the aqueous solution?

Q3: Is this compound susceptible to degradation by light?

A3: Yes, this compound is known to be light-sensitive.[1][2] Therefore, solutions should be protected from light to prevent photodegradation. For rigorous stability studies, it is recommended to conduct photostability testing according to ICH Q1B guidelines, which involves exposing the solution to a combination of UV and visible light.[4][5]

Q4: What are the likely degradation pathways for this compound in aqueous solutions?

A4: Based on the chemistry of aromatic sulfonic acids and pyridine (B92270) derivatives, potential degradation pathways under stress conditions could include:

  • Photodegradation: Exposure to light may lead to the formation of hydroxylated species or other complex photoproducts.[6]

  • Hydrolysis (Desulfonation): Under high temperatures and potentially acidic conditions, the sulfonic acid group could be cleaved from the pyridine ring, yielding pyridine and sulfuric acid.

  • Oxidation: In the presence of oxidizing agents, the pyridine ring could be oxidized, potentially leading to ring-opening or the formation of N-oxides or hydroxylated derivatives.

Q5: How can I monitor the stability of my this compound solution?

A5: The most common and effective method for monitoring the stability of this compound and quantifying its degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[7][8] A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active substance and separate it from any degradation products, process impurities, or other components in the sample.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in color or appearance of the solution over time. Photodegradation due to exposure to light.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil. Prepare solutions fresh when possible.
Unexpected peaks appearing in the HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to systematically identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).
Decrease in the concentration of this compound without the appearance of new peaks. The degradation product may not be detectable by the current analytical method (e.g., it may be volatile or lack a chromophore).Use a mass spectrometer (LC-MS) to detect potential degradation products that are not UV-active. Check for the possibility of precipitation.
Precipitation observed in the solution. Change in pH affecting solubility, or formation of an insoluble degradation product.Verify the pH of your solution and adjust if necessary. Analyze the precipitate to identify its composition.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10] The following table summarizes typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[11]

Stress Condition Reagent/Condition Typical Concentration/Level Duration
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MUp to 72 hours at elevated temperature (e.g., 60-80°C)
Base Hydrolysis Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)0.1 M - 1 MUp to 72 hours at elevated temperature (e.g., 60-80°C)
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Up to 24 hours at room temperature
Thermal Degradation Heat60°C - 80°C (in solution) or higher for solidUp to 72 hours
Photodegradation Light exposure (ICH Q1B)Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.As required to meet exposure levels.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • pH meter

  • Volumetric flasks and pipettes

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 80°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 80°C.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Keep an aliquot of the stock solution (at its natural pH) at 80°C.

  • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a suitable analytical method, such as HPLC, to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV detector or photodiode array (PDA) detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or acetate (B1210297) buffer

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Conditions:

    • Mobile Phase: Start with a simple mobile phase, for example, a mixture of a buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent like acetonitrile or methanol.[12]

    • Elution: Begin with an isocratic elution (e.g., 95:5 Buffer:Acetonitrile) and then move to a gradient elution if necessary to resolve all peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound (around 262 nm).[13]

    • Column Temperature: 30°C.

  • Method Optimization:

    • Inject the control sample and the mixed forced degradation samples.

    • Evaluate the chromatograms for the resolution between the parent peak (this compound) and any degradation peaks.

    • Adjust the mobile phase composition (buffer pH, organic solvent ratio, gradient slope) to improve the separation.

  • Method Validation:

    • Once a suitable separation is achieved, the method should be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (HCl, Heat) Stock->Acid Base Base Hydrolysis (NaOH, Heat) Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal (Heat) Stock->Thermal Photo Photochemical (Light, UV/Vis) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If needed Pathway Identify Degradation Pathways HPLC->Pathway Method Develop Stability- Indicating Method HPLC->Method

Caption: Workflow for a forced degradation study.

Degradation_Pathways cluster_products Potential Degradation Products PSA This compound Desulfonated Pyridine + H₂SO₄ PSA->Desulfonated High Temp, Acid/Base Hydroxylated Hydroxypyridinesulfonic Acids PSA->Hydroxylated Photolysis, Oxidation Oxidized Pyridine-N-oxide Sulfonic Acid PSA->Oxidized Oxidation RingOpened Ring-Opened Products Hydroxylated->RingOpened Further Oxidation

Caption: Potential degradation pathways for this compound.

References

handling and storage of light-sensitive 3-Pyridinesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and storage of light-sensitive 3-Pyridinesulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 636-73-7) is a white to almost white crystalline powder.[1] It is a stable organic compound under normal temperatures and pressures. Due to its chemical properties, it serves as a crucial intermediate in the synthesis of various organic compounds.[2] Its most notable application is in the pharmaceutical industry as a key building block for the synthesis of active pharmaceutical ingredients (APIs), such as the proton pump inhibitor Vonoprazan.[1] It is also utilized in the electroplating industry.

Q2: Why is this compound considered light-sensitive?

A2: this compound is designated as a light-sensitive material, which means it can undergo degradation upon exposure to light.[3] This degradation can lead to the formation of impurities, which may compromise the integrity and purity of the compound, affecting experimental outcomes and the quality of the final products.[1]

Q3: What are the general safety precautions when handling this compound?

A3: this compound is a corrosive substance and should be handled with care in a well-ventilated area or under a chemical fume hood.[3][4] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and direct contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water and seek medical attention.[4]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its stability and purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is imperative to protect it from light by using an opaque or amber-colored container and storing it in a dark place, such as a cabinet.[3] The storage area should be away from heat, sparks, and open flames, and separate from incompatible materials like strong oxidizing agents, acids, and bases.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration of solid this compound (e.g., yellowing) Exposure to light, air, or contaminants.Discard the discolored material to avoid using a potentially degraded substance. Ensure the container is properly sealed and protected from light during storage.
Inconsistent experimental results Degradation of this compound due to improper handling or storage.Review your handling and storage procedures. Always work with the compound in a dimly lit area or use red light. Minimize the duration of exposure to ambient light during weighing and preparation of solutions. Prepare solutions fresh for each experiment if possible.
Formation of unknown impurities in reactions Use of degraded this compound.If you suspect degradation, it is advisable to use a fresh, properly stored batch of the compound. Analytical techniques such as HPLC can be used to check the purity of the starting material before use.
Low yield in a synthesis reaction The reactivity of this compound may have been compromised due to degradation.Ensure that all handling steps, from weighing to reaction setup, are performed with minimal light exposure. Use foil to cover flasks and other glassware containing the compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 636-73-7[1]
Molecular Formula C5H5NO3S
Molecular Weight 159.16 g/mol
Appearance White to almost white crystalline powder[1]
Melting Point >300 °C
Solubility Soluble in water[1]
Stability Stable under normal temperatures and pressures; Light-sensitive[3]
Incompatibilities Strong oxidizing agents, acids, bases[3]

Experimental Protocols

General Protocol for Handling Light-Sensitive this compound in an Experimental Workflow

  • Objective: To provide a standardized procedure for handling this compound to minimize light-induced degradation during a typical laboratory experiment.

  • Materials:

    • This compound (stored in an amber or opaque container)

    • Amber-colored volumetric flasks and beakers

    • Aluminum foil

    • Spatula

    • Weighing balance

    • Appropriate solvents

    • Personal Protective Equipment (PPE): lab coat, safety goggles, chemical-resistant gloves

  • Methodology:

    • Preparation of the Workspace: Whenever possible, conduct all manipulations in a designated low-light area. This can be achieved by dimming the lights in the laboratory or using a fume hood with the sash lowered and the light turned off. For highly sensitive applications, a darkroom with red light may be necessary.

    • Weighing the Compound:

      • Retrieve the this compound container from its dark storage location.

      • Minimize the time the container is open.

      • Quickly and accurately weigh the desired amount of the solid compound onto weighing paper or into a suitable container.

      • Immediately close the main stock container and return it to its proper storage.

    • Preparation of Solutions:

      • Transfer the weighed this compound into an amber-colored volumetric flask or a flask wrapped completely in aluminum foil.

      • Add the desired solvent and mix until the solid is fully dissolved.

      • If the solution needs to be stored, even for a short period, ensure the container is tightly sealed and remains protected from light.

    • Reaction Setup:

      • When adding the this compound solution to a reaction vessel, do so with minimal light exposure.

      • If the reaction is light-sensitive, wrap the reaction flask and any associated glassware (e.g., dropping funnel) with aluminum foil.

    • Post-Reaction Work-up and Analysis:

      • During any extraction, filtration, or purification steps, continue to protect the solutions and samples from light using amber glassware or aluminum foil.

      • If samples are to be analyzed by techniques such as HPLC or UV-Vis spectroscopy, use amber autosampler vials or vials wrapped in foil. Minimize the time the samples are exposed to light before analysis.

Mandatory Visualization

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling storage Store in tightly sealed, opaque container conditions Cool, dry, well-ventilated area Away from light, heat, and incompatibles storage->conditions Maintain ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Retrieve for Use weighing Weigh quickly in low-light conditions ppe->weighing dissolving Dissolve in amber glassware or foil-wrapped flask weighing->dissolving reaction Protect reaction vessel from light dissolving->reaction reaction->storage Return to Storage

Caption: Workflow for the proper storage and handling of light-sensitive this compound.

Troubleshooting_Logic start Inconsistent Experimental Results or Low Yield check_purity Is the starting material pure? start->check_purity check_handling Was the compound protected from light during handling? check_purity->check_handling Yes use_new_batch Use a fresh, properly stored batch of the compound check_purity->use_new_batch No improve_handling Implement strict light-protection measures in the workflow check_handling->improve_handling No success Problem Resolved check_handling->success Yes other_factors Investigate other experimental parameters (e.g., temperature, reagents) check_handling->other_factors If problem persists use_new_batch->check_handling improve_handling->success

Caption: A logical diagram for troubleshooting experimental issues with this compound.

References

improving yield in the multi-step synthesis of 3-Pyridinesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the multi-step synthesis of 3-Pyridinesulfonic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Sulfonation Step

Q1: My sulfonation of pyridine (B92270) is giving a very low yield. What are the critical factors to consider?

A1: The direct sulfonation of pyridine is notoriously challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1] Historically, this reaction requires harsh conditions. Early methods involved heating pyridine with concentrated sulfuric acid at 300-350°C for 24 hours, resulting in a yield of about 50%.[2] Key factors to improve the yield include:

  • Reaction Temperature: High temperatures are necessary to overcome the activation energy of the reaction.[2]

  • Catalyst: The use of a catalyst, such as mercuric sulfate, can lower the reaction temperature to around 230°C and increase the yield by approximately 20%.[2] However, the toxicity and disposal of mercury catalysts are significant drawbacks.[2][3]

  • Sulfonating Agent: Fuming sulfuric acid (oleum) is a more potent sulfonating agent than concentrated sulfuric acid and is often used.[2] The concentration of sulfur trioxide (SO₃) in the oleum (B3057394) is a critical parameter.

Q2: I am observing charring and the formation of dark, insoluble by-products during the sulfonation reaction. How can I prevent this?

A2: Charring is often a result of excessive heating or localized overheating.[4] To mitigate this:

  • Temperature Control: Implement precise and uniform heating. Using a jacketed reaction vessel with a circulating temperature-controlled fluid is highly recommended.[4]

  • Controlled Addition: If using oleum, add it slowly and in a controlled manner to manage the exothermic nature of the reaction.

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures, which can lead to product degradation.[5]

Multi-Step Synthesis from 3-Chloropyridine (B48278)

This modern approach avoids the use of heavy metals and often provides higher yields under milder conditions.[2][6]

Q3: What are the key steps in the synthesis of this compound starting from 3-chloropyridine?

A3: The synthesis involves three main steps:

  • N-Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine-N-oxide.[2][7]

  • Sulfonation (Nucleophilic Substitution): The 3-chloropyridine-N-oxide is reacted with a sulfonating agent, typically a sulfite (B76179) salt, to replace the chlorine atom with a sulfonic acid group, forming this compound-N-oxide.[2][7]

  • Reduction: The N-oxide is reduced to the desired this compound.[2][7]

Q4: My yield for the N-oxidation of 3-chloropyridine is lower than expected. What could be the issue?

A4: Incomplete reaction or side reactions can lower the yield. Key parameters to check are:

  • Oxidizing Agent: Hydrogen peroxide in acetic acid is a common reagent for this step.[7] Ensure the concentration and stoichiometry of the hydrogen peroxide are correct.

  • Temperature and Reaction Time: The reaction is typically carried out at around 80°C for several hours.[7] Monitor the reaction progress to determine the optimal reaction time.

  • Work-up: After the reaction, the excess oxidizing agent needs to be quenched, for example, with a sodium sulfite solution.[7] Inefficient quenching can lead to issues in the subsequent steps. The pH adjustment during work-up is also critical for efficient product extraction.

Q5: The sulfonation of 3-chloropyridine-N-oxide is not going to completion. How can I improve this step?

A5: This nucleophilic substitution reaction requires careful control of conditions:

  • Sulfonating Agent: Sodium sulfite is commonly used.[2][7] Ensure it is of good quality and used in sufficient excess.

  • Temperature and Pressure: The reaction is typically performed at elevated temperatures (e.g., 145°C) in an autoclave, which generates pressure (4-5 bars).[3][8] These conditions are crucial for driving the reaction to completion.

  • Reaction Time: A prolonged reaction time (e.g., 17 hours) is often necessary.[3][7][8]

Q6: The final reduction step to this compound is resulting in a complex mixture. What are the best practices for this hydrogenation?

A6: Catalytic hydrogenation is the preferred method for reducing the N-oxide.[2]

  • Catalyst: Raney nickel is an effective catalyst for this reduction.[3][7] Ensure the catalyst is active.

  • Hydrogen Pressure: The reaction is typically carried out under hydrogen pressure (e.g., 7 bars).[3][8]

  • Temperature: The hydrogenation is usually performed at elevated temperatures (e.g., 95-110°C).[3][7][8]

  • Reaction Medium: The reaction can be carried out in an aqueous alkaline solution.[3]

Purification and Isolation

Q7: I am having difficulty isolating pure this compound. What is the best method for purification?

A7: this compound is a zwitterionic compound, and its solubility is highly dependent on pH.[5]

  • Crystallization: The most common purification method is recrystallization from water or aqueous ethanol.[9]

  • pH Adjustment: Careful adjustment of the pH is crucial for inducing precipitation. For similar compounds like 4-aminopyridine-3-sulfonic acid, a pH of 2-3 is used for precipitation.[5]

  • Washing: Wash the filtered product with cold deionized water to remove impurities.[5] Due to its high water solubility, extraction into organic solvents is generally inefficient.[5][10]

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey ReagentsReaction ConditionsReported YieldAdvantagesDisadvantages
Direct Sulfonation PyridineFuming H₂SO₄, HgSO₄ (catalyst)230°C~70%[2]Fewer stepsHarsh conditions, toxic heavy metal catalyst, high energy consumption.[2][3]
From 3-Chloropyridine 3-ChloropyridineH₂O₂, Acetic Acid, Na₂SO₃, Raney Ni, H₂Multi-step, 80-145°C, elevated pressure75-80%[2]Milder conditions, avoids heavy metals, environmentally safer.[2][3]Multi-step process.
From 3-Aminopyridine 3-AminopyridineNaNO₂, SO₂, CuClDiazotization, Sandmeyer-type reactionNot specified in detailUtilizes a readily available starting material.[6]Handling of diazonium salts can be hazardous.

Experimental Protocols

Synthesis of this compound from 3-Chloropyridine

This protocol is based on a patented industrial process.[2][7]

Step 1: Synthesis of 3-Chloropyridine-N-Oxide

  • In a suitable reactor, charge 113.5 g of 3-chloropyridine and 250 ml of acetic acid.

  • Heat the mixture to 80°C.

  • Over a period of 3 hours, add 75 g of 70% hydrogen peroxide dropwise, maintaining the temperature at 80°C.

  • Stir the mixture for an additional 5 hours at 80°C.

  • After completion, cool the reaction mixture and quench the excess oxidant by adding a sodium sulfite solution.

  • Distill off the acetic acid and water under vacuum until the liquid temperature reaches 80°C.

  • Cool the residue and add 334 g of 50% sodium hydroxide (B78521) at 50°C.

  • Extract the product with toluene. The combined organic phases are distilled to remove the toluene, yielding 3-chloropyridine-N-oxide. The reported yield is 98-99%.[7]

Step 2: Synthesis of this compound-N-Oxide

  • In an autoclave, charge 129 g of 3-chloropyridine-N-oxide, 252 g of sodium sulfite, and 700 ml of distilled water.

  • Heat the mixture to 145°C and stir for 17 hours. A pressure of 4-5 bars will develop.

  • After the reaction, distill off most of the water.

  • Acidify the mixture at 70°C with 500 ml of concentrated hydrochloric acid.

  • Stir the resulting suspension for 30 minutes.

  • The product, this compound-N-oxide, crystallizes upon cooling and is collected by filtration and dried. The reported yield is 76-80%.[7]

Step 3: Synthesis of this compound

  • Dissolve 51 g (0.29 mol) of this compound-N-oxide in 200 ml of water.

  • Make the solution alkaline with 25 g of 50% sodium hydroxide solution and add 5 g of Raney nickel.

  • Heat the mixture in an autoclave to 95°C and hydrogenate at 7 bars of hydrogen pressure.

  • The hydrogenation is typically complete within 3 hours.

  • After the reaction, filter off the catalyst.

  • Concentrate the mother liquor to dryness.

  • The crude product can be purified by recrystallization from isopropanol (B130326) and hydrochloric acid.[7]

Mandatory Visualization

SynthesisWorkflow Start 3-Chloropyridine N_Oxide 3-Chloropyridine-N-Oxide Start->N_Oxide 1. N-Oxidation (H₂O₂, Acetic Acid) Sulfonated_N_Oxide This compound-N-Oxide N_Oxide->Sulfonated_N_Oxide 2. Sulfonation (Na₂SO₃, H₂O, 145°C) Final_Product This compound Sulfonated_N_Oxide->Final_Product 3. Reduction (H₂, Raney Ni)

Caption: Multi-step synthesis of this compound from 3-Chloropyridine.

References

troubleshooting HPLC separation of 3-Pyridinesulfonic acid and impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 3-Pyridinesulfonic acid and its related impurities. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Peak Tailing)

Q1: My peak for this compound is showing significant tailing. What is causing this and how can I fix it?

A1: Peak tailing for this compound is a common problem and typically indicates undesirable secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself.[1] this compound is a strong acid, meaning it is anionic over a wide pH range.[2] This can lead to strong interactions with the stationary phase.

Primary Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These groups can become ionized and interact with basic analytes, but can also cause issues with strongly acidic compounds.[3][4] At mid-range pH, these interactions can lead to peak tailing.[3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like phosphoric acid or formic acid ensures the silanol groups are fully protonated (not ionized), minimizing these secondary interactions and improving peak symmetry.[5]

    • Solution 2: Use a Modern, End-Capped Column: High-purity silica (B1680970) columns that are thoroughly end-capped are designed to have minimal residual silanol activity.[3][5] Columns with low silanol activity are recommended for polar compounds like this compound.[6]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[5]

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely issue.[5][7]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the column and detector can cause peak broadening and tailing.[3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.[3]

Below is a troubleshooting workflow for addressing peak tailing:

G A Peak Tailing Observed for This compound B Inject a Neutral Marker (e.g., Uracil) A->B C Does the Neutral Marker Tail? B->C D Physical Problem (Extra-column volume, void, frit blockage) C->D Yes F Chemical Problem (Secondary Interactions) C->F No E Check and Optimize System Plumbing (tubing, connections). Replace column if voided. D->E J Problem Resolved E->J G Lower Mobile Phase pH to 2.5-3.0 F->G H Use High-Purity, End-Capped Column F->H I Reduce Sample Concentration F->I G->J H->J I->J

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Resolution

Q2: I am not able to separate this compound from a closely eluting impurity. What steps can I take to improve resolution?

A2: Loss of resolution can be due to a variety of factors related to the mobile phase, column, or general system setup.[8][9]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Solvent Strength: Modifying the ratio of acetonitrile (B52724) to the aqueous buffer can significantly impact selectivity.[8] Try decreasing the percentage of acetonitrile to increase the retention and potentially improve the separation of early-eluting peaks.

    • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of impurities, thus changing their retention time relative to this compound.[8]

  • Evaluate the Column:

    • Column Contamination: Impurities from previous injections can accumulate on the column, affecting its performance.[8] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol).[7]

    • Column Degradation: With extended use, the stationary phase can degrade, leading to a loss of efficiency and resolution. If flushing does not help, the column may need to be replaced.[8][9]

  • System Parameters:

    • Temperature Control: Operating at a consistent, elevated temperature (e.g., 30-40°C) using a column oven can improve peak efficiency and sometimes alter selectivity.[7]

    • Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.

Issue 3: Unstable Retention Times

Q3: The retention time for my this compound peak is drifting or shifting between injections. What is the cause?

A3: Retention time variability is a common issue that can compromise peak identification and quantification.[10] The cause can be chemical (related to the mobile phase or column) or physical (related to the HPLC system).[10][11]

Potential Causes & Solutions:

Potential CauseRecommended Action
Improper Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting injections, especially when using a new method or after the system has been idle.[12] This is critical for gradient methods.
Mobile Phase Composition Change An error of just 1% in the organic solvent composition can change retention times by 5-15%.[13] Prepare mobile phases carefully and accurately. If preparing online, ensure the pump's mixing performance is adequate. Volatile components (like TFA) can evaporate over time, changing the mobile phase composition.[10] Prepare fresh mobile phase daily.
Fluctuating Column Temperature Inconsistent temperature will cause retention times to drift.[7] Use a thermostatically controlled column oven to maintain a stable temperature.
System Leaks or Pump Issues Leaks in the system will cause a drop in pressure and an increase in retention times.[14] Check all fittings for leaks. Inconsistent pump performance can also lead to variable flow rates.[7]
Column Contamination A buildup of contaminants from the sample matrix can alter the column chemistry over time.[12] Use a guard column and appropriate sample preparation (e.g., filtration) to protect the analytical column.[13]

Experimental Protocols

Recommended HPLC Method for this compound

This method provides a starting point for the analysis of this compound. Optimization may be required depending on the specific impurities and matrix.

ParameterRecommended Condition
Column Reversed-Phase C18, 250 x 4.6 mm, 5 µm (or similar)
Mobile Phase A 0.1% Phosphoric Acid in Water (or 0.1% Formic Acid for MS)
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient depending on impurities. A starting point could be 95% A / 5% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 262 nm[15]
Sample Diluent Mobile Phase A or Water

Method based on principles from available literature.[6][16]

Frequently Asked Questions (FAQs)

Q: What are the common impurities of this compound? A: Impurities can arise from the synthesis process. For example, pyridine-3-sulfonyl chloride is a precursor that can hydrolyze to this compound.[16] Other related substances could include different positional isomers or starting materials from the synthesis route.[15] this compound itself is also known as an impurity of the drug Vonoprazan.[17]

Q: Why is a low pH mobile phase recommended? A: A low pH (around 2.5-3.0) serves two main purposes. First, it suppresses the ionization of residual silanol groups on the silica surface of the column, which reduces peak tailing.[2][5] Second, it ensures that this compound is in a consistent ionic state, leading to reproducible retention.

Q: Can I use a different organic modifier instead of acetonitrile? A: Yes, methanol (B129727) can also be used as the organic modifier in reversed-phase HPLC. Acetonitrile and methanol have different selectivities, so switching between them may improve the resolution of co-eluting peaks. Acetonitrile generally has a lower viscosity and provides better peak efficiency.

Q: How should I prepare my sample for injection? A: It is recommended to dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase (e.g., water).[7] Dissolving the sample in a much stronger solvent can lead to peak distortion.[7] All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[8]

Q: What is a guard column and should I use one? A: A guard column is a short, disposable column installed before the main analytical column. It contains the same packing material and is designed to adsorb strongly retained impurities and particulates from the sample.[13] Using a guard column is highly recommended as it protects the more expensive analytical column, extending its lifetime and improving method robustness.[13]

G A Sample Preparation B Dissolve Sample in Mobile Phase or Weaker Solvent A->B C Filter Sample (0.22 or 0.45 µm filter) B->C D HPLC Injection C->D E Guard Column (Optional but Recommended) D->E F Analytical Column E->F G Detection (UV) F->G H Data Analysis G->H

Caption: General experimental workflow for HPLC analysis.

References

Technical Support Center: Managing the Corrosive Nature of 3-Pyridinesulfonic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of 3-Pyridinesulfonic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound corrosive?

A1: this compound is a strong acid due to the presence of the sulfonic acid group (-SO₃H) attached to the pyridine (B92270) ring.[1][2] Its low pKa value indicates a high degree of dissociation in aqueous solutions, releasing protons (H+) that contribute to its corrosive nature towards many materials, particularly metals.

Q2: What are the primary safety concerns when handling this compound?

A2: The primary safety concerns are its severe corrosive effects on skin, eyes, and the respiratory tract.[3][4][5] Direct contact can cause severe burns and eye damage.[3][4] Inhalation of its dust or vapors may lead to respiratory irritation and chemical burns to the respiratory tract.[3][6] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3][4][5]

Q3: What materials are recommended for constructing reactors and handling equipment for reactions involving this compound?

A3: Due to its corrosive nature, careful selection of materials is critical.

  • Highly Recommended: Glass-lined steel reactors are an excellent choice as they combine the structural strength of steel with the high corrosion resistance of glass.[7][8][9] Borosilicate glass is also suitable, especially for smaller-scale reactions where process visibility is beneficial.

  • Good Resistance: Nickel-chromium-molybdenum alloys, such as Hastelloy C-276, offer exceptional resistance to a wide range of acidic and chloride-containing environments and are suitable for reactors, heat exchangers, and other process equipment.[4][6][10][11][12]

  • Limited Use: Stainless steels, such as 304 and 316, have limited resistance to sulfonic acids, especially at elevated temperatures and concentrations.[13][14] Their use should be carefully evaluated, and they are generally not recommended for primary reaction vessels without additional corrosion protection measures.[14]

Q4: Can I use stainless steel for my reaction with this compound?

A4: The suitability of stainless steel (e.g., 316L) depends on the specific reaction conditions, including temperature, concentration of the acid, and the presence of other corrosive species like chlorides. While stainless steel 316 has better corrosion resistance than 304 in acidic environments due to its molybdenum content, it can still be susceptible to corrosion by strong acids like this compound, particularly at higher temperatures.[13][15][16] For reactions involving this acid, especially in production settings, more resistant materials like glass-lined steel or Hastelloy are generally preferred.[7][14]

Q5: Are there any known corrosion inhibitors that can be used in reactions with this compound?

A5: Yes, various organic compounds, including those with pyridine and sulfonate functional groups, have been investigated as corrosion inhibitors in acidic media.[1][5][17][18][19][20][21][22][23][24] These inhibitors typically function by adsorbing onto the metal surface and forming a protective layer.[20][22] However, the compatibility of a specific inhibitor with your reaction chemistry must be verified to ensure it does not interfere with the desired transformation or contaminate the product. It is recommended to conduct small-scale compatibility tests before employing an inhibitor in a larger-scale reaction.

Troubleshooting Guides

Issue 1: Unexpected Color Change or Particulate Matter in the Reaction Mixture
  • Possible Cause: Corrosion of the reactor or other metallic components, leading to the leaching of metal ions into the reaction mixture.

  • Troubleshooting Steps:

    • Immediate Action: If safe to do so, stop the reaction and cool it down.

    • Analysis: Take a sample of the reaction mixture and analyze for metal content (e.g., iron, chromium, nickel) using techniques like Inductively Coupled Plasma (ICP) spectroscopy.

    • Inspection: After safely emptying and cleaning the reactor, visually inspect the internal surfaces for signs of corrosion such as pitting, discoloration, or etching.

    • Solution:

      • If corrosion is confirmed, transfer the reaction to a more resistant vessel (e.g., glass-lined or Hastelloy).

      • For future reactions, select a more appropriate reactor material based on the material compatibility data.

      • Consider the use of a compatible corrosion inhibitor if changing the reactor is not feasible.

Issue 2: Slower than Expected Reaction Rate or Lower Yield
  • Possible Cause: Leached metal ions from reactor corrosion may be interfering with the catalyst or reacting with starting materials or products.

  • Troubleshooting Steps:

    • Analysis: As in the previous issue, analyze the reaction mixture for the presence of leached metals.

    • Literature Review: Check if the metals detected are known to inhibit or interfere with the specific type of reaction being performed.

    • Experimentation: Conduct a small-scale control experiment in a completely inert vessel (e.g., all-glass) to see if the reaction rate and yield improve.

    • Solution:

      • Switch to a more corrosion-resistant reactor material.

      • If applicable, use a metal scavenger to remove interfering metal ions from the reaction mixture, though this adds a purification step.

Issue 3: Difficulty in Product Purification
  • Possible Cause: Contamination of the crude product with metal salts formed from the reaction of this compound with the corroded reactor material.

  • Troubleshooting Steps:

    • Characterization: Analyze the impurities in the product to identify the presence of metal complexes.

    • Purification Strategy: Develop a purification strategy to remove these metal impurities, such as chelation followed by extraction or specialized chromatography.

    • Prevention: The most effective solution is to prevent the corrosion in the first place by selecting appropriate reactor materials.

Data Presentation

Table 1: Qualitative Material Compatibility with this compound

MaterialCompatibilityNotes
Glass-Lined Steel ExcellentHighly resistant to a wide range of acids, including sulfonic acids. The best option for versatile and long-term use.[7][8][9]
Borosilicate Glass ExcellentChemically inert and allows for visual monitoring of the reaction. Suitable for lab and pilot scales.
Hastelloy C-276 Very GoodA nickel-chromium-molybdenum alloy with excellent resistance to strong acids and localized corrosion.[4][6][10][11][12]
Stainless Steel 316/316L Fair to PoorSusceptible to corrosion, especially at elevated temperatures and concentrations. May be suitable for short-term use under mild conditions, but requires careful monitoring.[13][15][16]
Stainless Steel 304 PoorNot recommended for use with this compound due to its lower corrosion resistance compared to 316.[13][14]
Aluminum Not RecommendedHighly susceptible to acid corrosion.
Carbon Steel Not RecommendedRapidly corrodes in the presence of strong acids.

Note: This table provides general guidance. Material compatibility can be affected by temperature, pressure, concentration, and the presence of other chemical species. It is always recommended to perform specific corrosion tests under actual process conditions.

Experimental Protocols

Protocol 1: Material Coupon Testing for Corrosion Rate Determination

This protocol describes a method to quantitatively assess the corrosion resistance of a material to a specific reaction mixture containing this compound.

Objective: To determine the corrosion rate of a material coupon under simulated reaction conditions.

Materials:

  • Material coupons (e.g., Stainless Steel 316L, Hastelloy C-276) with known surface area and weight.

  • A small, inert reaction vessel (e.g., glass flask).

  • The planned reaction mixture containing this compound and all other reagents and solvents.

  • High-precision analytical balance.

  • Ultrasonic bath.

  • Inhibitor (if being tested).

Procedure:

  • Coupon Preparation:

    • Clean the material coupons with a non-corrosive solvent (e.g., acetone, ethanol) in an ultrasonic bath to remove any grease or contaminants.

    • Dry the coupons thoroughly.

    • Accurately weigh each coupon to at least four decimal places and record the initial weight (W_initial).

    • Measure the dimensions of the coupons to calculate the total surface area (A).

  • Exposure:

    • Place the prepared coupons in the reaction vessel.

    • Add the reaction mixture (including the inhibitor if applicable).

    • Heat and stir the mixture to the intended reaction temperature and for the planned duration.

  • Post-Exposure Cleaning:

    • After the specified time, carefully remove the coupons from the reaction mixture.

    • Clean the coupons according to standard procedures (e.g., ASTM G1) to remove any corrosion products without removing the base metal. This may involve gentle brushing with a non-metallic brush and rinsing with appropriate cleaning solutions.

    • Dry the coupons thoroughly.

  • Final Measurement:

    • Weigh the cleaned and dried coupons and record the final weight (W_final).

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW) = W_initial - W_final.

    • Calculate the corrosion rate in millimeters per year (mm/year) using the following formula: Corrosion Rate (mm/year) = (8.76 x 10⁴ x ΔW) / (A x D x T) Where:

      • ΔW = Weight loss in grams

      • A = Surface area in cm²

      • D = Density of the material in g/cm³

      • T = Exposure time in hours

Protocol 2: General Procedure for a Reaction Using this compound in a Glass-Lined Reactor

Objective: To provide a general workflow for safely conducting a chemical reaction involving this compound.

Equipment:

  • Glass-lined steel reactor with appropriate agitation, heating/cooling, and condenser systems.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses with side shields, face shield, lab coat.

Procedure:

  • Pre-Reaction Checks:

    • Ensure the glass lining of the reactor is intact and free from any cracks or defects.

    • Verify that all gaskets and seals are made of a material compatible with the reaction components.

    • Ensure the reaction is performed in a well-ventilated area with access to an emergency shower and eyewash station.

  • Charging the Reactor:

    • Charge the reactor with the solvent and other less reactive starting materials.

    • Slowly and carefully add the this compound. For solid acid, this should be done in portions to control any initial exotherm.

  • Running the Reaction:

    • Start agitation to ensure proper mixing.

    • Gradually heat the reactor to the desired temperature. Monitor the temperature closely.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor to a safe temperature.

    • Carefully quench the reaction if necessary.

    • Transfer the reaction mixture to a suitable container for further processing, ensuring the receiving vessel is also made of a compatible material.

  • Cleaning:

    • Thoroughly clean the reactor according to the manufacturer's instructions, using appropriate cleaning agents that are compatible with the glass lining.

Mandatory Visualization

Corrosion_Management_Workflow Corrosion Management Workflow for this compound Reactions cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting A Define Reaction Conditions (Temp, Conc., Reagents) B Material Selection (Consult Compatibility Table) A->B C Select Primary Material (Glass-Lined, Hastelloy) B->C D Consider Corrosion Inhibitor (If necessary and compatible) B->D E Perform Reaction in Selected Equipment C->E D->E F Monitor for Corrosion Indicators (Color change, particulates) E->F G Corrosion Suspected? F->G H Analyze Mixture for Metal Ions G->H Yes K Reaction Complete Proceed to Purification G->K No I Inspect Equipment Post-Reaction H->I J Re-evaluate Material Selection or Inhibitor Use I->J J->B

Caption: A logical workflow for managing corrosion risks in reactions involving this compound.

Troubleshooting_Workflow Troubleshooting Guide for Corrosion-Related Issues Start Observe Anomaly (e.g., color change, low yield) Q1 Is reactor corrosion a possible cause? Start->Q1 A1 Analyze reaction mixture for leached metals (ICP). Q1->A1 Yes A4 Consider alternative causes (e.g., side reactions, reagent purity). Q1->A4 No Q2 Metals Detected? A1->Q2 A2 Inspect reactor internals for visible corrosion. Q2->A2 Yes Q2->A4 No A3 Switch to a more resistant reactor (e.g., Glass-Lined, Hastelloy). A2->A3 A5 Review product purification for metal contamination. A2->A5 End End A3->End Problem Resolved

Caption: A step-by-step guide for troubleshooting common issues arising from corrosion.

References

Technical Support Center: Optimization of Reaction Conditions for Sulfonation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of pyridine (B92270) derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process.

Question 1: Why is my sulfonation of pyridine yielding no or very low product?

Answer: The low reactivity of the pyridine ring towards electrophilic aromatic substitution is a primary challenge. The nitrogen atom deactivates the ring by withdrawing electron density, and under the strongly acidic conditions required for sulfonation, the nitrogen is protonated, further deactivating the ring.[1] Several factors could be contributing to low or no yield:

  • Insufficiently Harsh Conditions: Classical sulfonation of pyridine requires very high temperatures (300-350°C) when using concentrated sulfuric acid alone.[1]

  • Catalyst Absence: The addition of a catalyst, such as mercury(II) sulfate (B86663), can significantly lower the required reaction temperature to around 230-240°C and improve yields.[1][2][3][4]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration, which can be up to 24 hours in some methods.[1][3]

  • Reagent Quality: The use of fuming sulfuric acid (oleum) is often necessary to provide a high concentration of the active electrophile, sulfur trioxide (SO₃).[2][5]

Question 2: How can I improve the regioselectivity of my pyridine sulfonation? I am getting a mixture of isomers.

Answer: Controlling regioselectivity is a common challenge in pyridine functionalization.[6]

  • Classical Sulfonation: Traditional electrophilic sulfonation of unsubstituted pyridine almost exclusively yields the pyridine-3-sulfonic acid isomer. This is because the carbocation intermediate formed by attack at the 3-position is more stable than the intermediates for attack at the 2- or 4-positions.[1] If you are obtaining other isomers, it could be due to very high reaction temperatures (around 330°C), which can lead to a mixture of 3- and 4-isomers, as well as 4-hydroxypyridine (B47283) as a byproduct.[7]

  • C4-Selective Sulfonylation: For selective C4-sulfonylation, modern methods involving pyridine activation with triflic anhydride (B1165640) (Tf₂O) followed by a base-mediated addition of a sulfinic acid salt have been developed. The choice of base and solvent is critical for controlling regioselectivity in this method. For instance, using N-methylpiperidine as a base in chloroform (B151607) has been shown to provide high C4 selectivity.[1][6]

  • Electrochemical Methods: An electrochemical approach has been developed for the meta-C-H sulfonylation of pyridines with high regioselectivity.[8][9][10] This method utilizes a temporary dearomatization strategy.[8]

Question 3: The reaction conditions are too harsh for my substituted pyridine derivative. Are there milder alternatives?

Answer: Yes, several strategies can be employed to achieve sulfonation under milder conditions:

  • Pyridine-N-Oxide Intermediate: The use of a pyridine-N-oxide derivative can facilitate sulfonation. The N-oxide is more susceptible to electrophilic attack. The sulfonation of a 3-chloro-pyridine-N-oxide, followed by reduction of the N-oxide, provides a route to pyridine-3-sulfonic acid under less extreme conditions.[1]

  • SO₃ Complexes: Using complexes of sulfur trioxide with reagents like pyridine or DMF can offer a more controlled and milder sulfonation process compared to oleum.[11][12][13]

  • Modern C-H Functionalization: The C4-selective sulfonylation using triflic anhydride activation is performed at low temperatures (e.g., -78°C to room temperature), representing a significantly milder alternative to classical methods.[1]

Question 4: I am observing significant charring and decomposition of my starting material. How can I prevent this?

Answer: Charring and decomposition are indicative of excessively harsh reaction conditions for your specific substrate.

  • Lower Reaction Temperature: If possible, lower the reaction temperature. The use of a mercury(II) sulfate catalyst allows for a reduction in temperature from 300-350°C to 230-240°C in classical sulfonations.[1][2][3]

  • Controlled Reagent Addition: Ensure that reagents are added slowly and with adequate cooling, especially the initial addition of pyridine to oleum, which is highly exothermic.[1][2] The temperature should not exceed 75°C during this addition.[2]

  • Consider Milder Reagents: As mentioned previously, employing SO₃-pyridine complexes or exploring modern C-H activation methodologies can circumvent the need for high temperatures.[1][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the role of mercury(II) sulfate in the sulfonation of pyridine?

A1: Mercury(II) sulfate acts as a catalyst, allowing the sulfonation to proceed under milder conditions (lower temperature) and often with improved yields compared to using sulfuric acid alone.[1][2][3][4]

Q2: How can I achieve C4-sulfonylation of pyridine?

A2: A modern approach involves the activation of the pyridine ring with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. The use of N-methylpiperidine as a base in chloroform has been shown to give high selectivity for the C4-position.[1][6]

Q3: What are the typical work-up procedures for a classical pyridine sulfonation?

A3: A typical work-up involves carefully cooling the reaction mixture and then pouring it onto crushed ice or into ethanol (B145695) to precipitate the product.[2][7] The acidic solution is then neutralized with a base like calcium carbonate or sodium hydroxide (B78521) to precipitate the sulfonic acid as its salt. The crude product is collected by filtration and can be purified by recrystallization.[1]

Q4: Are there any modern, metal-free methods for pyridine sulfonation?

A4: Yes, electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates offers a metal-free alternative. This method proceeds through a redox-neutral dearomatization-rearomatization strategy.[8][9][10]

Q5: What are some common side products in pyridine sulfonation?

A5: At very high temperatures (e.g., 330°C), in addition to the desired pyridine-3-sulfonic acid, you might observe the formation of the pyridine-4-sulfonic acid isomer and 4-hydroxypyridine.[7] In reactions with primary amines, bis-sulfonated products can also be a side product.[14]

Data Presentation

Table 1: Comparison of Reaction Conditions for Pyridine Sulfonation

MethodReagentsTemperature (°C)Time (h)ProductYield (%)CatalystReference
Fischer MethodPyridine, conc. H₂SO₄300-35024Pyridine-3-sulfonic acid50None[1]
Elvain et al.Pyridine, H₂SO₄230Not specifiedPyridine-3-sulfonic acid~70HgSO₄[1]
Indirect (N-Oxide)3-Chloro-pyridine-N-oxide, NaHSO₃14517Pyridine-3-sulfonic acidNot specifiedNone[1]
C4-SelectivePyridine, Tf₂O, Sodium 4-toluenesulfinate-78 to RT164-(p-tolylsulfonyl)pyridineNot specifiedNone[1]

Experimental Protocols

Protocol 1: Classical Sulfonation of Pyridine using a Mercury Catalyst [1][2]

Warning: This reaction involves highly corrosive and toxic materials. It must be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 750 parts by weight of fuming sulfuric acid (oleum).

  • Reagent Addition: Begin stirring and cool the flask in an ice bath. Slowly add 250 parts by weight of pyridine dropwise from the dropping funnel, ensuring the reaction mixture temperature does not exceed 75°C.[2]

  • Catalyst Addition: After the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate.

  • Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for 13-14 hours with continuous stirring.[2]

  • Work-up and Isolation: Allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into ethanol to precipitate the product.[2][7] Further cool the mixture to below 5°C to maximize precipitation.

  • Purification: Collect the precipitated 3-pyridinesulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.

Protocol 2: C4-Selective C-H Sulfonylation of Pyridine [1][6]

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.

  • Activation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform and stir the mixture at -78°C for 15 minutes.

  • Base and Sulfinate Addition: Add N-methylpiperidine (3.2 equiv.) to the reaction mixture. In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform and add this suspension to the reaction mixture at -78°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualization

classical_sulfonation_workflow cluster_setup Reaction Setup cluster_reaction Sulfonation cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Add Oleum to Flask cool 2. Cool in Ice Bath setup->cool add_pyridine 3. Add Pyridine Dropwise (T < 75°C) cool->add_pyridine add_catalyst 4. Add HgSO₄ Catalyst add_pyridine->add_catalyst heat 5. Heat to 230-240°C for 13-14h add_catalyst->heat cool_rt 6. Cool to Room Temp. heat->cool_rt precipitate 7. Pour into Ethanol cool_rt->precipitate cool_precip 8. Cool to < 5°C precipitate->cool_precip filtrate 9. Filter Product cool_precip->filtrate recrystallize 10. Recrystallize filtrate->recrystallize c4_selective_sulfonylation_logic cluster_activation Pyridine Activation cluster_addition Nucleophilic Addition cluster_rearomatization Rearomatization pyridine Pyridine activated_pyridine Activated Pyridinium Intermediate pyridine->activated_pyridine + Tf₂O tf2o Triflic Anhydride (Tf₂O) -78°C adduct Dihydro-pyridine Adduct activated_pyridine->adduct + Sulfinate + Base sulfinate Sulfinic Acid Salt sulfinate->adduct base Base (e.g., N-Methylpiperidine) base->adduct product C4-Sulfonylated Pyridine adduct->product Rearomatization elimination Elimination troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Insufficient Temperature start->cause1 cause2 Absence of Catalyst start->cause2 cause3 Short Reaction Time start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Increase Temperature (e.g., to 230-240°C) cause1->sol1 sol2 Add HgSO₄ Catalyst cause2->sol2 sol3 Increase Reaction Time cause3->sol3 sol4 Use Fuming H₂SO₄ (Oleum) cause4->sol4

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. The position of the sulfonic acid group on the pyridine (B92270) ring significantly influences the electronic properties and, consequently, the reactivity profile of each isomer. This analysis is supported by established chemical principles to aid in the selection and application of these compounds in research and development.

Introduction

Pyridine-sulfonic acids are a class of organic compounds that incorporate both the basic pyridine ring and the strongly acidic sulfonic acid group. This combination of functionalities imparts unique chemical properties, making them valuable intermediates in pharmaceuticals and materials science. The location of the sulfonic acid group at the 2-, 3-, or 4-position dictates the electronic distribution within the pyridine ring, leading to distinct differences in their reactivity towards nucleophilic and electrophilic species.

Data Presentation: Physicochemical Properties and Reactivity Summary

The following tables summarize the key physicochemical properties and the expected reactivity of the three isomers based on established principles of organic chemistry.

Table 1: Physicochemical Properties of Pyridine-sulfonic Acid Isomers

PropertyPyridine-2-sulfonic AcidPyridine-3-sulfonic AcidPyridine-4-sulfonic Acid
Molecular Formula C₅H₅NO₃SC₅H₅NO₃SC₅H₅NO₃S
Molar Mass 159.16 g/mol 159.16 g/mol 159.16 g/mol
Melting Point (°C) 244-249[1][2]>300[1]~330 (decomposes)[1]
Predicted pKa -2.92 ± 0.18[1][2][3]-2.30 ± 0.18[1]-2.85 ± 0.50[1]
Appearance White to light yellow powder/crystal[1][2]White crystalline powder[1]White to off-white solid[1]
Water Solubility Soluble[2]Soluble[1]Soluble

Table 2: Comparative Reactivity of Pyridine-sulfonic Acid Isomers

Reaction TypeReactivity OrderRationale
Nucleophilic Aromatic Substitution (SNAr) (Sulfonate as leaving group)4- > 2- >> 3-The nitrogen atom stabilizes the negative charge in the Meisenheimer intermediate for attack at the 2- and 4-positions. The 3-position lacks this stabilization.[1]
Electrophilic Aromatic Substitution (SEAr) 3- > 2- ≈ 4-The pyridine ring is electron-deficient and the sulfonic acid group is strongly deactivating. Electrophilic attack is disfavored at all positions but occurs preferentially at the 3-position to avoid placing a positive charge adjacent to the electronegative nitrogen atom.[1]
Desulfonation (Acid-Catalyzed) 3- > 2- ≈ 4- (Predicted)Desulfonation is the reverse of sulfonation. Since the 3-isomer is the kinetic and thermodynamic product of sulfonation, it is expected to be the most susceptible to the reverse reaction under equilibrium conditions.

Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. The sulfonic acid group (or more accurately, the sulfonate group under neutral or basic conditions) can act as a leaving group.

The reactivity of the isomers is dictated by the stability of the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

  • Pyridine-4-sulfonic acid is the most reactive isomer. The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[1]

  • Pyridine-2-sulfonic acid is also highly reactive for the same reason. The intermediate is stabilized by delocalization of the negative charge onto the ring nitrogen.[1] Its reactivity may be slightly less than the 4-isomer due to potential steric hindrance from the adjacent nitrogen.[1]

  • Pyridine-3-sulfonic acid is the least reactive isomer.[1] The negative charge in the intermediate cannot be delocalized onto the nitrogen atom, making it significantly less stable and the reaction much slower.[1]

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it much less reactive towards electrophiles than benzene.[1] The presence of a strongly electron-withdrawing sulfonic acid group further deactivates the ring.

Direct electrophilic substitution on pyridine-sulfonic acids is extremely difficult. However, understanding the directing effects is crucial. When direct sulfonation of pyridine is performed under harsh conditions (e.g., fuming sulfuric acid at high temperatures), the major product is pyridine-3-sulfonic acid .[1] This is because electrophilic attack at the 3-position (meta) keeps the positive charge of the intermediate from being placed on the carbons adjacent to the already electron-deficient nitrogen atom, which would be highly destabilizing.[1]

Desulfonation

Desulfonation is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in aqueous acid.[4] The principle of microscopic reversibility suggests that the pathway for desulfonation is the exact reverse of the sulfonation pathway. Since pyridine-3-sulfonic acid is the thermodynamically favored product of sulfonation, it is expected to be the most readily desulfonated isomer under equilibrium conditions.

Experimental Protocols

While direct side-by-side quantitative experimental data is scarce in the literature, the following general protocols can be adapted to compare the reactivity of the three isomers.

General Protocol for Comparative Nucleophilic Aromatic Substitution

This protocol describes a representative nucleophilic aromatic substitution where the sulfonate group acts as a leaving group, allowing for a comparison of the reactivity of the three isomers.

Materials:

  • Pyridine-2-sulfonic acid sodium salt

  • Pyridine-3-sulfonic acid sodium salt

  • Pyridine-4-sulfonic acid sodium salt

  • Nucleophile (e.g., sodium methoxide (B1231860) in methanol, or ammonia (B1221849) in a sealed tube)

  • Aprotic polar solvent (e.g., DMSO, DMF)

  • Internal standard for analytical quantification (e.g., durene for GC/MS or 1,3,5-trimethoxybenzene (B48636) for NMR)

  • Analytical instrument (GC/MS, HPLC, or NMR)

Procedure:

  • In three separate reaction vessels, dissolve an equimolar amount of each pyridine-sulfonic acid sodium salt isomer in the chosen aprotic polar solvent.

  • Add an equimolar amount of the internal standard to each vessel.

  • Bring the solutions to a constant reaction temperature (e.g., 100 °C).

  • Initiate the reactions by adding an equimolar amount (or a defined excess) of the nucleophile solution to each vessel simultaneously.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot immediately (e.g., by cooling in an ice bath and neutralizing with a dilute acid).

  • Analyze the quenched aliquots by GC/MS, HPLC, or ¹H NMR to determine the concentration of the starting material and the product relative to the internal standard.

  • Plot the concentration of the product versus time for each isomer to determine the initial reaction rates. The expected outcome is a significantly faster rate of product formation for the 2- and 4-isomers compared to the 3-isomer.

General Protocol for Comparative Desulfonation

This protocol can be used to compare the relative rates of desulfonation for the three isomers.

Materials:

  • Pyridine-2-sulfonic acid

  • Pyridine-3-sulfonic acid

  • Pyridine-4-sulfonic acid

  • Aqueous sulfuric acid (e.g., 70% w/w)

  • High-boiling point solvent (e.g., sulfolane)

  • Internal standard

  • Analytical instrument (HPLC or NMR)

Procedure:

  • In three separate, identical reaction vessels equipped with reflux condensers, dissolve an equimolar amount of each pyridine-sulfonic acid isomer in the aqueous sulfuric acid.

  • Add an equimolar amount of a suitable internal standard to each vessel.

  • Heat the reaction mixtures to a high, constant temperature (e.g., 180 °C).

  • At regular time intervals, carefully withdraw an aliquot from each reaction mixture.

  • Neutralize the aliquots with a base (e.g., sodium bicarbonate solution).

  • Analyze the neutralized aliquots by HPLC or NMR to quantify the remaining pyridine-sulfonic acid.

  • Plot the concentration of the remaining starting material versus time to determine the rate of desulfonation for each isomer.

Visualizations

The following diagrams illustrate the key concepts of reactivity and experimental workflow.

G Reactivity in Nucleophilic Aromatic Substitution (SNAr) cluster_4 4-Isomer (Most Reactive) cluster_2 2-Isomer (Reactive) cluster_3 3-Isomer (Least Reactive) 4_attack Nucleophilic Attack at C4 4_intermediate Intermediate (Charge on N) 4_attack->4_intermediate Fast 4_product Product 4_intermediate->4_product Fast 2_attack Nucleophilic Attack at C2 2_intermediate Intermediate (Charge on N) 2_attack->2_intermediate Fast 2_product Product 2_intermediate->2_product Fast 3_attack Nucleophilic Attack at C3 3_intermediate Intermediate (No Charge on N) 3_attack->3_intermediate Very Slow 3_product Product 3_intermediate->3_product Very Slow

Caption: SNAr reactivity comparison of pyridine-sulfonic acid isomers.

G Experimental Workflow for Comparative Kinetics prep Prepare Solutions (Isomer + Internal Standard) react Initiate Reaction (Add Nucleophile/Heat) prep->react sample Withdraw Aliquots (at time intervals) react->sample quench Quench Reaction sample->quench analyze Analyze (HPLC, GC/MS, NMR) quench->analyze plot Plot Data (Concentration vs. Time) analyze->plot rate Determine Reaction Rates plot->rate

Caption: General workflow for comparing reaction kinetics.

References

3-Pyridinesulfonic Acid vs. Benzenesulfonic Acid: A Comparative Guide for Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of 3-Pyridinesulfonic acid and benzenesulfonic acid as acid catalysts, supported by available experimental data and detailed methodologies.

In the realm of acid catalysis, both this compound and benzenesulfonic acid are notable for their strong acidic properties. While benzenesulfonic acid is a well-established and widely utilized catalyst in various industrial organic transformations, this compound is recognized more for its role as a versatile chemical intermediate, particularly in the pharmaceutical sector. This guide provides a comparative analysis of these two sulfonic acids, focusing on their catalytic performance based on available experimental evidence.

Physicochemical Properties and Acidity

A fundamental indicator of a catalyst's activity is its acidity, often expressed by the pKa value. A lower pKa value signifies a stronger acid.

PropertyThis compoundBenzenesulfonic Acid
Structure A pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position.A benzene (B151609) ring substituted with a sulfonic acid group.
pKa Predicted to be strongly acidic, with a pKa of approximately -2.30 ± 0.18.A strong acid with a pKa of -2.8.[1]
Appearance White to almost white crystalline powder.Colorless crystalline solid or viscous liquid.
Solubility Soluble in water.Soluble in water.[1]

Based on the predicted pKa values, both acids are strong, with benzenesulfonic acid being slightly stronger. This high acidity is the basis for their potential as effective acid catalysts.

Catalytic Performance: A Comparative Overview

Direct comparative studies of the catalytic efficacy of this compound and benzenesulfonic acid in the same reaction are not extensively available in published literature. However, by examining their performance in similar reaction types, a comparative assessment can be made.

Benzenesulfonic Acid: A Proven Catalyst

Benzenesulfonic acid is a well-documented catalyst for a range of acid-catalyzed reactions, including esterification, alkylation, and polymerization.[2][3]

Esterification: In the esterification of acetic acid with n-propanol, benzenesulfonic acid has demonstrated its catalytic activity. While slightly less effective than sulfuric acid under the same conditions, it and its derivatives, such as p-phenolsulfonic acid (PPSA) and p-toluenesulfonic acid (PTSA), show significant catalytic performance.[4]

Table 1: Catalytic Performance in the Esterification of Acetic Acid and n-Propanol [4]

CatalystYield of n-propyl acetate (B1210297) (%)
Sulfuric Acid (SA)>60
p-Phenolsulfonic Acid (PPSA)~60
p-Toluenesulfonic Acid (PTSA)~60
Benzenesulfonic Acid (BSA) <60
2,4-Dimethylbenzenesulfonic Acid (DBSA)< BSA
2-Naphthalenesulfonic Acid (NSA)< DBSA
4-Aminobenzenesulfonic Acid (ABSA)< NSA
Calcium Dobesilate (CD)~7.5

The data indicates that while benzenesulfonic acid is an effective catalyst, structural modifications to the benzene ring can influence its catalytic efficiency.

This compound: An Emerging Catalyst with High Potential

While primarily utilized as a building block in the synthesis of pharmaceuticals and other complex molecules, the inherent strong acidity of this compound suggests its potential as an effective acid catalyst.[5] Some sources indicate that it exhibits high catalytic activity in esterification reactions with various carboxylic acids and alcohols, highlighting its advantages as a solid acid catalyst, such as easy separation, low corrosiveness, and reusability.[6] However, specific quantitative data from peer-reviewed studies to robustly support these claims in a comparative context is limited. Its application has been noted as a ligand in palladium-catalyzed reactions and as a component in materials science.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of catalytic performance.

Protocol 1: Esterification of Acetic Acid with n-Propanol using Benzenesulfonic Acid as a Catalyst[5]

Materials:

  • Acetic acid (0.80 mol)

  • n-Propanol (0.80 mol)

  • Benzenesulfonic acid (BSA, 5-20 mmol)

  • 150 mL round-bottomed flask

  • Reflux condenser

Procedure:

  • Charge the round-bottomed flask with acetic acid and n-propanol.

  • Heat the mixture to the reaction temperature of 50°C.

  • Add the weighed quantity of benzenesulfonic acid to the mixture.

  • Maintain the reaction at 50°C under reflux.

  • Monitor the reaction progress by collecting and analyzing samples at regular intervals.

Signaling Pathways and Experimental Workflows

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid by the acid catalyst, followed by nucleophilic attack of the alcohol.[7][8][9]

Fischer_Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl Protonation Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Alcohol->TetrahedralIntermediate AcidCatalyst Acid Catalyst (H+) ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & Water Elimination Ester Ester (R-COOR') ProtonatedEster->Ester Deprotonation Water Water (H2O)

Caption: General mechanism of Fischer-Speier esterification.

Logical Relationships in Catalyst Selection

The choice between this compound and benzenesulfonic acid as a catalyst depends on several factors beyond just acidity.

Catalyst_Selection CatalystChoice Catalyst Selection Acidity Acidity (pKa) CatalystChoice->Acidity Cost Cost & Availability CatalystChoice->Cost ReactionType Reaction Type CatalystChoice->ReactionType Solubility Solubility in Reaction Medium CatalystChoice->Solubility ProductSeparation Product Separation & Catalyst Recovery CatalystChoice->ProductSeparation BenzenesulfonicAcid Benzenesulfonic Acid Acidity->BenzenesulfonicAcid Slightly Stronger PyridinesulfonicAcid This compound Acidity->PyridinesulfonicAcid Strong Cost->BenzenesulfonicAcid Industrially Available Cost->PyridinesulfonicAcid More Specialized ReactionType->BenzenesulfonicAcid Esterification, Alkylation, Polymerization ReactionType->PyridinesulfonicAcid Potential for various acid-catalyzed reactions ProductSeparation->PyridinesulfonicAcid Potentially easier as a solid catalyst

Caption: Factors influencing the choice between the two catalysts.

Conclusion

Benzenesulfonic acid stands as a robust and well-characterized acid catalyst with proven efficacy in various industrial applications, supported by a wealth of experimental data. In contrast, this compound, while possessing strong acidic properties and showing promise as a solid acid catalyst, remains less explored in its catalytic applications. Its primary role to date has been as a high-value intermediate in the synthesis of complex organic molecules.

For researchers and drug development professionals, benzenesulfonic acid offers a reliable and predictable catalytic option. This compound, however, represents an area ripe for investigation, with the potential to be a valuable, recoverable, and environmentally benign solid acid catalyst. Further research is required to fully elucidate its catalytic capabilities and provide the direct comparative data necessary for a comprehensive evaluation against established catalysts like benzenesulfonic acid.

References

A Comparative Analysis of Synthetic Routes to 3-Pyridinesulfonic Acid: Classic versus Contemporary Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of key chemical intermediates is paramount. 3-Pyridinesulfonic acid, a crucial building block in pharmaceuticals and reactive dyes, has historically been synthesized via direct sulfonation of pyridine (B92270).[1][2] However, modern advancements have led to the development of more environmentally benign and efficient multi-step pathways.[2][3] This guide provides a detailed comparative analysis of these old and modern synthesis routes, supported by experimental data and protocols.

Executive Summary

The traditional approach to synthesizing this compound involves the high-temperature sulfonation of pyridine with oleum, often catalyzed by mercury(II) sulfate (B86663).[1][2] While direct, this method suffers from harsh reaction conditions, the use of toxic heavy metals, and significant environmental and engineering challenges.[3] In contrast, modern synthesis strategies, primarily utilizing 3-chloropyridine (B48278) as a starting material, offer a safer, more sustainable, and often higher-yielding alternative.[2][3] This contemporary route proceeds through the formation of 3-chloropyridine-N-oxide, followed by sulfonation and reduction.[3][4]

Comparative Data of Synthesis Routes

ParameterOld Route: Direct Sulfonation of PyridineModern Route: From 3-Chloropyridine
Starting Material Pyridine3-Chloropyridine
Key Reagents Fuming sulfuric acid (oleum), Mercury(II) sulfate (catalyst)Hydrogen peroxide, Acetic acid, Sodium sulfite (B76179)/bisulfite, Raney nickel
Reaction Temperature High (e.g., 300-350°C)[3]Moderate (e.g., 80-145°C)[3][5][6]
Reaction Pressure AtmosphericModerate (e.g., 4-7 bars for hydrogenation)[3][5]
Reaction Time Long (e.g., 24 hours)[3]Varies per step, but hydrogenation can be 3-16 hours[3][6]
Yield ~50% (historical)[3], can be improved but often not specified77-80% (overall)[3][6]
Purity Not explicitly detailed in historical accounts, requires extensive purificationHigh (99%)[3][6]
Environmental Concerns Use of toxic mercury catalyst, corrosive SO₃ vapors, high energy consumption[3]Avoids heavy metals, but uses organic solvents and requires multiple steps[2][3]
Safety Hazards Highly corrosive and fuming reagents, high temperaturesUse of hydrogen peroxide and flammable solvents, hydrogenation under pressure

Experimental Protocols

Old Route: Direct Sulfonation of Pyridine with Oleum

This classical method involves the high-temperature sulfonation of pyridine.[1]

Reaction Setup:

  • In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.[1]

  • The flask is charged with fuming sulfuric acid (oleum).[1]

  • Pyridine is added dropwise through the dropping funnel while stirring.

  • Mercury(II) sulfate is added as a catalyst.[1][4]

  • The mixture is heated to a high temperature (e.g., 220-240°C) for several hours.[7]

Work-up and Isolation:

  • After cooling, the reaction mixture is carefully poured onto ice.[7]

  • The solution is neutralized with a base (e.g., sodium hydroxide) to precipitate mercury salts.[7]

  • The precipitate is filtered off.

  • The filtrate is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.[7]

  • The product is isolated by filtration, washed with cold water, and dried.[7]

Modern Route: Multi-step Synthesis from 3-Chloropyridine

This contemporary method avoids the use of heavy metals and harsh high-temperature conditions.[2][3]

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

  • 3-Chloropyridine is dissolved in glacial acetic acid.

  • Hydrogen peroxide (e.g., 30-70% solution) is added dropwise at a controlled temperature (e.g., 80°C).[6]

  • The reaction is stirred for several hours to ensure complete oxidation.[6]

  • The excess solvent and reagents are removed under reduced pressure to yield crude 3-chloropyridine-N-oxide.[3]

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

  • Sodium sulfite or bisulfite is dissolved in water.[3][5]

  • Crude 3-chloropyridine-N-oxide is added to the sulfite solution.[3][5]

  • The mixture is heated in an autoclave to around 145°C for approximately 17 hours, resulting in a pressure of 4 to 5 bars.[3][5] This step yields pyridine-3-sulfonic acid-N-oxide.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

  • The reaction mixture from the previous step is made alkaline with sodium hydroxide.[3][5]

  • Raney nickel is added as the catalyst under a nitrogen atmosphere.[3][5]

  • The suspension is heated to 95-110°C, and hydrogen gas is introduced at a pressure of 7 bars.[3][6]

  • Hydrogenation is carried out for 3 to 16 hours.[3][6]

  • After cooling, the catalyst is filtered off.[3][5]

Work-up and Purification:

  • The filtrate is acidified (e.g., with hydrochloric acid) and concentrated.[3]

  • The product is precipitated by adding a suitable solvent like isopropanol (B130326) or ethanol.[3][6]

  • Further purification can be achieved by recrystallization from hot water or low molecular weight alcohols, often with the use of activated charcoal, to yield pure this compound.[3][6]

Visualizing the Synthesis Pathways

To better illustrate the logical flow of these synthetic routes, the following diagrams are provided.

old_synthesis pyridine Pyridine product This compound pyridine->product Direct Sulfonation reagents Fuming Sulfuric Acid (H₂SO₄ + SO₃) Mercuric Sulfate (HgSO₄) High Temperature reagents->product

Caption: Old Synthesis Route: Direct Sulfonation of Pyridine.

modern_synthesis start 3-Chloropyridine step1 3-Chloropyridine-N-oxide start->step1 Oxidation (e.g., H₂O₂ in Acetic Acid) step2 Pyridine-3-sulfonic acid-N-oxide step1->step2 Sulfonation (e.g., Sodium Sulfite) product This compound step2->product Reduction (e.g., Catalytic Hydrogenation with Raney Nickel)

Caption: Modern Synthesis Route starting from 3-Chloropyridine.

Conclusion

The comparative analysis clearly demonstrates the advantages of the modern synthesis route for this compound over the classical direct sulfonation method. While the direct approach is atom-economical in principle, its reliance on harsh conditions and toxic catalysts makes it less desirable from an environmental, safety, and process control perspective. The multi-step synthesis from 3-chloropyridine, although longer, offers significantly milder reaction conditions, avoids the use of heavy metals, and provides higher yields of a purer product.[3][6] For industrial applications and sustainable chemical manufacturing, the modern route represents a substantial improvement, aligning with the principles of green chemistry.

References

A Comparative Guide to Purity Validation of 3-Pyridinesulfonic Acid: Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of two common analytical techniques—titration and High-Performance Liquid Chromatography (HPLC)—for the validation of 3-Pyridinesulfonic acid purity. We present detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.

Introduction to Analytical Techniques

Potentiometric Titration is an absolute quantification method that determines the concentration of a substance by reacting it with a standard solution of a titrant. In the case of this compound, a strong acid, it can be accurately assayed by titration with a strong base. The endpoint of the titration is determined by monitoring the change in potential of a suitable electrode, providing a precise measure of the analyte's concentration. This method is generally rapid and does not require a reference standard of the analyte itself.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can identify and quantify individual components in a mixture. For purity analysis, HPLC separates the main compound from its impurities, and the purity is typically determined by the area percentage of the main peak relative to the total area of all peaks. This method is highly sensitive, specific, and can be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[1]

Comparative Analysis

The choice between titration and HPLC for purity determination depends on the specific requirements of the analysis. Titration offers a quick and cost-effective way to determine the overall acidic content, while HPLC provides a more detailed impurity profile.

ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization reactionChromatographic separation based on polarity
Quantification Absolute (direct measurement)Relative (requires a reference standard for assay)
Specificity Measures total acidity; non-specific for impuritiesHighly specific; separates and quantifies individual impurities
Sensitivity LowerHigher
Stability Indicating NoYes
Speed FastSlower (per sample)
Cost LowHigh
Reference Standard Not required for purityRequired for assay, recommended for impurity identification

Table 1: Hypothetical Performance Data Comparison. This table presents illustrative performance data for the two methods. Actual results may vary based on instrumentation and experimental conditions.

Validation ParameterPotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%
Precision (RSD)
- Repeatability≤ 0.5%≤ 1.0%
- Intermediate Precision≤ 0.8%≤ 1.5%
Limit of Detection (LOD) Not applicable for purity~0.01%
Limit of Quantification (LOQ) Not applicable for purity~0.03%

Experimental Protocols

Potentiometric Titration of this compound

This protocol describes the determination of this compound purity by potentiometric titration with a standardized sodium hydroxide (B78521) solution.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH electrode and potentiometer

  • Burette

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 150 mg of the this compound sample into a clean 250 mL beaker.

  • Dissolve the sample in 100 mL of deionized water.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Start stirring the solution at a moderate speed.

  • Record the initial potential of the solution.

  • Titrate the solution with the standardized 0.1 M NaOH solution, recording the potential and the volume of titrant added at regular intervals.

  • As the potential begins to change more rapidly, reduce the volume of titrant added between readings to accurately determine the endpoint.

  • Continue the titration past the equivalence point.

  • The endpoint of the titration is determined from the point of maximum inflection on the titration curve (or by calculating the first or second derivative).

  • Calculate the purity of the this compound using the following formula:

    Where:

    • V = Volume of NaOH solution at the equivalence point (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • FW = Formula weight of this compound (159.16 g/mol )[2]

    • W = Weight of the this compound sample (mg)

HPLC Method for Purity Determination of this compound

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential impurities.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. For MS compatibility, phosphoric acid can be replaced with formic acid.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 262 nm[4]

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to prepare a sample solution.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention time and peak area of this compound and any impurities.

  • The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. A common synthesis starts from 3-chloropyridine, which is oxidized to 3-chloro-pyridine-N-oxide, followed by sulfonation and reduction.[2][5] Therefore, potential process-related impurities could include:

  • 3-chloropyridine (starting material)

  • 3-chloro-pyridine-N-oxide (intermediate)

  • Other isomeric pyridinesulfonic acids

  • By-products from the sulfonation and reduction steps

Additionally, this compound is a known impurity of the drug Vonoprazan (B1684036).[6]

Visualization of Workflows

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample & Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 262 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report titration_workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Deionized Water start->dissolve setup Setup Potentiometer & Burette dissolve->setup titrate Titrate with Standardized NaOH setup->titrate record Record Potential vs. Volume titrate->record endpoint Determine Equivalence Point record->endpoint calculate Calculate Purity (%) endpoint->calculate report Generate Report calculate->report comparison_logic cluster_need Analytical Need cluster_methods Recommended Method start Purity Validation of This compound need Need to identify and quantify specific impurities? start->need hplc HPLC (High Specificity, Stability Indicating) need->hplc Yes titration Potentiometric Titration (Rapid, Absolute Assay of Total Acidity) need->titration No

References

A Comparative Guide to the Biological Activities of 3-Pyridinesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 3-Pyridinesulfonic acid and its structural isomers, 2-Pyridinesulfonic acid and 4-Pyridinesulfonic acid. The information presented is based on available experimental data. It is important to note that direct comparative studies of the biological effects of these three isomers are limited in publicly available literature. Therefore, this guide synthesizes data from individual studies on each isomer to provide a comprehensive comparison.

Overview of Biological Activities

The biological activities of pyridinesulfonic acid isomers appear to be significantly influenced by the position of the sulfonic acid group on the pyridine (B92270) ring. This compound has been investigated for its effects on cholesterol metabolism. 2-Pyridinesulfonic acid serves as a key intermediate in the synthesis of pharmacological agents and its silver complex has demonstrated notable antimicrobial and anticancer properties. In contrast, there is a significant lack of information regarding the biological activity of 4-Pyridinesulfonic acid, which is primarily utilized as a chemical reagent.

Data Presentation: A Comparative Summary

The following table summarizes the key biological activities and findings for each pyridinesulfonic acid isomer based on available research.

Feature2-Pyridinesulfonic AcidThis compound4-Pyridinesulfonic Acid
Primary Biological Activity Precursor to tachykinin receptor antagonists; Silver complex exhibits antimicrobial and anticancer activity.Inhibition of hepatic cholesterol synthesis.No significant biological activity reported; used as a chemical reagent.[1][2][3]
Quantitative Data (Example) Silver (I) complex shows a Minimum Inhibitory Concentration (MIC) against E. coli and P. hauseri at 27 µM.[4]In rats fed a diet containing 1% this compound for 21 days, a significant reduction in liver cholesterol synthesis was observed.[5]Not available.
Observed In Vivo Effects Derivatives act as tachykinin receptor antagonists.Reduces hepatic cholesterol synthesis in rats but does not lower serum cholesterol levels.[5]Not available.
Mechanism of Action/Signaling Derivatives antagonize tachykinin receptors (e.g., NK1, NK2), which are G-protein coupled receptors involved in various physiological processes.[6][7][8][9][10]The precise mechanism of cholesterol synthesis inhibition is not fully elucidated but it is known not to interfere with nicotinamide (B372718) metabolism.[5]Not applicable.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.

Protocol 1: In Vivo Hepatic Cholesterol Synthesis Assay in Rats

This protocol is based on studies evaluating the effect of this compound on cholesterol metabolism.[5][11][12]

Objective: To determine the rate of cholesterol synthesis in the liver of rats treated with this compound.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Standard laboratory chow

  • This compound

  • Tritiated water (³H₂O)

  • Apparatus for tissue homogenization and lipid extraction

  • Scintillation counter

Procedure:

  • Animal Acclimatization and Diet: Acclimatize rats to individual cages with free access to water for a week. Divide rats into a control group (standard chow) and a treatment group (chow containing 1% w/w this compound).

  • Treatment Period: Feed the rats their respective diets for 21 days.

  • Isotope Administration: At the end of the treatment period, inject each rat intraperitoneally with ³H₂O.

  • Tissue Collection: After a specified time (e.g., 1 hour) to allow for isotope incorporation, euthanize the rats and excise the livers.

  • Lipid Extraction: Homogenize the liver tissue and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Saponification and Sterol Isolation: Saponify the lipid extract to hydrolyze cholesterol esters and isolate the non-saponifiable fraction containing cholesterol.

  • Quantification: Measure the total cholesterol content and the amount of ³H incorporated into cholesterol using a scintillation counter.

  • Data Analysis: Calculate the rate of cholesterol synthesis, expressed as nanomoles of ³H₂O incorporated into cholesterol per gram of liver per hour.

Protocol 2: Tachykinin NK2 Receptor Antagonist Binding Assay

This protocol outlines a general procedure for evaluating the binding affinity of compounds derived from 2-Pyridinesulfonic acid to the tachykinin NK2 receptor.[13][14][15][16]

Objective: To determine the inhibitory constant (Ki) of a test compound for the tachykinin NK2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK2 receptor.

  • Radiolabeled NK2 receptor antagonist (e.g., [³H]-SR48968).

  • Test compounds (derivatives of 2-Pyridinesulfonic acid).

  • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a microtiter plate, combine the cell membranes, the radiolabeled antagonist at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of the silver complex of 2-Pyridinesulfonic acid against bacterial strains.[4][17][18][19][20]

Objective: To determine the lowest concentration of the silver pyridine-2-sulfonate (B372464) complex that inhibits the visible growth of a specific bacterium.

Materials:

  • Silver pyridine-2-sulfonate complex.

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain overnight and then dilute the culture in fresh broth to achieve a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a series of two-fold dilutions of the silver complex in MHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization

The following diagrams illustrate key concepts related to the biological activities discussed.

Tachykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK2R Tachykinin NK2 Receptor Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) Ca2->PKC Activates Response Cellular Response (e.g., muscle contraction, neurotransmission) PKC->Response Leads to NKA Neurokinin A (NKA) NKA->NK2R Binds Antagonist 2-Pyridinesulfonic Acid Derivative (Antagonist) Antagonist->NK2R Blocks

Caption: Tachykinin NK2 Receptor Signaling Pathway and Antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Compound Synthesize/Obtain Pyridinesulfonic Acid Isomers Assay_Setup Prepare Assay (e.g., cell culture, animal models) Treatment Administer Isomers to Experimental System Assay_Setup->Treatment Incubation Incubation/ Treatment Period Treatment->Incubation Data_Collection Collect Data (e.g., enzyme activity, cell viability, MIC) Incubation->Data_Collection Quant_Analysis Quantitative Analysis (e.g., IC50, MIC) Data_Collection->Quant_Analysis Comp_Analysis Comparative Analysis of Isomer Activity Quant_Analysis->Comp_Analysis Conclusion Draw Conclusions Comp_Analysis->Conclusion

Caption: General Experimental Workflow for Comparing Biological Activity.

References

A Comparative Guide to Alternative Reagents in the Synthesis of Vonoprazan Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents and synthetic routes for the production of Vonoprazan Fumarate (B1241708). The following sections detail different synthetic strategies, compare key reagents with available experimental data, and provide detailed experimental protocols for the synthesis of this potassium-competitive acid blocker.

Executive Summary

The synthesis of Vonoprazan Fumarate has evolved from the initial routes to more streamlined and efficient processes. Key areas of variation in synthetic strategies include the choice of starting materials and the reagents used for crucial transformations such as sulfonylation and reductive amination. This guide explores three prominent synthetic routes and analyzes the impact of different reagents on yield, purity, and overall process efficiency.

Comparison of Synthetic Routes

The synthesis of Vonoprazan Fumarate can be broadly categorized into three main approaches, each with distinct starting materials and intermediate pathways.

Synthetic Route Starting Material Key Intermediates Overall Yield Reported Purity Key Advantages Key Disadvantages
Route 1: Takeda's Patented Synthesis 2'-FluoroacetophenoneDinitrile intermediate, 3,5-disubstituted pyrrole (B145914)~40%[1]HighEstablished and well-documentedMulti-step process with several redox reactions
Route 2: Atom Transfer Radical Cyclization (ATRC) 2'-FluoroacetophenoneDihydropyrrole (cyclic imine)~23% (for the scaled-up, non-isolated process)[1]88.8 area% (crude)[1]Novel approach, potential for telescoping stepsLower reported yield in scaled-up, non-isolated process
Route 3: Four-Step Synthesis 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide41.3%[2]>99.9% (after recrystallization)[3]Controllable impurities and good overall yield[2]Relies on a more advanced starting material

Key Synthetic Steps and Alternative Reagents

The following sections provide a detailed comparison of alternative reagents for the critical steps in Vonoprazan Fumarate synthesis.

Sulfonylation of the Pyrrole Nitrogen

The introduction of the pyridine-3-sulfonyl group to the pyrrole nitrogen is a crucial step. The conventional reagent is pyridine-3-sulfonyl chloride. The choice of base can significantly influence the reaction's efficiency.

Base Solvent Temperature Yield Purity Remarks
Sodium Hydride (NaH) 1,2-dimethoxyethane (DME)Not Specified86% (over 2 steps including deprotection)[4]Not SpecifiedCommonly used strong base, requires anhydrous conditions.
Triethylamine (B128534) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOrganic base, often used in acylation and sulfonylation reactions.[5]
Pyridine Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCan act as both a base and a catalyst.[5]
Sodium Hydroxide (B78521) (NaOH) Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInorganic base, cost-effective.[5]
Potassium Hydroxide (KOH) N,N-dimethylacetamide (DMA)-15 °C69% (for a related sulfonamide formation)[4]Not SpecifiedStrong inorganic base.
Formation of the Methylaminomethyl Side Chain

This side chain is typically introduced via reductive amination of a pyrrole-3-carboxaldehyde intermediate or reduction of a corresponding amide.

Reducing Agent Solvent Temperature Yield Purity Remarks
Sodium Borohydride (B1222165) (NaBH₄) Methanol (B129727)20 °C67.6% (crude)Not SpecifiedA common and cost-effective reducing agent. Can cause significant heat emission in large-scale reactions, potentially leading to impurities.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetonitrile0-5 °C69.3% (crude)Not SpecifiedA milder and more selective reducing agent, often providing cleaner reactions.[6]

The direct reduction of the amide to the amine is a key step in the four-step synthesis route.

Reducing Agent Solvent Temperature Yield Purity Remarks
Sodium borohydride/Boron trifluoride diethyl etherate Tetrahydrofuran (THF)70-80 °C>70% (overall for 2 steps)HighA powerful reducing system for amides.[7]
Potassium borohydride/Boron trifluoride diethyl etherate Methyltetrahydrofuran60-70 °CNot specifiedNot specifiedAn alternative borohydride-based reducing system.[7]
BH₃, Red-Al, NaBH₄-BF₃ Not SpecifiedNot SpecifiedIneffective-These reagents were reported to be ineffective for this specific amide reduction in one study.

Experimental Protocols

Route 3: Four-Step Synthesis from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate

This route is notable for its manageable impurity profile and good overall yield.[2]

Step 1: Hydrolysis of the Ester To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate in a mixture of methanol and water, 4% aqueous sodium hydroxide is added. The mixture is heated at 60°C for 3 hours. After cooling, the pH is adjusted to acidic with hydrochloric acid to precipitate the carboxylic acid intermediate. The product is filtered and dried to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylic acid.

Step 2: Amide Formation The carboxylic acid intermediate is dissolved in a suitable solvent, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and triethylamine are added. Methylamine is then introduced to form 5-(2-fluorophenyl)-N-methyl-1H-pyrrole-3-carboxamide.

Step 3: Sulfonylation The amide from the previous step is dissolved in an appropriate solvent and treated with a base such as sodium hydride. Pyridine-3-sulfonyl chloride is then added to yield 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamide.

Step 4: Amide Reduction and Salt Formation The sulfonated amide is reduced using a suitable reducing agent, such as a combination of sodium borohydride and boron trifluoride diethyl etherate in THF. The resulting Vonoprazan free base is then treated with fumaric acid in methanol to yield Vonoprazan Fumarate, which can be purified by recrystallization from a methanol/water mixture.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the discussed synthetic routes for Vonoprazan Fumarate.

Vonoprazan_Synthesis_Routes cluster_route1 Route 1: Takeda's Patented Synthesis cluster_route2 Route 2: Atom Transfer Radical Cyclization (ATRC) cluster_route3 Route 3: Four-Step Synthesis 2-Fluoroacetophenone_R1 2'-Fluoroacetophenone Dinitrile_Intermediate Dinitrile Intermediate 2-Fluoroacetophenone_R1->Dinitrile_Intermediate Bromination, Malononitrile Pyrrole_Intermediate_R1 3,5-disubstituted pyrrole Dinitrile_Intermediate->Pyrrole_Intermediate_R1 Pd Hydrogenation Aldehyde_Intermediate_R1 Pyrrole-3-carboxaldehyde Pyrrole_Intermediate_R1->Aldehyde_Intermediate_R1 Nitrile Reduction Sulfonylated_Aldehyde Sulfonylated Aldehyde Aldehyde_Intermediate_R1->Sulfonylated_Aldehyde Sulfonylation Vonoprazan_R1 Vonoprazan Sulfonylated_Aldehyde->Vonoprazan_R1 Reductive Amination Vonoprazan_Fumarate_R1 Vonoprazan Fumarate Vonoprazan_R1->Vonoprazan_Fumarate_R1 Fumaric Acid 2-Fluoroacetophenone_R2 2'-Fluoroacetophenone Cyclic_Imine Dihydropyrrole (Cyclic Imine) 2-Fluoroacetophenone_R2->Cyclic_Imine Allylamine, Dichlorination, ATRC Pyrrole_Intermediate_R2 N-substituted Pyrrole Cyclic_Imine->Pyrrole_Intermediate_R2 Aromatization with N-methylformamide Vonoprazan_R2 Vonoprazan Pyrrole_Intermediate_R2->Vonoprazan_R2 Sulfonylation, Deprotection Vonoprazan_Fumarate_R2 Vonoprazan Fumarate Vonoprazan_R2->Vonoprazan_Fumarate_R2 Fumaric Acid Pyrrole_Carboxylate 5-(2-fluorophenyl)-1H- pyrrole-3-carboxylate Carboxylic_Acid Carboxylic Acid Intermediate Pyrrole_Carboxylate->Carboxylic_Acid Hydrolysis Amide_Intermediate Amide Intermediate Carboxylic_Acid->Amide_Intermediate Amide Formation Sulfonylated_Amide Sulfonylated Amide Amide_Intermediate->Sulfonylated_Amide Sulfonylation Vonoprazan_R3 Vonoprazan Sulfonylated_Amide->Vonoprazan_R3 Amide Reduction Vonoprazan_Fumarate_R3 Vonoprazan Fumarate Vonoprazan_R3->Vonoprazan_Fumarate_R3 Fumaric Acid

Caption: Overview of three major synthetic routes to Vonoprazan Fumarate.

Reductive_Amination_Comparison Start Pyrrole-3-carboxaldehyde + Methylamine NaBH4 Sodium Borohydride (NaBH₄) Start->NaBH4 Yield: ~68% (crude) Notes: Potential for exotherm in large scale NaBH(OAc)3 Sodium Triacetoxyborohydride (NaBH(OAc)₃) Start->NaBH(OAc)3 Yield: ~69% (crude) Notes: Milder, more selective Product Vonoprazan NaBH4->Product NaBH(OAc)3->Product

Caption: Comparison of reducing agents for reductive amination.

References

A Comparative Guide to the Synthesis of 3-Pyridinesulfonic Acid: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical intermediates like 3-Pyridinesulfonic acid demands a careful evaluation of not only efficiency but also environmental impact. This guide provides a detailed comparison of the prevalent synthesis methods for this compound, with a focus on their environmental footprint, supported by experimental data and protocols.

Two primary routes dominate the synthesis of this compound: the traditional direct sulfonation of pyridine (B92270) and a more contemporary multi-step synthesis commencing with 3-chloropyridine (B48278). This guide will objectively assess these methods to inform the selection of a more sustainable and efficient synthetic strategy.

At a Glance: Comparing Synthesis Routes

The following table summarizes the key quantitative and qualitative differences between the two main synthesis methods for this compound.

ParameterDirect Sulfonation of PyridineMulti-Step Synthesis from 3-Chloropyridine
Starting Material Pyridine3-Chloropyridine
Key Reagents Fuming sulfuric acid (oleum), Mercuric sulfate (B86663) (catalyst)Hydrogen peroxide, Acetic acid, Sodium sulfite (B76179), Raney nickel
Reaction Temperature 230-350°C[1]80-145°C
Reaction Time 13-24 hours[1]Oxidation: ~8 hours, Sulfonation: 17 hours, Reduction: 3-16 hours
Overall Yield 50-70%[1]75-80%
Primary Waste Products Spent sulfuric acid, Mercuric sulfate wasteSodium chloride, Used Raney nickel catalyst, Acetic acid
Key Environmental Concerns Use of highly toxic mercuric sulfate, high energy consumption, corrosive SO3 vapors.[1]Use of flammable Raney nickel, generation of salt waste.
Green Chemistry Profile Poor: High energy, hazardous catalyst, harsh conditions.Good: Avoids heavy metal catalysts, milder conditions.

In-Depth Analysis of Synthesis Methods

Method 1: Direct Sulfonation of Pyridine

This classical approach involves the direct reaction of pyridine with fuming sulfuric acid (oleum) at high temperatures.[1] The addition of a mercuric sulfate catalyst is crucial for achieving a reasonable yield at a slightly lower temperature of 230°C.[1]

Environmental Impact: The primary drawback of this method is its significant environmental burden. The process requires extremely high temperatures, leading to substantial energy consumption.[1] The use of mercuric sulfate, a highly toxic heavy metal, poses significant disposal and contamination risks.[1] Furthermore, the reaction releases corrosive sulfur trioxide (SO3) vapors, necessitating robust and expensive production facilities.[1] The large quantities of acidic waste generated also require extensive neutralization and treatment.

Method 2: Multi-Step Synthesis from 3-Chloropyridine

Recognized as a more environmentally benign alternative, this method proceeds in three main stages: oxidation of 3-chloropyridine to its N-oxide, nucleophilic substitution of the chlorine with a sulfite group, and subsequent reduction of the N-oxide.[2]

Environmental Impact: This route successfully circumvents the use of heavy metal catalysts.[2] The reaction conditions are considerably milder than those of direct sulfonation, resulting in lower energy consumption. While it involves more steps, the overall yield is higher. The primary waste products are sodium chloride, which is significantly less hazardous than mercury salts, and the Raney nickel catalyst, which can be filtered and potentially recycled. However, care must be taken when handling Raney nickel as it is pyrophoric.

Experimental Protocols

Method 1: Direct Sulfonation of Pyridine (Illustrative Protocol)

Materials:

  • Pyridine

  • Fuming sulfuric acid (Oleum)

  • Mercuric sulfate

Procedure:

  • In a suitable reactor, carefully add fuming sulfuric acid.

  • Slowly add pyridine to the fuming sulfuric acid while stirring.

  • Add mercuric sulfate as a catalyst.

  • Heat the reaction mixture to 230-240°C for 13-14 hours.[1]

  • After cooling, the reaction mixture is worked up to isolate the this compound. This typically involves precipitation and recrystallization.

Method 2: Multi-Step Synthesis from 3-Chloropyridine

Step 1: Oxidation of 3-Chloropyridine to 3-Chloropyridine-N-oxide

Materials:

  • 3-Chloropyridine

  • Acetic acid

  • 70% Hydrogen peroxide

  • Sodium sulfite solution

Procedure:

  • Dissolve 3-chloropyridine in acetic acid in a reaction vessel.

  • Heat the solution to 80°C.

  • Add 70% hydrogen peroxide dropwise over 3 hours, maintaining the temperature at 80°C.

  • Continue stirring at 80°C for an additional 5 hours.

  • After the reaction, quench the excess oxidizing agent by adding sodium sulfite solution.

  • Distill off the acetic acid and water under reduced pressure to obtain crude 3-chloropyridine-N-oxide.

Step 2: Sulfonation of 3-Chloropyridine-N-oxide

Materials:

  • Crude 3-chloropyridine-N-oxide

  • Sodium bisulfite

  • Sodium hydroxide

  • Water

Procedure:

  • In an autoclave, dissolve sodium bisulfite in water.

  • Adjust the pH to 9-9.5 with sodium hydroxide.

  • Add the crude 3-chloropyridine-N-oxide to the solution.

  • Heat the mixture to 145°C and stir for 17 hours. A pressure of 4 to 5 bars will develop.

  • After the reaction, cool the mixture to 90°C.

Step 3: Reduction of Pyridine-3-sulfonic acid-N-oxide

Materials:

  • Reaction mixture from Step 2

  • 50% Sodium hydroxide

  • Raney nickel

  • Hydrogen gas

Procedure:

  • Make the reaction mixture from Step 2 alkaline by adding 50% sodium hydroxide.

  • Under a nitrogen atmosphere, add Raney nickel to the solution.

  • Heat the suspension to 100-110°C.

  • Pressurize the autoclave with hydrogen gas to 7 bars and maintain hydrogenation for 16 hours.

  • After hydrogenation, cool the mixture to 70°C and separate the catalyst by filtration.

  • The resulting solution containing the sodium salt of this compound can then be acidified and purified to yield the final product.

Visualizing the Synthesis Pathways

To further clarify the chemical transformations, the following diagrams illustrate the reaction pathways for both synthesis methods.

Direct_Sulfonation Pyridine Pyridine 3-Pyridinesulfonic_acid This compound Pyridine->3-Pyridinesulfonic_acid H₂SO₄/SO₃, HgSO₄ 230-240°C, 13-14h

Caption: Direct Sulfonation of Pyridine.

Multi_Step_Synthesis 3-Chloropyridine 3-Chloropyridine 3-Chloropyridine-N-oxide 3-Chloropyridine-N-oxide 3-Chloropyridine->3-Chloropyridine-N-oxide H₂O₂, CH₃COOH 80°C, 8h Pyridine-3-sulfonic_acid-N-oxide Pyridine-3-sulfonic acid-N-oxide 3-Chloropyridine-N-oxide->Pyridine-3-sulfonic_acid-N-oxide NaHSO₃, H₂O 145°C, 17h 3-Pyridinesulfonic_acid This compound Pyridine-3-sulfonic_acid-N-oxide->3-Pyridinesulfonic_acid H₂, Raney Ni 100-110°C, 16h

Caption: Multi-Step Synthesis from 3-Chloropyridine.

Conclusion and Future Outlook

The multi-step synthesis of this compound from 3-chloropyridine presents a significantly more environmentally friendly approach compared to the traditional direct sulfonation of pyridine. The avoidance of toxic heavy metal catalysts, coupled with milder reaction conditions and a higher overall yield, aligns with the principles of green chemistry. While the multi-step process is more complex, the reduction in environmental hazards and waste management costs makes it a more sustainable choice for industrial applications.

Future research in this area is likely to focus on developing even greener synthetic routes. This includes the exploration of novel, non-toxic catalysts for direct sulfonation, as well as the development of catalytic C-H activation methods that could provide a more direct and atom-economical route to this compound and other pyridine derivatives.[3] Electrochemical methods are also emerging as a promising sustainable alternative for the sulfonation of pyridines.[4] As the demand for sustainable chemical manufacturing grows, the adoption of such innovative and environmentally conscious synthesis strategies will be paramount.

References

A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic hydrogenation of pyridine-3-sulfonic acid-N-oxide is a critical transformation in the synthesis of various pharmaceutical intermediates, most notably leading to the formation of 3-aminopyridine-5-sulfonic acid and related compounds. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts employed for this specific hydrogenation, supported by available experimental data and detailed protocols.

Performance Comparison of Catalysts

While a direct comparative study under identical conditions for various catalysts is not extensively documented in publicly available literature, data for Raney Nickel has been explicitly reported for the hydrogenation of pyridine-3-sulfonic acid-N-oxide. The performance of other noble metal catalysts such as Palladium, Platinum, and Rhodium can be inferred from their general effectiveness in pyridine (B92270) and pyridine-N-oxide hydrogenations.

CatalystSubstrateTemp. (°C)Pressure (bar)Time (h)SolventConversion (%)Selectivity (%)Yield (%)Reference
Raney Ni Pyridine-3-sulfonic acid-N-oxide100-110716Water (alkaline)HighHighNot specified[1]
Pd/C General Pyridine N-OxidesRT - RefluxAtmospheric (Ammonium formate)OvernightMethanolHighHighHigh[2]
PtO₂ Substituted PyridinesNot specified50-70Not specifiedGlacial Acetic AcidHighHighNot specified[3]
Rh₂O₃ Functionalized Pyridines40516Trifluoroethanol>95High>95[4][5][6]

Note: The data for Pd/C, PtO₂, and Rh₂O₃ are for related pyridine or pyridine-N-oxide substrates and not specifically for pyridine-3-sulfonic acid-N-oxide. These are included to provide a general performance expectation.

In-Depth Catalyst Analysis

Raney Nickel: As a cost-effective and highly active catalyst, Raney Nickel is the most prominently documented catalyst for the hydrogenation of pyridine-3-sulfonic acid-N-oxide.[1] It is particularly effective for this substrate under relatively moderate temperature and pressure conditions in an alkaline aqueous solution.

Palladium (Pd) Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for the hydrogenation of various functional groups, including the reduction of pyridine rings and the deoxygenation of N-oxides.[2] For the reduction of pyridine N-oxides to piperidines, Pd/C with ammonium (B1175870) formate (B1220265) as a hydrogen donor has been shown to be effective under mild, non-pressurized conditions.[2] This suggests its potential applicability for the target reaction, possibly offering a milder alternative to high-pressure hydrogenation.

Platinum (Pt) Catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a powerful catalyst for the hydrogenation of aromatic rings, including pyridines.[3] It often requires acidic conditions, such as glacial acetic acid, to activate the pyridine ring for reduction. While potent, the need for acidic media might not be ideal for the sulfonic acid-substituted substrate.

Rhodium (Rh) Catalysts: Rhodium-based catalysts, such as rhodium on carbon (Rh/C) and rhodium(III) oxide (Rh₂O₃), are known for their high activity in hydrogenating N-heterocycles under mild conditions.[4][5][6] Rh₂O₃ has been demonstrated to be highly effective for a broad range of functionalized pyridines at low pressure and temperature.[4][5][6] This suggests that rhodium catalysts could be highly efficient for the hydrogenation of pyridine-3-sulfonic acid-N-oxide, potentially offering faster reaction times and milder conditions compared to Raney Nickel.

Experimental Protocols

A detailed experimental protocol is available for the hydrogenation of pyridine-3-sulfonic acid-N-oxide using Raney Nickel.

Protocol: Hydrogenation using Raney Nickel [1]

  • Reaction Setup: In an autoclave, dissolve 51 g (0.29 mol) of pyridine-3-sulfonic acid-N-oxide in 200 ml of water.

  • Basification: Make the solution alkaline by adding 25 g of 50% (w/w) sodium hydroxide (B78521) solution.

  • Catalyst Addition: Add 5 g of Raney Nickel to the alkaline solution.

  • Hydrogenation: Heat the reaction mixture to 95 °C in the autoclave and pressurize with hydrogen to 7 bar.

  • Reaction Monitoring: Maintain the reaction at these conditions for 3 hours, or until hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the mixture, vent the excess hydrogen, and filter off the catalyst. The resulting mother liquor contains the sodium salt of the product.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the catalytic hydrogenation of pyridine-3-sulfonic acid-N-oxide.

ReactionPathway Substrate Pyridine-3-sulfonic acid-N-oxide Intermediate Piperidine-3-sulfonic acid-N-oxide Substrate->Intermediate H₂, Catalyst (Ring Hydrogenation) Product 3-Aminopyridine-5-sulfonic acid Substrate->Product H₂, Catalyst Intermediate->Product H₂, Catalyst (N-O Cleavage)

Caption: General reaction pathway for the hydrogenation of pyridine-3-sulfonic acid-N-oxide.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Reactant Dissolve Substrate in Solvent Catalyst Add Catalyst Reactant->Catalyst Seal Seal Reactor Catalyst->Seal Purge Purge with N₂/H₂ Seal->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temperature Pressurize->Heat Cool Cool Reaction Heat->Cool Reaction Complete Filter Filter Catalyst Cool->Filter Isolate Isolate Product Filter->Isolate

References

Validating the Structure of 3-Pyridinesulfonic Acid with 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of organic molecules is paramount. This guide provides an objective comparison of key 2D Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3-Pyridinesulfonic acid, a vital building block in pharmaceutical synthesis. We present supporting experimental protocols and predicted data to demonstrate the power of these methods.

This compound is a heterocyclic compound featuring a pyridine (B92270) ring substituted with a sulfonic acid group at the 3-position.[1][2] Its precise structure is critical for its function as an intermediate in the synthesis of various active pharmaceutical ingredients.[1] While 1D NMR provides initial insights, 2D NMR techniques are indispensable for a definitive structural elucidation by revealing through-bond correlations between nuclei.[3][4][5] This guide will focus on three fundamental 2D NMR experiments: COSY, HSQC, and HMBC.

Predicted NMR Data for this compound

To validate the structure, we must first predict the expected signals in both ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrogen atom and the sulfonic acid group significantly influences the chemical shifts of the pyridine ring protons and carbons. Based on established NMR prediction models and data for similar pyridine derivatives, the following chemical shifts are anticipated.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2CH8.9150.0
4CH8.6148.5
5CH7.6125.0
6CH8.8149.0
3C-138.0

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Key 2D NMR Correlation Techniques for Structural Validation

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[6] This is invaluable for establishing the connectivity of proton spin systems within a molecule. For this compound, we expect to see correlations between adjacent protons on the pyridine ring.

Table 2: Predicted COSY Correlations for this compound

Correlating ProtonsExpected Correlation
H4 - H5Yes
H5 - H6Yes
H2 - H4No
H2 - H5No
H2 - H6No
H4 - H6No

Diagram 1: Predicted COSY Correlations

COSY_Correlations H2 H2 H4 H4 H5 H5 H4->H5 H6 H6 H5->H6

Caption: Predicted ¹H-¹H COSY correlations in this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached (¹JCH).[7][8] This technique is essential for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.

Table 3: Predicted HSQC Correlations for this compound

ProtonDirectly Bonded CarbonExpected Correlation
H2C2Yes
H4C4Yes
H5C5Yes
H6C6Yes

Diagram 2: Predicted HSQC Correlations

HSQC_Correlations cluster_H Protons (¹H) cluster_C Carbons (¹³C) H2 H2 C2 C2 H2->C2 H4 H4 C4 C4 H4->C4 H5 H5 C5 C5 H5->C5 H6 H6 C6 C6 H6->C6 C3 C3

Caption: Predicted ¹H-¹³C HSQC (one-bond) correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[7] This is arguably the most powerful tool for piecing together the carbon skeleton of a molecule, as it connects different spin systems and links protons to non-protonated (quaternary) carbons.

Table 4: Predicted Key HMBC Correlations for this compound

ProtonCorrelating Carbon(s)Correlation Type
H2C3, C4, C6²JCH, ³JCH, ³JCH
H4C2, C3, C5, C6³JCH, ²JCH, ²JCH, ³JCH
H5C3, C4, C6³JCH, ²JCH, ²JCH
H6C2, C4, C5³JCH, ³JCH, ²JCH

Diagram 3: Predicted HMBC Correlations

HMBC_Correlations cluster_H Protons (¹H) cluster_C Carbons (¹³C) H2 H2 C3 C3 (quaternary) H2->C3 C4 C4 H2->C4 C6 C6 H2->C6 H4 H4 C2 C2 H4->C2 H4->C3 C5 C5 H4->C5 H4->C6 H5 H5 H5->C3 H5->C4 H5->C6 H6 H6 H6->C2 H6->C4 H6->C5

Caption: Predicted ¹H-¹³C HMBC (long-range) correlations.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to determine the chemical shifts and multiplicities of the signals.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • COSY:

    • Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

    • Acquire data with a spectral width corresponding to the proton spectrum in both dimensions.

    • Typically, 256-512 increments in the indirect dimension (t₁) and 2-4 scans per increment are sufficient.

  • HSQC:

    • Employ a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement.

    • The ¹H dimension spectral width should match the proton spectrum, and the ¹³C dimension should encompass the expected carbon chemical shift range (e.g., 0-160 ppm).

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

    • Acquire 256-512 increments in the ¹³C dimension with 4-8 scans per increment.

  • HMBC:

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Spectral widths should be set similarly to the HSQC experiment.

    • Optimize the experiment for long-range coupling constants by setting the nJCH value to 8-10 Hz.

    • Acquire 256-512 increments in the ¹³C dimension with 8-16 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.

Conclusion

The combined analysis of COSY, HSQC, and HMBC spectra provides a comprehensive and unambiguous validation of the structure of this compound. The COSY spectrum confirms the proton connectivity, the HSQC spectrum definitively links each proton to its directly attached carbon, and the crucial HMBC spectrum pieces together the entire carbon framework, including the key correlation to the quaternary carbon at position 3. By comparing the experimentally obtained correlation data with the predicted patterns presented in this guide, researchers can confidently confirm the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.

References

Navigating the Biological Specificity of 3-Pyridinesulfonic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data reveals a notable absence of direct cross-reactivity studies for 3-Pyridinesulfonic acid in broad biological assays. As a key starting material in the synthesis of the potassium-competitive acid blocker (P-CAB) Vonoprazan, its biological profile is of significant interest. This guide summarizes the current state of knowledge, provides context through related compounds, and outlines the methodologies that would be required for a thorough assessment of its cross-reactivity.

Comparative Overview of Pyridinesulfonic Acid Isomers

While direct cross-reactivity data is sparse, a comparison of the known applications and biological contexts of the three main isomers of pyridinesulfonic acid can provide some initial insights for researchers.

IsomerCAS NumberKey Applications & Biological ContextKnown Biological Interactions
2-Pyridinesulfonic acid 15103-48-7Heterocyclic building block in chemical synthesis.[1] A silver complex has been investigated for DNA binding, topoisomerase I inhibition, antimicrobial, and anticancer activities.[2]Silver complex shows interaction with DNA and topoisomerase I.[2]
This compound 636-73-7Key intermediate in the synthesis of Vonoprazan.[2] Investigated as a structural analog of nicotinic acid in cholesterol synthesis studies.[3]Reduces hepatic cholesterol synthesis in rats but lacks overall cholesterol-lowering activity and does not interfere with nicotinic acid metabolism.[3]
4-Pyridinesulfonic acid 5402-20-0Organic synthetic reagent for preparing 4-dimethylaminopyridine (B28879) and its derivatives, and in the preparation of hydrogen sensor elements.[4]No specific biological interactions are prominently documented in the reviewed literature.

Biological Context of this compound

Role in Cholesterol Synthesis Research

Early studies explored this compound as a structural analog of nicotinic acid. Research in rats indicated that it can significantly reduce the synthesis of cholesterol in the liver. However, this effect did not translate to a reduction in overall serum cholesterol levels. Notably, the studies also showed that this compound does not interfere with the metabolic pathways of nicotinic acid, suggesting a degree of specificity in its action, or lack thereof, on related pathways.[3]

From Intermediate to Active Pharmaceutical Ingredient: The Vonoprazan Story

The primary contemporary relevance of this compound in a biological context is its role as a crucial building block in the synthesis of Vonoprazan, a potent inhibitor of the gastric H⁺,K⁺-ATPase.

Vonoprazan_Synthesis cluster_0 Synthesis of Vonoprazan 3-PSA This compound Intermediate_1 Pyridine-3-sulfonyl chloride 3-PSA->Intermediate_1 Chlorination Vonoprazan_base 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine Intermediate_1->Vonoprazan_base Sulfonamide Formation Intermediate_2 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde Intermediate_2->Vonoprazan_base Reductive Amination Vonoprazan Vonoprazan Vonoprazan_base->Vonoprazan Salt Formation Cross_Reactivity_Workflow Compound This compound Primary_Screen Broad Panel Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) Compound->Primary_Screen Hit_Identification Identification of Potential Off-Target Interactions Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50/EC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Functional Assays Dose_Response->Cell_Based_Assays In_Vivo_Studies In Vivo Models (if warranted) Cell_Based_Assays->In_Vivo_Studies Selectivity_Profile Comprehensive Selectivity Profile In_Vivo_Studies->Selectivity_Profile

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Pyridinesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant laboratory environment. 3-Pyridinesulfonic acid, a corrosive solid that can cause severe skin burns and eye damage, requires meticulous disposal procedures to mitigate risks.[1][2][3] Adherence to these guidelines is not only a matter of safety but also of regulatory compliance.

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE)SpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes, which can cause severe eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin burns and irritation upon contact.[1][4]
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing and skin.[1][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[4][5]To prevent inhalation of harmful dust particles.[1][4]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste and in accordance with local, state, and federal regulations.[5][6]

1. Managing Spills:

  • Minor Spills: In the event of a small spill, carefully sweep the solid material, ensuring to avoid the generation of dust.[1][4] The collected material should then be placed into a clearly labeled, sealed container designated for hazardous waste.[1]

  • Major Spills: For larger spills, the immediate priority is to evacuate the area to ensure personnel safety.[5] Following evacuation, contact your institution's environmental health and safety (EHS) office or local emergency services for professional cleanup and disposal.[5]

2. Waste Collection and Storage:

  • All waste containing this compound, including contaminated materials, must be collected in a designated and properly labeled hazardous waste container.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

3. Final Disposal:

  • Never dispose of this compound down the drain.[6]

  • Consult with your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for proper disposal.[1]

  • Approved disposal methods may include neutralization with a suitable agent like soda ash or soda-lime, followed by incineration or secure landfilling in a licensed facility.[1]

4. Decontamination:

  • Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound.

  • Empty containers must also be decontaminated before being discarded or repurposed.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill Assessment cluster_spill_handling Spill Response cluster_collection Waste Collection cluster_disposal Final Disposal cluster_decon Decontamination start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check spill_size Assess Spill Size spill_check->spill_size Yes collect_waste Collect waste in a labeled hazardous waste container spill_check->collect_waste No minor_spill Minor Spill: Sweep up, avoid dust, place in labeled container spill_size->minor_spill Minor major_spill Major Spill: Evacuate area, contact EHS/Emergency Services spill_size->major_spill Major minor_spill->collect_waste end End of Process major_spill->end store_waste Store container in a cool, dry, well-ventilated area collect_waste->store_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs dispose Dispose via approved method (e.g., neutralization, incineration) contact_ehs->dispose decontaminate Decontaminate equipment and empty containers dispose->decontaminate decontaminate->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Pyridinesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial, immediate safety and logistical information for the handling and disposal of 3-Pyridinesulfonic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Overview: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause respiratory irritation.[2][4] Therefore, avoiding all personal contact is paramount.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when working with this compound. The following table summarizes the required equipment, drawing on general safety guidelines for corrosive materials due to the absence of specific quantitative exposure limits or glove breakthrough data for this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., PVC, Neoprene, Nitrile, or Butyl rubber).[1] Double-gloving is strongly recommended.To prevent skin contact, which can result in severe chemical burns.[1][4] Double-gloving provides an additional layer of protection.
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[2][4] A full-face shield is also required.[1]To protect against splashes and dust, which can cause severe and potentially permanent eye damage.[1][4]
Skin and Body Protection A fully buttoned, chemical-resistant lab coat, full-length pants, and closed-toe shoes.[4]To prevent accidental skin exposure from spills or splashes.[4]
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood.[2] If dust is generated, a NIOSH/MSHA-approved respirator should be used.[2][4]To avoid inhalation of dust, which can cause severe respiratory tract irritation.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety.

  • Preparation:

    • Verify that a certified chemical fume hood is operational.

    • Assemble and inspect all required PPE.

    • Ensure an emergency eyewash station and safety shower are readily accessible.[5]

    • Prepare all necessary equipment and reagents to minimize handling time.

  • Donning PPE:

    • Follow a strict donning sequence: inner gloves, lab coat, safety goggles, face shield, and finally, outer gloves pulled over the lab coat sleeves.

  • Handling:

    • Conduct all work in a chemical fume hood.[2]

    • Use the smallest practical amount of the substance.

    • Keep the container tightly sealed when not in use.[4]

    • Avoid actions that could generate dust.[1]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Wash hands with soap and water after removing gloves.[1]

Disposal Plan

  • Waste Collection: All materials contaminated with this compound, including disposable PPE, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office in accordance with local, regional, and national regulations.[1][2]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Prep Verify Fume Hood & Safety Showers PPE_Check Inspect & Gather All PPE Prep->PPE_Check Don_PPE Don PPE in Sequence PPE_Check->Don_PPE Work_in_Hood Perform All Work in Fume Hood Don_PPE->Work_in_Hood Minimize_Dust Handle Carefully to Avoid Dust Work_in_Hood->Minimize_Dust Doff_PPE Doff PPE & Dispose as Hazardous Waste Minimize_Dust->Doff_PPE Waste_Disposal Dispose of Chemical Waste via EHS Minimize_Dust->Waste_Disposal Decontaminate Decontaminate Work Area Doff_PPE->Decontaminate Wash_Hands Wash Hands Thoroughly Decontaminate->Wash_Hands

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinesulfonic acid
Reactant of Route 2
3-Pyridinesulfonic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.